Product packaging for (S)-(-)-3-Cyclohexenecarboxylic acid(Cat. No.:CAS No. 5708-19-0)

(S)-(-)-3-Cyclohexenecarboxylic acid

Cat. No.: B047905
CAS No.: 5708-19-0
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Cyclohexene-1-carboxylic Acid has been used as a reactant for the preparation of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride, a potent and orally active direct inhibitor of factor Xa.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B047905 (S)-(-)-3-Cyclohexenecarboxylic acid CAS No. 5708-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSWCWPCANWBFG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5708-19-0
Record name (S)-(-)-3-Cyclohexene-1-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid

Authored for Drug Development Professionals and Research Scientists

Foreword: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very language of molecular interaction. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This compound (CAS: 5708-19-0) represents a quintessential example of a high-value chiral building block. Its constrained cyclohexene ring and reactive carboxylic acid moiety provide a versatile scaffold for constructing complex molecular architectures. Most notably, it is a critical precursor in the synthesis of Edoxaban, a potent, orally active direct inhibitor of Factor Xa used as an anticoagulant.[1][2] This guide provides an in-depth examination of the chemical properties, synthesis, enantioselective purification, and analytical characterization of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.

Core Physicochemical & Structural Properties

This compound is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] Its molecular structure, containing a chiral carbon at the C1 position, is the source of its optical activity, rotating plane-polarized light in the levorotatory (negative) direction.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5708-19-0[4][5]
Molecular Formula C₇H₁₀O₂[5][6]
Molecular Weight 126.15 g/mol [6][7]
Appearance Colorless to almost colorless clear liquid[3][5]
Melting Point 19 °C (lit.)[4][5][8]
Boiling Point 118 °C at 6 mmHg (lit.)[4][5]
Density ~1.08 g/mL at 25 °C[5][7]
Refractive Index (n20/D) ~1.48 (lit.)[5][7]
Optical Rotation ([α]20/D) -92° to -97° (c=5 in Methanol)[5]
pKa 4.67 ± 0.20 (Predicted)[3]
Solubility Sparingly soluble in water[3]
Storage Temperature 2 - 8 °C, under inert atmosphere[5][9][10]

Enantioselective Synthesis & Purification: A Methodological Deep Dive

The primary challenge in utilizing this compound is obtaining it in high enantiomeric purity. Because enantiomers possess nearly identical physical properties, their separation from a racemic mixture is non-trivial. Three principal strategies are employed: asymmetric synthesis, biocatalytic resolution, and the classical resolution of racemates.[1] The last of these, particularly through diastereomeric salt formation, remains a robust and widely implemented industrial method.[1]

Classical Resolution via Diastereomeric Salt Crystallization

Causality of the Method: This technique exploits a fundamental principle of stereochemistry: while enantiomers are physically similar, diastereomers are not. By reacting a racemic mixture of the acid (containing both R and S enantiomers) with a single enantiomer of a chiral base (the "resolving agent"), two diastereomeric salts are formed. These salts have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization.

Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Chiral Acid racemic Racemic (R/S)-3-Cyclohexene- carboxylic Acid react Reaction & Heating racemic->react amine Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) amine->react solvent1 Solvent (e.g., Ethyl Acetate) solvent1->react salts Diastereomeric Salt Mixture (R-acid/R-amine & S-acid/R-amine) in solution react->salts cool Controlled Cooling & Crystallization salts->cool filter1 Filtration cool->filter1 solid Solid: Less Soluble Salt (S-acid/R-amine Diastereomer) filter1->solid Precipitate liquid Mother Liquor: Enriched in More Soluble Salt (R-acid/R-amine) filter1->liquid Filtrate dissolve Dissolve Salt in Organic Solvent/Water solid->dissolve acidify Acidification (e.g., HCl) to pH 2-3 dissolve->acidify extract Liquid-Liquid Extraction acidify->extract final Pure (S)-(-)-3-Cyclohexene- carboxylic Acid (in organic layer) extract->final

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol for Resolution using (R)-α-phenylethylamine: This protocol is a synthesized example based on established methodologies for achieving high enantiomeric excess (ee > 99%).[1]

  • Salt Formation:

    • In a suitable reactor, dissolve the crude, racemic 3-cyclohexenecarboxylic acid and a near-equimolar amount of (R)-α-phenylethylamine in ethyl acetate.[1] The choice of solvent is critical; it must provide differential solubility for the resulting diastereomeric salts.

    • Heat the mixture to reflux (approximately 70-90 °C) with stirring for 1-2 hours to ensure complete formation of the diastereomeric ammonium salts.[1]

  • Fractional Crystallization:

    • Cool the reaction mixture slowly and controllably to a specific temperature (e.g., 20-30 °C).[1] The rate of cooling directly impacts crystal size and purity. Slow cooling favors the formation of larger, more ordered crystals of the less soluble diastereomer (the S-acid/R-amine salt).

    • Filter the resulting precipitate and wash it with a small amount of cold solvent to remove residual mother liquor. The solid obtained is the enriched diastereomeric salt.

    • Self-Validation Check: To achieve high enantiomeric purity (>99% ee), this crystallization step may need to be repeated (recrystallization), often from a different solvent like ethanol.[1] The optical purity should be monitored at each stage using chiral HPLC.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or MTBE) and water.[1][4]

    • Stir the mixture vigorously while adding a strong acid, such as 6M HCl, until the aqueous layer reaches a pH of 2-3.[4] This protonates the carboxylate anion, liberating the free carboxylic acid, and protonates the resolving agent, driving it into the aqueous phase as its hydrochloride salt.

    • Separate the organic layer. Wash it with a brine solution to remove residual water and acid.[4]

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, this compound, as a clear oil or low-melting solid.[4]

Biocatalytic Kinetic Resolution

A modern, more sustainable approach involves the use of enzymes, such as carboxylesterases, for kinetic resolution.[11]

Causality of the Method: This method begins with the racemic methyl or ethyl ester of 3-cyclohexenecarboxylic acid. A specific enzyme, which is itself chiral, is introduced. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) into its corresponding carboxylic acid at a much faster rate than the other (the S-ester). This leaves the reaction mixture enriched with the desired, unreacted (S)-ester, which can then be separated from the (R)-acid and hydrolyzed to the final product. The high enantioselectivity of enzymes can lead to very high ee values.[2][11]

Workflow: Biocatalytic Kinetic Resolution

G cluster_products Reaction Products racemic_ester Racemic (R/S)-3-Cyclohexene- carboxylate Ester reaction Selective Hydrolysis (pH & Temp Controlled) racemic_ester->reaction enzyme Enantioselective Enzyme (e.g., Carboxylesterase) enzyme->reaction r_acid (R)-3-Cyclohexenecarboxylic Acid (in aqueous phase) reaction->r_acid Fast s_ester Enriched (S)-Ester (in organic phase) reaction->s_ester Slow (Unreacted) separation Phase Separation & Purification s_ester->separation hydrolysis Hydrolysis of (S)-Ester separation->hydrolysis final_product Pure (S)-(-)-3-Cyclohexene- carboxylic Acid hydrolysis->final_product

Caption: Conceptual workflow for enzymatic kinetic resolution.

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3500 cm⁻¹ (very broad)The broadness is due to extensive hydrogen bonding between acid molecules (dimerization).[12][13]
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹ (strong)Characteristic absorption for a carbonyl group in a carboxylic acid.[12]
¹H NMR -COOH Proton10-12 ppm (broad singlet)Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Disappears upon D₂O exchange.[12][13]
Olefinic Protons (-CH=CH-)5.5-6.0 ppm (multiplet)Standard region for protons on a carbon-carbon double bond.
Allylic & Aliphatic Protons1.5-2.5 ppm (multiplets)Protons on the saturated portion of the cyclohexene ring.
¹³C NMR Carboxyl Carbon (-COOH)160-185 ppmThe carbonyl carbon is significantly deshielded.[12][13]
Olefinic Carbons (-CH=CH-)120-130 ppmTypical chemical shift for sp² hybridized carbons in an alkene.

Safety & Handling

As a corrosive organic acid, proper handling of this compound is imperative.

  • GHS Classification: The compound is generally classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312).[6][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, a chemical-resistant suit, and eye/face protection (goggles and faceshield).[8][14] Use a suitable respirator if vapors or aerosols are generated.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3][9] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8][14]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[8][14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8][14]

References

(S)-(-)-3-Cyclohexenecarboxylic Acid: A Chiral Synthon for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Drug Design

In the landscape of modern drug discovery and development, the stereochemical orientation of a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its pharmacological activity. It is frequently observed that only one enantiomer of a chiral drug molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects[1]. This necessitates the use of enantiomerically pure starting materials and intermediates to ensure the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). (S)-(-)-3-Cyclohexenecarboxylic acid (CAS 5708-19-0) has emerged as a crucial chiral building block, valued for its defined stereochemistry and versatile reactivity, enabling the precise construction of complex molecular architectures[1]. This technical guide provides an in-depth exploration of the chemical properties, synthesis, analytical methods, and applications of this important chiral synthon for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectral Data

This compound is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature[2]. Its structure consists of a cyclohexene ring with a carboxylic acid functional group at the chiral center, rendering it optically active with a levorotatory (negative) rotation of plane-polarized light[2].

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 5708-19-0[3]
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [3]
Appearance Colorless to almost colorless clear liquid[2]
Melting Point 19 °C (lit.)[3]
Boiling Point 118 °C at 6 mmHg (lit.)[3]
Density 1.126 g/cm³[4]
pKa 4.67 ± 0.20 (Predicted)[4]
Refractive Index 1.4780 to 1.4820[4]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹. Additionally, a C-O stretch will appear in the 1320-1210 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum would show signals for the vinyl protons of the cyclohexene ring, the allylic protons, the aliphatic protons, and a characteristic broad singlet for the carboxylic acid proton, typically downfield.

    • ¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon (typically >170 ppm), the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring.

Synthesis and Purification: Achieving High Enantiomeric Purity

The synthesis of this compound with high enantiomeric excess (ee) is critical for its utility in pharmaceutical applications. A common and effective method involves the resolution of a racemic mixture of 3-cyclohexenecarboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Resolution of Racemic 3-Cyclohexenecarboxylic Acid

This protocol is based on the principle of diastereomeric salt formation and fractional crystallization, a widely used industrial method for obtaining enantiomerically pure compounds.

Materials:

  • Racemic 3-cyclohexenecarboxylic acid

  • (R)-(+)-α-Methylbenzylamine (resolving agent)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 6M

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 3-cyclohexenecarboxylic acid and a molar equivalent of (R)-(+)-α-methylbenzylamine in a suitable solvent such as ethyl acetate.

    • Heat the mixture to reflux to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystalline salt by filtration and wash with a small amount of cold ethyl acetate.

    • The collected solid is the (S)-3-cyclohexenecarboxylic acid-(R)-α-methylbenzylamine salt. The enantiomeric purity can be improved by recrystallization from a suitable solvent like methanol or ethanol.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent like MTBE.

    • Acidify the aqueous layer by the slow addition of 6M HCl to a pH of approximately 2. This protonates the carboxylate, liberating the free this compound into the organic phase.

  • Extraction and Isolation:

    • Separate the organic layer and extract the aqueous layer with additional portions of MTBE.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a clear oil.

Workflow for Synthesis and Purification

G cluster_0 Diastereomeric Salt Formation cluster_1 Purification cluster_2 Liberation and Isolation racemic_acid Racemic 3-Cyclohexenecarboxylic Acid dissolution Dissolve and Reflux racemic_acid->dissolution resolving_agent (R)-(+)-α-Methylbenzylamine resolving_agent->dissolution solvent1 Ethyl Acetate solvent1->dissolution crystallization Cool and Crystallize dissolution->crystallization filtration1 Filter and Wash crystallization->filtration1 recrystallization Recrystallize from Methanol/Ethanol filtration1->recrystallization filtration2 Filter Purified Salt recrystallization->filtration2 liberation Suspend in H₂O/MTBE Add 6M HCl filtration2->liberation extraction Separate Layers Extract Aqueous Phase liberation->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Evaporate Solvent drying->evaporation final_product This compound evaporation->final_product

Caption: Workflow for the resolution-based synthesis of this compound.

Applications in Pharmaceutical Synthesis: The Case of Edoxaban

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of the anticoagulant drug, Edoxaban[5]. Edoxaban is a potent and orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[2]. The specific stereochemistry of the (S)-enantiomer is essential for the biological activity of the final drug molecule.

The synthesis of Edoxaban involves a multi-step process where the cyclohexene ring of this compound is further functionalized to introduce the necessary amine groups with the correct stereochemistry. This is followed by a series of amide coupling reactions to build the final complex structure of Edoxaban.

Illustrative Synthetic Pathway to a Key Edoxaban Intermediate

The following diagram illustrates a conceptual pathway from this compound to a key diamine intermediate used in the synthesis of Edoxaban. It should be noted that this represents a simplified overview of a complex, multi-step industrial synthesis.

G start This compound step1 Protection & Activation start->step1 e.g., Esterification step2 Stereoselective Azide Opening step1->step2 e.g., Epoxidation followed by Ring Opening step3 Reduction of Azides step2->step3 e.g., H₂, Pd/C step4 Amide Formation step3->step4 e.g., with Dimethylamine intermediate Key Diamine Intermediate for Edoxaban Synthesis step4->intermediate

Caption: Conceptual pathway from the topic compound to a key Edoxaban intermediate.

Analytical and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is crucial for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of the compound. A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification. A typical mobile phase might consist of a mixture of hexane and ethanol with a small amount of trifluoroacetic acid[5].

  • Gas Chromatography (GC): GC can be used to assess the chemical purity of the material by separating it from any residual solvents or byproducts.

  • Titration: A simple acid-base titration can be used to determine the assay of the carboxylic acid.

General Quality Control Workflow

G cluster_tests Analytical Tests cluster_results Quality Assessment sample Batch Sample of This compound chiral_hplc Chiral HPLC sample->chiral_hplc gc Gas Chromatography sample->gc titration Titration sample->titration ee_determination Enantiomeric Excess (ee %) chiral_hplc->ee_determination purity_assay Chemical Purity (%) gc->purity_assay concentration Assay (%) titration->concentration release Batch Release ee_determination->release purity_assay->release concentration->release

Caption: A typical quality control workflow for this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if it comes into contact with skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

Storage: Store in a cool, dark place in a tightly sealed, corrosion-resistant container under an inert atmosphere.

First Aid:

  • In case of skin contact: Immediately wash off with soap and plenty of water and consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound stands as a testament to the importance of chirality in modern pharmaceutical science. Its well-defined stereochemistry and versatile chemical nature make it an invaluable synthon for the construction of complex and life-saving drugs like Edoxaban. A thorough understanding of its properties, synthesis, and handling is essential for scientists and researchers working at the forefront of drug discovery and development. The continued availability of high-purity chiral intermediates such as this will undoubtedly fuel the innovation of next-generation therapeutics.

References

An In-Depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid (CAS No. 5708-19-0) is a chiral carboxylic acid of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries.[1] Its value is derived from the unique combination of a stereochemically defined center and reactive functional groups—a carboxylic acid and an alkene—within a cyclic scaffold. This guide provides an in-depth analysis of its structure, stereochemistry, synthesis, and critical applications, with a focus on the underlying principles that guide its use in complex molecular engineering. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to serve as a comprehensive resource.

Molecular Identity and Physicochemical Characteristics

This compound is an organic compound whose utility is fundamentally linked to its precise three-dimensional structure.[2] Its formal IUPAC name is (1S)-cyclohex-3-ene-1-carboxylic acid.[3] The molecule consists of a six-membered carbon ring containing one double bond (a cyclohexene moiety) and a carboxylic acid group attached to a stereocenter.[2]

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5708-19-0[3]
Molecular Formula C₇H₁₀O₂[3][4]
Molecular Weight 126.15 g/mol [3][5]
IUPAC Name (1S)-cyclohex-3-ene-1-carboxylic acid[3]
Synonyms (S)-(-)-1,2,3,6-Tetrahydrobenzoic acid[1]
Appearance Colorless to almost colorless clear liquid[1][2]
Melting Point 19 °C (lit.)[1][4][6]
Boiling Point 118 °C / 6 mmHg (lit.)[4][6][7]
Density ~1.081 g/mL at 25 °C (lit.)[8]
Optical Rotation [α]²⁰/D -92° to -97° (c=5 in Methanol)[1]
pKa 4.67 ± 0.20 (Predicted)[2][4]

A Deep Dive into Stereochemistry

The defining feature of this molecule is its chirality. Understanding its stereochemical descriptors is paramount for its application, as biological systems are exquisitely sensitive to stereoisomerism.

  • (S) Configuration: The "S" designation refers to the absolute configuration of the single chiral center (the carbon atom bonded to the carboxylic acid group), as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • (-) Levorotatory Nature: The "(-)" symbol, or levorotatory designation, is an experimentally determined property indicating that a solution of this enantiomer rotates the plane of polarized light to the left (counter-clockwise).[2] It is crucial to recognize that the "(S)" designation and the "(-)" sign of optical rotation are not universally correlated; their connection must be empirically established for each specific chiral molecule.

The biological and chemical significance of isolating this specific enantiomer cannot be overstated. In drug development, often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[9]

Diagram: Enantiomers of 3-Cyclohexenecarboxylic Acid

The following diagram illustrates the three-dimensional structure of the (S)-enantiomer and its non-superimposable mirror image, the (R)-enantiomer.

G cluster_S This compound cluster_R (R)-(+)-3-Cyclohexenecarboxylic Acid node_S_C1 C1* node_S_C2 C node_S_C1->node_S_C2 node_S_COOH_C C node_S_C1->node_S_COOH_C node_S_H H node_S_C1->node_S_H node_S_C3 C node_S_C2->node_S_C3 node_S_C4 C node_S_C3->node_S_C4 node_S_C5 C node_S_C4->node_S_C5 node_S_C6 C node_S_C5->node_S_C6 node_S_C6->node_S_C1 node_S_COOH_O1 O node_S_COOH_C->node_S_COOH_O1 node_S_COOH_O2 OH node_S_COOH_C->node_S_COOH_O2 mirror <-- Mirror Plane --> node_R_C1 C1* node_R_C2 C node_R_C1->node_R_C2 node_R_COOH_C C node_R_C1->node_R_COOH_C node_R_H H node_R_C1->node_R_H node_R_C3 C node_R_C2->node_R_C3 node_R_C4 C node_R_C3->node_R_C4 node_R_C5 C node_R_C4->node_R_C5 node_R_C6 C node_R_C5->node_R_C6 node_R_C6->node_R_C1 node_R_COOH_O1 O node_R_COOH_C->node_R_COOH_O1 node_R_COOH_O2 OH node_R_COOH_C->node_R_COOH_O2

Figure 1: Stereochemical representation of (S)- and (R)-enantiomers.

Synthesis and Enantiomeric Purification

The industrial production of enantiomerically pure this compound relies on robust and scalable methods. While asymmetric synthesis routes like the Diels-Alder reaction with chiral auxiliaries are feasible, the most prevalent commercial strategy is the chiral resolution of a racemic mixture.[9][10][11]

Core Strategy: Chiral Resolution via Diastereomeric Salt Formation

This classical yet highly effective technique is the workhorse for industrial-scale separation.[9]

Causality of the Method: The fundamental principle is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties, such as solubility). This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts can then be separated by fractional crystallization.

Self-Validating System: The success of the protocol is validated at the final step by measuring the optical rotation of the product. A value within the accepted range (e.g., -92° to -97°) confirms the high enantiomeric purity.[1]

Workflow: Chiral Resolution Protocol

G start Racemic (±)-3-Cyclohexenecarboxylic Acid step1 React with Chiral Base (e.g., (R)-α-phenylethylamine) in a suitable solvent (e.g., Acetone/Water) start->step1 step2 Formation of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) step1->step2 step3 Fractional Crystallization (Exploit differential solubility) step2->step3 step4_solid Insoluble Salt Precipitates (e.g., (S)-Acid-(R)-Base salt) step3->step4_solid Filter step4_liquid Soluble Salt Remains in Filtrate (e.g., (R)-Acid-(R)-Base salt) step3->step4_liquid step5 Acidification of Isolated Salt (e.g., with HCl) step4_solid->step5 end Pure this compound step5->end byproduct Recovered Chiral Base step5->byproduct

Figure 2: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Resolution with (R)-α-Phenylethylamine

This protocol is a representative example based on established methodologies.[12]

  • Salification:

    • Dissolve racemic 3-cyclohexene-1-carboxylic acid (1.0 eq) in a mixed solvent system, such as water and ethyl acetate.[12]

    • Warm the solution to approximately 50-55°C.

    • Slowly add a solution of (R)-α-phenylethylamine (~0.9 eq) in the same solvent system.

    • Causality: The choice of a mixed solvent system is critical. It is empirically optimized to maximize the solubility difference between the two diastereomeric salts, ensuring one crystallizes preferentially while the other remains in solution.

  • Crystallization:

    • Stir the mixture at the elevated temperature for several hours (e.g., 4-6 hours) to ensure complete salt formation and equilibration.[12]

    • Gradually cool the suspension to room temperature, then further cool to a lower temperature (e.g., 0-10°C) to maximize the precipitation of the less soluble salt.

    • Insight: The cooling profile (rate and final temperature) directly impacts the yield and purity of the crystallized salt. A slow, controlled cooling process promotes the formation of larger, purer crystals.

  • Isolation:

    • Filter the resulting slurry under reduced pressure to collect the crystalline salt (the (S)-acid-(R)-base diastereomer is often the less soluble one).

    • Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Acid:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., MTBE or EtOAc).[6]

    • Acidify the aqueous layer by slow addition of a strong acid (e.g., 6M HCl) until the pH is strongly acidic.[6]

    • Causality: The strong acid protonates the carboxylate anion, liberating the free carboxylic acid, which is more soluble in the organic phase. The chiral amine is protonated to form its hydrochloride salt, which remains in the aqueous phase.

    • Separate the organic layer, and extract the aqueous layer again with the organic solvent to ensure complete recovery.

  • Final Purification & Validation:

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield the final product as a clear oil or low-melting solid.[6]

    • Validation: Confirm the identity and enantiomeric purity of the product via polarimetry, chiral chromatography (GC or HPLC), and standard spectroscopic techniques.

Alternative Strategy: Biocatalytic Resolution

Modern approaches increasingly utilize enzymes for kinetic resolution, offering high enantioselectivity under mild, environmentally benign conditions.[13] Hydrolase enzymes, for example, can selectively hydrolyze one enantiomer of a racemic ester (e.g., methyl 3-cyclohexene-1-carboxylate), leaving the other enantiomer of the ester unreacted.[13][14] This method is prized for its specificity but can be challenging to scale due to substrate tolerance and enzyme stability.[14]

Applications in Pharmaceutical Synthesis

This compound is not an active pharmaceutical ingredient (API) itself but is a high-value "chiral synthon" or building block.[15] Its defined stereochemistry is transferred to the final API, ensuring the correct three-dimensional structure required for potent and selective biological activity.

Case Study: Synthesis of Factor Xa Inhibitors (e.g., Edoxaban)

The most prominent application of this molecule is as a key starting material for a class of modern anticoagulants that inhibit Factor Xa, a critical enzyme in the blood coagulation cascade.[6][15]

  • Significance: Edoxaban and similar drugs require a specific diamino-cyclohexane core. The (S)-configuration of the starting carboxylic acid is essential for establishing the correct stereochemistry of the amine groups in the final API.[9] Using the incorrect enantiomer ((R)-acid) would result in the synthesis of an inactive or potentially harmful stereoisomer of the drug.[9]

  • Synthetic Utility: The dual functionality of the molecule is exploited in the synthesis. The carboxylic acid provides a handle for amide bond formation, while the double bond can be functionalized through various reactions (e.g., epoxidation followed by ring-opening) to install the required amino groups with precise stereocontrol.[16]

Diagram: Role as a Chiral Building Block

G start This compound (Defined Stereocenter) step1 Multi-step Chemical Transformation (e.g., Curtius rearrangement, epoxidation, ring-opening, amidation) start->step1 step2 Key Chiral Intermediate (e.g., (1S,3S,4S)-diaminocyclohexane derivative) step1->step2 end Final Active Pharmaceutical Ingredient (API) (e.g., Edoxaban) step2->end

Figure 3: Conceptual pathway from chiral building block to API.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a corrosive substance.[3]

  • Hazard Statement H314: Causes severe skin burns and eye damage.[3]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact, rinse the affected area immediately with copious amounts of water.[4]

Conclusion

This compound represents a classic example of how the control of molecular stereochemistry is fundamental to modern chemistry and drug development. Its value lies not in its own biological activity, but in its role as a carrier of precise chiral information, enabling the efficient and stereoselective synthesis of complex, life-saving therapeutics. The robust and scalable method of diastereomeric salt resolution ensures its availability for industrial applications, while emerging biocatalytic routes promise more sustainable production in the future. For any scientist working in asymmetric synthesis, this molecule serves as an indispensable tool and a testament to the importance of a single, well-defined stereocenter.

References

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral molecule of significant interest in organic synthesis and pharmaceutical development, presents a unique set of physical and chemical properties that are crucial for its application. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of these properties, underpinned by experimental data and established scientific principles. As a versatile building block, a thorough understanding of its characteristics is paramount for its effective utilization in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document delves into its structural and physicochemical parameters, spectral signature, and safety considerations, offering a holistic perspective for laboratory and industrial applications.

Core Physical and Chemical Properties

The physical state and thermodynamic properties of this compound dictate its handling, storage, and reaction conditions. At room temperature, it is typically a colorless to pale yellow liquid or a low-melting solid.[1] The presence of both a hydrophilic carboxylic acid group and a lipophilic cyclohexene ring imparts a moderate polarity to the molecule.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [2]
CAS Number 5708-19-0[2]
IUPAC Name (1S)-cyclohex-3-ene-1-carboxylic acid[2]
InChI Key VUSWCWPCANWBFG-ZCFIWIBFSA-N
Physicochemical Properties
PropertyValueSource
Melting Point 19 °C (lit.)[3]
Boiling Point 118 °C at 6 mmHg (lit.)[3]
Density Not available
Refractive Index Not available
pKa 4.67 ± 0.20 (Predicted)[1]
Appearance Colorless to Almost colorless clear liquid[1]

The carboxylic acid functionality allows this compound to act as a proton donor and engage in hydrogen bonding, which significantly influences its boiling point and solubility. Carboxylic acids generally exhibit higher boiling points than other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding, often forming dimers in the liquid and solid states.

Spectroscopic Signature

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques. The following sections detail the expected spectral characteristics. It is important to note that the publicly available spectral data is often for the racemic mixture, 3-Cyclohexene-1-carboxylic acid. The spectra for the individual enantiomers are identical in achiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the cyclohexene ring, the allylic protons, the aliphatic protons, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the two olefinic carbons, and the four aliphatic carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by:

  • A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the sp² (olefinic) and sp³ (aliphatic) carbons.

  • A C=C stretching vibration for the alkene bond within the ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (126.15). Common fragmentation patterns for cyclohexene derivatives and carboxylic acids would also be expected.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification
  • GHS Pictograms: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements:

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

Precautionary Measures
  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Response:

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P405: Store locked up.

    • Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place, under an inert atmosphere, at room temperature.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the characterization of this compound.

Determination of Physical Properties

A fundamental workflow for characterizing a chiral carboxylic acid involves a series of physical property measurements.

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting start Obtain Pure Sample of this compound mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Micro Boiling Point Method) start->bp ri Refractive Index Measurement (Abbe Refractometer) start->ri den Density Measurement (Pycnometer) start->den analysis Compare with Literature Values mp->analysis bp->analysis ri->analysis den->analysis report Document Physical Properties analysis->report

Workflow for Physical Property Determination.

Spectroscopic Analysis Workflow

A standard workflow for obtaining the spectroscopic signature of an organic compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Processing & Interpretation cluster_3 Structural Confirmation sample Prepare Solutions/Samples for each Technique nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy (ATR or Thin Film) sample->ir ms Mass Spectrometry (e.g., GC-MS or ESI) sample->ms nmr_proc Process NMR Data (Assign Peaks) nmr->nmr_proc ir_proc Analyze IR Spectrum (Identify Functional Groups) ir->ir_proc ms_proc Analyze Mass Spectrum (Identify Molecular Ion & Fragments) ms->ms_proc confirm Confirm Structure of this compound nmr_proc->confirm ir_proc->confirm ms_proc->confirm

Workflow for Spectroscopic Analysis.

References

(S)-(-)-3-Cyclohexenecarboxylic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid: Nomenclature, Synthesis, and Application

Introduction

This compound is a chiral carboxylic acid that has emerged as a pivotal building block in modern organic synthesis. Its value is anchored in its specific stereochemistry and the versatile reactivity offered by its bifunctional structure—a cyclohexene ring and a carboxylic acid group. For researchers and professionals in drug development and fine chemical synthesis, this molecule is not merely a reagent but a key intermediate for introducing precise stereochemistry into complex target molecules. This is particularly critical in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific enantiomeric form.[1][2] This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis strategies, and critical applications, with a focus on its role in the synthesis of active pharmaceutical ingredients (APIs).

Nomenclature and Chemical Identification

Precise identification is paramount in chemical synthesis. This compound is known by several names, which can vary between academic literature, patents, and commercial catalogs.

  • IUPAC Name : The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is (1S)-cyclohex-3-ene-1-carboxylic acid .[3] The "(1S)" designation specifies the absolute configuration at the chiral center (carbon-1), which bears the carboxylic acid group.

  • Common Synonyms : A variety of synonyms are used interchangeably in practice. Understanding these is crucial for effective literature and database searches. Common examples include:

    • (S)-Cyclohex-3-enecarboxylic acid[3][4]

    • (S)-3-Cyclohexene-1-carboxylic Acid[4]

    • (S)-(-)-1,2,3,6-Tetrahydrobenzoic Acid[1]

    • (S)-3-naphthenic acid[3]

The negative sign "(-)" in the common name indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.

Chemical Identifiers Summary

For unambiguous identification, standardized chemical identifiers are used globally.

IdentifierValueSource
CAS Registry Number 5708-19-0[4][5][6]
Molecular Formula C₇H₁₀O₂[3][4][7]
Molecular Weight 126.15 g/mol [3][4]
IUPAC InChI InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1[3]
IUPAC InChIKey VUSWCWPCANWBFG-ZCFIWIBFSA-N[3]
Canonical SMILES C1C--INVALID-LINK--C(=O)O[3]

Physicochemical and Stereochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Appearance Colorless to almost colorless clear liquid or low-melting solid[1][8]
Melting Point 19 °C (lit.)[4][5][6]
Boiling Point 118 °C at 6 mmHg (lit.)[4][6][7]
Density ~1.126 g/cm³[4][5]
Optical Rotation [α]²⁰/D = -92° to -97° (c=5 in Methanol)[1]
pKa 4.67 ± 0.20 (Predicted)[4][9]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8 °C)[1][4]

The molecule's chirality is its most defining feature. The presence of a single stereocenter means it exists as a pair of enantiomers. The (S)-enantiomer is the biologically relevant precursor for certain APIs, making stereochemical purity a critical quality attribute.[10]

Core Synthesis and Purification Strategies

Obtaining enantiomerically pure this compound is a central challenge for its industrial application. While direct asymmetric synthesis routes exist, the most established and industrially practiced methods involve the resolution of a racemic mixture of 3-cyclohexenecarboxylic acid.[10]

Chemical Resolution via Diastereomeric Salt Formation

This classical method remains a robust and scalable approach for separating enantiomers. The underlying principle is the reaction of a racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.[10]

A common and effective resolving agent for this purpose is (R)-α-phenylethylamine.[11]

  • Salt Formation : A racemic mixture of 3-cyclohexene-1-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of water and ethyl acetate.[11] An equimolar amount of the chiral resolving agent, (R)-α-phenylethylamine, is added, often at a slightly elevated temperature (e.g., 50-55 °C), to form the diastereomeric salts: (R)-amine-(S)-acid and (R)-amine-(R)-acid.[11]

  • Fractional Crystallization : The solution is cooled gradually. Due to its lower solubility in the chosen solvent system, the desired (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid crystallizes out of the solution preferentially.[11] The cooling rate and temperature profile are critical for achieving high diastereomeric excess.

  • Isolation and Purification : The crystallized salt is isolated by filtration. The solid may be recrystallized one or more times to enhance its purity to >99% diastereomeric excess.

  • Liberation of the Free Acid : The purified diastereomeric salt is dissolved or suspended in a biphasic system (e.g., water and an organic solvent like MTBE or ethyl acetate). The mixture is then acidified with a strong acid (e.g., HCl) to a pH of 2-3.[6][12] This protonates the carboxylate, liberating the free this compound into the organic phase, while the protonated chiral amine remains in the aqueous phase.

  • Final Isolation : The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the final, enantiomerically pure product.[6]

G cluster_0 Chemical Resolution Workflow racemate Racemic 3-Cyclohexenecarboxylic Acid salt_formation Step 1: Salt Formation racemate->salt_formation resolving_agent (R)-α-phenylethylamine resolving_agent->salt_formation solvent Solvent (e.g., Water/EtOAc) solvent->salt_formation diastereomers Diastereomeric Salts ((R)-Amine-(S)-Acid / (R)-Amine-(R)-Acid) salt_formation->diastereomers crystallization Step 2: Fractional Crystallization diastereomers->crystallization solid_salt Desired Salt (Solid) (Lower Solubility) crystallization->solid_salt mother_liquor Mother Liquor (Enriched in other diastereomer) crystallization->mother_liquor acidification Step 3: Acidification (HCl) solid_salt->acidification final_product This compound acidification->final_product

Workflow for Chemical Resolution
Biocatalytic (Enzymatic) Resolution

Biocatalysis offers a powerful alternative to classical resolution, often providing superior enantioselectivity under milder reaction conditions. The typical strategy is a kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other unreacted.

For this molecule, the resolution is commonly performed on the methyl ester, racemic methyl 3-cyclohexene-1-carboxylate. A hydrolase or esterase enzyme selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid.[13]

  • Process : A racemic mixture of methyl 3-cyclohexene-1-carboxylate is incubated with a specific hydrolase-producing microorganism (e.g., Acinetobacter sp.) or an isolated enzyme.[13][14] The enzyme exhibits high selectivity for one enantiomer (e.g., the (R)-ester), hydrolyzing it to (R)-3-cyclohexenecarboxylic acid.

  • Separation : The reaction results in a mixture of the unreacted ester (enriched in the desired (S)-enantiomer) and the hydrolyzed acid (enriched in the (R)-enantiomer). These can be easily separated based on the difference in their chemical properties (e.g., extraction under basic conditions).

  • Advantages : This method can achieve very high enantiomeric excess (ee > 99%) and operates under environmentally benign conditions (aqueous media, ambient temperature).[13][14]

  • Challenges : The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. Furthermore, identifying a suitable enzyme with high activity and selectivity can require significant screening and optimization efforts.[13]

Key Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct functional groups, which can be manipulated selectively.[15]

  • The Carboxylic Acid Group : This is the most common site for transformations. It readily undergoes:

    • Amidation : Reaction with amines, often activated by coupling agents, to form amide bonds. This is the key reaction for its incorporation into the Edoxaban scaffold.[6]

    • Esterification : Reaction with alcohols to form esters, which can be used as protecting groups or to modify solubility.[15]

    • Reduction : Conversion to the corresponding primary alcohol using reducing agents like LiAlH₄.

    • Conversion to Acid Halides : Reaction with reagents like thionyl chloride (SOCl₂) to form the highly reactive acid chloride, a precursor for many other transformations.[15]

  • The Alkene (C=C Double Bond) : The double bond in the cyclohexene ring allows for a range of addition reactions:

    • Hydrogenation : Catalytic hydrogenation can saturate the double bond to yield (S)-cyclohexanecarboxylic acid, altering the molecule's conformation.[15]

    • Electrophilic Addition : Reactions like halogenation (addition of Br₂) or hydrohalogenation (addition of HBr).[15]

    • Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide, a versatile intermediate for further functionalization.

G cluster_0 Carboxylic Acid Reactions cluster_1 Alkene Reactions main This compound amide Amide Formation main->amide -COOH ester Esterification main->ester -COOH alcohol Reduction to Alcohol main->alcohol -COOH hydrogenation Hydrogenation main->hydrogenation C=C epoxidation Epoxidation main->epoxidation C=C

Key Reaction Sites and Transformations

Application Profile in Drug Development

The primary driver for the large-scale production of this compound is its role as a key intermediate in the synthesis of pharmaceuticals.[1][16]

Case Study: Edoxaban

This compound is an indispensable starting material for the synthesis of Edoxaban, an orally active direct inhibitor of Factor Xa, which is a critical enzyme in the blood coagulation cascade.[2][10][13] Edoxaban is used for the prevention and treatment of thrombotic diseases.[10] The synthesis involves converting the (S)-acid into a diamine-substituted cyclohexane core, which is a crucial part of the final API structure. The specific (S)-stereochemistry is essential for the drug's binding affinity and therapeutic efficacy.[10]

Other Applications

Beyond Edoxaban, this chiral building block is utilized or explored in:

  • Agrochemicals : As a precursor for creating new pesticides and herbicides with specific biological targets.[1][16]

  • Flavors and Fragrances : Used to synthesize specific aroma compounds.[1]

  • Polymer Chemistry : Acts as a monomer or building block for specialty polymers where its structure can impart desired properties like improved flexibility or durability.[1][16]

Safety and Handling

According to aggregated GHS data, this compound is classified as a corrosive substance.[3]

  • Hazards : Causes severe skin burns and eye damage.[3] May be corrosive to metals.

  • Precautions : Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated area. Keep only in the original, corrosion-resistant container.[9]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with plenty of water.[9]

Conclusion

This compound is a high-value chiral intermediate whose importance is firmly established in the pharmaceutical and fine chemical industries. Its utility is defined by its specific stereoconfiguration and the dual reactivity of its functional groups. While its production relies heavily on well-optimized chiral resolution techniques, both chemical and biocatalytic, the continued demand for enantiomerically pure APIs like Edoxaban ensures that this molecule will remain a subject of process optimization and synthetic exploration for the foreseeable future. For scientists in the field, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation chemical entities.

References

Chiral purity of (S)-(-)-3-Cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Purity of (S)-(-)-3-Cyclohexenecarboxylic Acid

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of modern drug development. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles, making the control of chiral purity a critical regulatory and safety requirement.[1][2][3] this compound is a vital chiral building block in the synthesis of numerous complex pharmaceutical molecules, most notably as a precursor to the anticoagulant Edoxaban.[4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methodologies and underlying principles for determining the chiral purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the primary analytical techniques.

The Imperative of Chiral Purity in Pharmaceutical Development

The human body is an inherently chiral environment; receptors, enzymes, and other biological targets are stereospecific.[2] Consequently, enantiomers of a chiral drug often interact differently with these targets, leading to one enantiomer producing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1]

Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines. The FDA's 1992 policy statement on stereoisomeric drugs mandates that the stereoisomeric composition of a new drug be known and that manufacturing processes are in place to ensure its identity, strength, quality, and purity from a stereochemical perspective.[5][6][7] This necessitates the development of robust, stereoselective analytical methods to quantify the enantiomeric purity of both the final API and key chiral intermediates like this compound.[6]

Synthesis and Origin of Enantiomeric Impurities

This compound is not typically sourced from nature but is produced synthetically.[8] Understanding its synthetic origin is crucial for anticipating potential impurities, the primary one being its enantiomer, (R)-(+)-3-Cyclohexenecarboxylic acid. The two most common routes to obtaining the enantiomerically enriched (S)-form are:

  • Chiral Resolution of a Racemic Mixture: This is a classical and widely used industrial method.[4] It involves reacting racemic 3-cyclohexenecarboxylic acid with a chiral resolving agent, such as (R)-α-phenethylamine, to form a pair of diastereomeric salts.[4] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4][9] The desired diastereomer is then treated with acid to liberate the enantiomerically pure this compound.[10] Incomplete separation of the diastereomeric salts is a direct source of enantiomeric impurity.

  • Asymmetric Synthesis: These methods create the desired enantiomer directly through stereocontrolled reactions. Examples include Diels-Alder cycloadditions with chiral auxiliaries or enzyme-catalyzed kinetic resolutions of racemic esters.[11][12][13] While often elegant, these methods may not achieve 100% enantioselectivity, necessitating accurate analysis of the final enantiomeric excess (e.e.).

Core Analytical Techniques for Chiral Purity Determination

The determination of enantiomeric purity for a chiral acid like this compound relies on creating a chiral environment within an analytical system to differentiate the enantiomers. The most powerful and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for the separation and quantification of enantiomers due to its accuracy, robustness, and sensitivity.[14] The separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers.

The core principle lies in the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time, while the other enantiomer will form a less stable complex and elute faster. This difference in retention time allows for their separation and subsequent quantification.

G Chromatogram Resulting Chromatogram (Two Separated Peaks) Detector Detector Detector->Chromatogram

Choosing the correct CSP and mobile phase is critical. For acidic compounds like 3-cyclohexenecarboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. A patent for the purification of S-3-cyclohexenecarboxylic acid specifies a chiral column AY-H, which is an amylose-based CSP, demonstrating its utility.[4]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column:

    • Chiral Technologies CHIRALPAK® AY-H (4.6 x 250 mm, 5 µm) or equivalent amylose-based CSP.[4]

  • Mobile Phase (Isocratic):

    • n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (98:2:0.1, v/v/v).[4]

    • Causality: This is a normal-phase method. n-Hexane is the weak, non-polar solvent. Ethanol is the polar modifier that modulates retention time. TFA is a crucial acidic additive; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a consistent interaction with the CSP and leading to sharp, symmetrical peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35 °C.[4] Temperature control is vital for reproducible retention times and separation.

    • Detection Wavelength: 210 nm.[4] The carboxylic acid and cyclohexene moieties do not have strong chromophores at higher wavelengths, so detection at a low UV wavelength is necessary for adequate sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis and Calculation:

    • Inject a sample of racemic 3-cyclohexenecarboxylic acid to identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample of this compound.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas from the chromatogram: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    • For high-purity samples (e.g., >99% e.e.), ensure the method has sufficient resolution and the minor enantiomer peak is not co-eluting with any impurity.

NMR Spectroscopy for Chiral Analysis

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis. Unlike HPLC, it does not separate the enantiomers. Instead, it uses a chiral auxiliary to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[15]

Enantiomers are chemically indistinguishable in an achiral solvent. To differentiate them by NMR, a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) is added to the sample.

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. These transient complexes have slightly different magnetic environments, leading to the splitting of specific proton (¹H) or carbon (¹³C) signals in the spectrum. The ratio of the integrated areas of these split signals corresponds to the enantiomeric ratio.[16][17]

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form a stable pair of diastereomers. Diastereomers have distinct chemical and physical properties and, therefore, will naturally exhibit different chemical shifts in a standard NMR experiment without the need for a special solvent.[18][19]

G Analyte Analyte Enantiomers (S-Acid & R-Acid) Complex_S Diastereomeric Complex 1 Analyte->Complex_S Forms Complex 1 (S-Acid + R-Agent) Complex_R Diastereomeric Complex 2 Analyte->Complex_R Forms Complex 2 (R-Acid + R-Agent) CSA Chiral Solvating Agent (CSA) (e.g., R-Agent) Signal_S Signal_S Complex_S->Signal_S Signal_R Signal_R Complex_R->Signal_R

  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher for better resolution).

    • High-quality NMR tubes.

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral Solvating Agent (e.g., (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable chiral amine/alcohol).

  • Procedure:

    • Dissolve a known quantity of the this compound sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum to serve as a baseline.

    • Add a molar equivalent of the CSA to the NMR tube. The optimal ratio may need to be determined empirically.

    • Shake the tube gently to ensure mixing and allow time for complexation equilibrium to be established.

    • Acquire a new ¹H NMR spectrum.

  • Data Interpretation:

    • Identify a well-resolved proton signal in the analyte (e.g., the proton adjacent to the carboxyl group) that shows splitting in the presence of the CSA.

    • Carefully integrate the two separated signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the integration values.

Comparative Analysis of Techniques

Both HPLC and NMR are powerful techniques, but they have different strengths and weaknesses for the routine determination of chiral purity.

FeatureChiral HPLCChiral NMR Spectroscopy
Principle Physical separation of enantiomersChemical shift non-equivalence
Sensitivity High (µg/mL to ng/mL levels)Lower (typically requires mg of sample)
Quantitation Highly accurate and precise; gold standardGood, but can be affected by peak overlap and integration errors
Sample Prep Simple dissolution and filtrationSimple mixing, but may require optimization of analyte:CSA ratio
Throughput Moderate; typical run times are 10-30 minHigh; spectra can be acquired in minutes
Confirmation Provides definitive separationProvides structural information simultaneously
Cost High initial instrument cost; ongoing cost of chiral columnsHigh initial instrument cost; lower consumable costs
Validation Well-established validation protocols (ICH)Can be more complex to validate for GMP environments

Conclusion and Best Practices

Ensuring the chiral purity of this compound is a non-negotiable step in the development of pharmaceuticals that utilize it as a building block.[20][21] While several analytical techniques exist, Chiral HPLC stands as the definitive, most reliable method for accurate and sensitive quantification of enantiomeric excess. [14] A well-developed HPLC method using a polysaccharide-based chiral stationary phase provides the necessary resolution and robustness for quality control and regulatory submission.

NMR spectroscopy serves as an excellent orthogonal and confirmatory technique. It is particularly useful for rapid screening or when structural confirmation is needed alongside purity analysis. For any drug development program, it is essential to have a validated, stereospecific assay in place early to monitor the chiral integrity of key intermediates.[5][6] This proactive approach not only ensures compliance with regulatory expectations but also upholds the ultimate goal of producing safe and effective medicines.

References

(S)-(-)-3-Cyclohexenecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral building block of significant interest, has emerged as a cornerstone in the stereoselective synthesis of complex pharmaceutical agents. Its rigid cyclohexene scaffold, combined with the versatile reactivity of its carboxylic acid and alkene functional groups, provides a powerful tool for introducing chirality and building molecular complexity. This guide offers a comprehensive exploration of this compound, from its fundamental properties and stereoselective synthesis to its application in the development of modern therapeutics. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and showcase its strategic importance in the synthesis of key drug molecules, including the Factor Xa inhibitor, Edoxaban.

Introduction: The Strategic Value of Chiral Cyclohexene Scaffolds

In the landscape of medicinal chemistry, the precise control of three-dimensional molecular architecture is paramount. Chirality profoundly influences a drug's interaction with its biological target, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This compound (CAS No: 5708-19-0) has garnered significant attention as a versatile chiral synthon.[1] Its utility stems from two key features: the stereodefined center at C1 and the presence of two distinct functional groups—a carboxylic acid and an alkene—that can be manipulated with high chemo- and stereoselectivity. This allows for the construction of intricate molecular frameworks with precise control over the spatial arrangement of substituents, a critical factor in optimizing drug-receptor interactions.[2][3]

This guide will provide an in-depth analysis of the synthesis and application of this valuable building block, with a focus on the practical aspects and mechanistic rationale that are essential for researchers in drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[4]
Molecular Weight 126.15 g/mol [4]
CAS Number 5708-19-0[4]
Appearance Colorless to pale yellow liquid/solid[2]
Boiling Point 118°C @ 6 mmHg[4]
pKa ~4.67[2]
Optical Rotation Levorotatory (-)[2]
Spectroscopic Analysis

The structural integrity and purity of this compound are confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 3-cyclohexenecarboxylic acid in CDCl₃ typically displays characteristic signals for the olefinic protons around δ 5.6-5.8 ppm. The proton at the chiral center (C1) is observed as a multiplet, and the remaining aliphatic protons on the cyclohexene ring appear as a complex series of multiplets. The acidic proton of the carboxylic acid group gives a broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is concentration-dependent.[5][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows a signal for the carboxyl carbon in the range of δ 180-185 ppm. The olefinic carbons (C3 and C4) resonate around δ 125-130 ppm. The chiral carbon (C1) and the other sp³-hybridized carbons of the ring appear in the upfield region of the spectrum.[4][7]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is observed at approximately 1700-1725 cm⁻¹. The C=C stretching of the cyclohexene ring appears around 1640-1660 cm⁻¹.[4]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. The primary methods for its preparation fall into two categories: the resolution of a racemic mixture and asymmetric synthesis.

Kinetic Resolution of Racemic 3-Cyclohexenecarboxylic Acid and its Esters

Kinetic resolution is a widely employed and highly effective method for accessing enantiopure this compound. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly powerful and green approach that utilizes the high stereoselectivity of enzymes, such as lipases and esterases, to selectively hydrolyze one enantiomer of a racemic ester of 3-cyclohexenecarboxylic acid.[8]

Causality of Stereoselectivity (The Kazlauskas Rule): The enantioselectivity of many lipases, such as those from Pseudomonas cepacia and Candida antarctica, can often be predicted by the Kazlauskas rule.[9][10] This empirical rule states that for secondary alcohols (or in this case, the tetrahedral intermediate formed during ester hydrolysis), the enantiomer with the larger substituent at the stereocenter oriented away from the catalytic triad and the smaller substituent fitting into a specific pocket reacts faster.[3][11] In the hydrolysis of methyl 3-cyclohexenecarboxylate, the enzyme's active site preferentially accommodates the (R)-enantiomer, leading to its hydrolysis to the corresponding carboxylic acid, while the desired (S)-enantiomer of the ester remains unreacted. Subsequent hydrolysis of the unreacted (S)-ester yields the enantiopure this compound.

G

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: A suspension of racemic methyl 3-cyclohexene-1-carboxylate and a lipase (e.g., Lipase PS from Pseudomonas cepacia) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is stirred at a controlled temperature (e.g., 30-40°C).

  • Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion.

  • Work-up: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted (S)-ester is extracted with an organic solvent. The aqueous layer contains the (R)-acid.

  • Purification: The extracted (S)-ester is purified by column chromatography.

  • Hydrolysis: The purified (S)-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final product, this compound, with high enantiomeric purity (>99% ee).[8]

Chemical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chemical Resolution with (R)-(+)-α-Phenylethylamine

  • Salt Formation: Racemic 3-cyclohexenecarboxylic acid is dissolved in a suitable solvent, such as aqueous acetone or ethyl acetate. An equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine, is added.[12]

  • Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt, which is the salt of (S)-3-cyclohexenecarboxylic acid and (R)-α-phenylethylamine.[13]

  • Isolation: The crystals are collected by filtration. The optical purity can be enhanced by recrystallization.

  • Liberation of the Free Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate, and the free this compound is extracted into an organic solvent. The chiral amine can be recovered from the aqueous layer. This method can achieve enantiomeric excess values of ≥99%.[13]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiopure product by creating the chiral center in a stereocontrolled manner. The asymmetric Diels-Alder reaction is a particularly powerful tool for this purpose.[14]

Mechanism of Stereocontrol in Asymmetric Diels-Alder Reactions: The enantioselectivity of a Diels-Alder reaction can be controlled by using a chiral Lewis acid catalyst.[15] The Lewis acid coordinates to the dienophile (an acrylate derivative in this case), which lowers its LUMO energy and accelerates the reaction. The chiral ligands on the Lewis acid create a chiral environment around the dienophile, sterically blocking one face from the approaching diene (1,3-butadiene).[16] This forces the diene to attack from the less hindered face, leading to the preferential formation of one enantiomer of the cyclohexene product. The choice of the chiral ligand is crucial for achieving high enantioselectivity.[17][18]

G

Applications in Pharmaceutical Synthesis

The utility of this compound as a chiral building block is best illustrated by its application in the synthesis of high-value pharmaceutical agents.

Key Intermediate in the Synthesis of Edoxaban

Edoxaban is an orally active, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[4] The synthesis of Edoxaban relies on the stereochemistry of a key intermediate, a diamino-cyclohexane derivative, which is prepared from this compound.[9] The (S)-configuration of the starting material is crucial for establishing the correct stereochemistry of the final drug molecule, which is essential for its biological activity. The synthetic route typically involves the transformation of the double bond and the carboxylic acid moiety of the chiral building block into the required amino groups with the desired cis-relationship on the cyclohexane ring.[5][19]

Synthesis of CCR2 Antagonists

Chemokine receptor 2 (CCR2) antagonists are being investigated for the treatment of various inflammatory and autoimmune diseases.[2][8] this compound and its derivatives have been utilized as starting materials in the synthesis of novel cyclohexane-based CCR2 antagonists.[20][21][22] The rigid cyclohexene ring serves as a scaffold to orient the pharmacophoric groups in the correct spatial arrangement for optimal binding to the CCR2 receptor.

Conclusion

This compound stands out as a chiral building block of significant strategic importance in modern drug discovery. Its ready accessibility in high enantiomeric purity through efficient resolution techniques, coupled with the versatility of its functional groups, makes it an invaluable tool for the asymmetric synthesis of complex pharmaceutical targets. The successful application of this synthon in the synthesis of Edoxaban and emerging CCR2 antagonists underscores its value in constructing stereochemically defined molecules with potent biological activity. As the demand for enantiomerically pure drugs continues to grow, the role of well-defined chiral building blocks like this compound will undoubtedly continue to expand, enabling the development of the next generation of safer and more effective medicines.

References

Discovery and history of (S)-(-)-3-Cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of (S)-(-)-3-Cyclohexenecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a determining factor of its biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different effects. This compound stands as a quintessential example of a chiral building block whose specific configuration is pivotal for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of its history, the evolution of its synthesis from classical resolution to modern asymmetric methods, and its critical role in drug development, designed for the discerning researcher and development professional.

Introduction to a Versatile Chiral Synthon

This compound is an organic chiral carboxylic acid with the chemical formula C₇H₁₀O₂.[1][2][3] At ambient temperatures, it presents as a colorless to pale yellow liquid or a low-melting solid.[1] Its structure is characterized by a cyclohexene ring functionalized with a carboxylic acid group at a stereogenic center. This chirality imparts optical activity, causing the molecule to rotate plane-polarized light in the levorotatory (counter-clockwise) direction, denoted by the (-) prefix.[1]

The true value of this compound lies in its dual reactivity: the carboxylic acid group allows for standard transformations like amidation and esterification, while the alkene moiety within the ring can undergo addition and cycloaddition reactions.[4] This versatility, combined with its defined stereochemistry, makes it an indispensable intermediate in asymmetric synthesis.[1][5] Its most prominent application is as a key starting material for the synthesis of the anticoagulant drug Edoxaban, where the specific (S)-configuration is essential for its therapeutic action as a factor Xa inhibitor.[6][7][8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[1][2][3]
Molar Mass 126.15 g/mol [2][3]
Appearance Colorless to pale yellow liquid or low-melting solid[1]
Boiling Point 118°C / 6 mmHg (lit.)[2]
Density ~1.126 g/cm³ (Predicted)[2]
CAS Number 5708-19-0[3][7]

Historical Perspective: The Quest for Enantiopurity

The "discovery" of this compound is not marked by a single event but is intertwined with the broader development of asymmetric synthesis and chiral separation techniques in the late 20th century.[1] The initial challenge was not the synthesis of the racemic mixture (containing both R and S enantiomers), but the efficient isolation of the desired (S)-enantiomer. The evolution of methodologies to achieve this reflects a paradigm shift in synthetic chemistry, moving from laborious separation to elegant, stereocontrolled construction.

Historically, three primary strategies have been employed to obtain single enantiomers of chiral compounds like this acid:[8]

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. This approach is limited by the availability of suitable natural precursors.[8]

  • Racemate Resolution: Separating a 1:1 mixture of enantiomers. This was the dominant industrial method for decades.[8]

  • Asymmetric Synthesis: Directly synthesizing the target molecule with a preference for one enantiomer, often using a chiral catalyst or auxiliary.[8]

The journey to produce enantiopure this compound has heavily relied on the latter two strategies, each with its own set of experimental choices and underlying principles.

Methodologies for Enantioselective Preparation

The preparation of optically active 3-cyclohexenecarboxylic acid derivatives is challenging due to the molecule's structure.[6][9] However, several robust methods have been developed and optimized.

Chiral Resolution: The Classical Approach

Chiral resolution remains a widely used and effective technique. The core principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation by conventional methods like fractional crystallization.[8]

A. Chemical Resolution via Diastereomeric Salt Formation

This is a stalwart method for resolving chiral acids. A chiral amine is used as the resolving agent to form diastereomeric ammonium carboxylate salts.

Causality of Experimental Choices:

  • Resolving Agent: Chiral amines like (R)-α-phenylethylamine or (R)-1-naphthylethylamine are selected because they are commercially available in high optical purity and readily form crystalline salts with carboxylic acids.[10][11]

  • Solvent System: The choice of solvent (e.g., ethyl acetate, acetone, or mixed solvents) is critical.[10][11] It is empirically determined to maximize the solubility difference between the two diastereomeric salts. One salt should preferentially crystallize while the other remains in the mother liquor.

Experimental Protocol: Resolution with (R)-α-phenylethylamine

This protocol is a synthesized example based on established procedures.[11]

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic 3-cyclohexene-1-carboxylic acid (1.0 eq) in a suitable solvent such as ethyl acetate or an acetone/water mixture.[11]

  • Warm the solution (e.g., to 50-55°C).[11]

  • Slowly add a solution of (R)-α-phenylethylamine (~0.9 eq) in the same solvent. The sub-stoichiometric amount of amine is a common optimization strategy to improve the purity of the first-crystallizing salt.

  • Stir the mixture at this temperature for several hours to ensure complete salt formation and equilibration.[11]

Step 2: Fractional Crystallization

  • Slowly cool the suspension to room temperature, then further to a lower temperature (e.g., -10°C to 10°C) to induce crystallization.[11]

  • Stir at the low temperature for an extended period (e.g., 3-16 hours) to maximize the yield of the crystalline salt.[11]

  • Collect the precipitated solid, the (S)-acid-(R)-amine salt, by vacuum filtration. The diastereomeric (R)-acid-(R)-amine salt remains preferentially in the filtrate.

Step 3: Liberation and Isolation of the (S)-Acid

  • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[7]

  • Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of 2-3.[7][12] This protonates the carboxylate, breaking the salt and liberating the free carboxylic acid into the organic layer.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a clear oil.[7]

  • Assess the optical purity via chiral HPLC or by measuring the specific rotation. An enantiomeric excess (ee) of >99% can be achieved.[8][13]

Chemical_Resolution_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic Racemic Acid (R/S Mixture) mix Mix in Solvent (e.g., Ethyl Acetate) racemic->mix amine Chiral Amine (e.g., R-Amine) amine->mix salts Diastereomeric Salts (R-Acid/R-Amine) (S-Acid/R-Amine) mix->salts crystallize Fractional Crystallization salts->crystallize solid Solid Crystal (S-Acid/R-Amine) crystallize->solid Less Soluble liquid Mother Liquor (R-Acid/R-Amine) crystallize->liquid More Soluble acidify Acidification (HCl) & Extraction (MTBE) solid->acidify product (S)-(-)-3-Cyclohexene- carboxylic Acid acidify->product

Fig 1. Workflow for chemical resolution via diastereomeric salt formation.
B. Biocatalytic Kinetic Resolution

A more modern resolution technique employs enzymes, which are inherently chiral catalysts. In kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much higher rate than the other.

Causality of Experimental Choices:

  • Substrate: This method typically uses an ester derivative, such as methyl 3-cyclohexene-1-carboxylate (CHCM), as the substrate for enzymatic hydrolysis.

  • Enzyme: Hydrolases or esterases are chosen for their ability to cleave ester bonds. A key development was the identification of a novel carboxylesterase, AcEst1, from an Acinetobacter sp. strain (JNU9335), which shows high efficiency and enantioselectivity for this transformation.[6][9]

  • Reaction Medium: An isooctane/aqueous biphasic system can be favorable, as it can increase the enantioselectivity (E value) of the enzyme and accommodate high substrate concentrations.[6]

Experimental Protocol: Enzymatic Resolution of Methyl 3-cyclohexene-1-carboxylate

This protocol is a synthesized example based on published research.[6][9]

Step 1: Enzymatic Hydrolysis

  • Prepare a buffered aqueous solution (e.g., pH 8.0) containing the hydrolase enzyme (e.g., whole cells of Acinetobacter sp. JNU9335 or the isolated AcEst1 enzyme).[9]

  • Add the racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) substrate, potentially in an organic co-solvent like isooctane to form a biphasic system.[6]

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 40°C) with stirring.[9]

  • Monitor the reaction progress using chiral GC or HPLC. The reaction is stopped when the conversion reaches approximately 50%. At this point, the mixture ideally contains the unreacted (S)-CHCM and the product (R)-3-cyclohexenecarboxylic acid.

Step 2: Product Separation

  • Separate the organic and aqueous phases.

  • The unreacted (S)-CHCM remains in the organic phase (isooctane).

  • The (R)-acid product is in the aqueous phase as its carboxylate salt. This can be isolated by acidification and extraction if desired.

Step 3: Hydrolysis to Final Product

  • Isolate the (S)-CHCM from the organic phase.

  • Perform a standard chemical hydrolysis (e.g., using NaOH followed by acidic workup) on the enantiopure (S)-CHCM to yield the target this compound with very high enantiomeric excess (ees >99%).[9]

Biocatalytic_Resolution_Workflow cluster_0 Step 1: Selective Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Final Product racemic Racemic Ester (R/S Mixture) reaction Enzymatic Hydrolysis (~50% Conversion) racemic->reaction enzyme Hydrolase Enzyme (e.g., AcEst1) enzyme->reaction mixture Mixture: (S)-Ester (unreacted) (R)-Acid (product) reaction->mixture separation Phase Separation & Extraction mixture->separation s_ester (S)-Ester (ees >99%) separation->s_ester Organic Phase r_acid (R)-Acid separation->r_acid Aqueous Phase hydrolysis Chemical Hydrolysis (NaOH) s_ester->hydrolysis product (S)-(-)-3-Cyclohexene- carboxylic Acid hydrolysis->product

Fig 2. Workflow for biocatalytic kinetic resolution.
Table 2: Comparison of Enantioselective Methods

MethodKey Reagent(s)Typical ee%AdvantagesDisadvantagesSource(s)
Chemical Resolution Chiral Amine (e.g., (R)-α-phenylethylamine)>99%Robust, well-established, high optical purity achievable.Theoretical max yield of 50%, can require multiple recrystallizations.[11][13]
Biocatalytic Resolution Hydrolase/Esterase (e.g., AcEst1)>99%High enantioselectivity (high E value), mild reaction conditions, environmentally benign.Theoretical max yield of 50%, requires screening for suitable enzymes.[6][9]
Asymmetric Synthesis Chiral Lewis Acid Catalyst / Chiral Auxiliary90-99%High theoretical yield (up to 100%), directly forms the desired enantiomer.Requires development of specific catalysts, can be sensitive to conditions.[8][14][15]
Asymmetric Synthesis: The Modern Approach

The most elegant strategy is asymmetric synthesis, which avoids forming the unwanted enantiomer altogether. The asymmetric Diels-Alder reaction is a powerful tool for constructing chiral cyclohexene rings.[14][16]

Principle of the Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[17] To make this reaction asymmetric, a chiral influence is introduced. This is typically achieved by using a chiral Lewis acid catalyst that coordinates to the dienophile.[15][18] The chiral catalyst creates a sterically and electronically differentiated environment, forcing the diene to approach the dienophile from a specific face, leading to the preferential formation of one enantiomer of the product.[15]

Causality of Experimental Choices:

  • Lewis Acid: A Lewis acid (e.g., TiCl₄, AlCl₃) is used to activate the dienophile by coordinating to its carbonyl oxygen.[14][18] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often enhancing its selectivity.[18]

  • Chiral Ligand: To induce asymmetry, the Lewis acid is complexed with a chiral ligand (e.g., a derivative of tartaric acid or a chiral diol).[15][16] This complex is the active chiral Lewis acid catalyst. The structure of the ligand is paramount in dictating the stereochemical outcome.

Asymmetric_Diels_Alder diene Diene (e.g., Butadiene) transition_state Chiral Transition State (Favored facial approach) diene->transition_state dienophile Dienophile (e.g., Acrylate) dienophile->transition_state catalyst Chiral Lewis Acid Catalyst catalyst->transition_state Creates chiral environment product Enantioenriched Cyclohexene Product transition_state->product

Fig 3. Principle of the asymmetric Diels-Alder reaction.

While detailed protocols for the direct asymmetric synthesis of this compound are often proprietary, the general approach involves reacting butadiene with an acrylate dienophile bearing a cleavable chiral auxiliary, or using a chiral Lewis acid catalyst.[14] This method represents the frontier of efficient chiral synthesis, offering high throughput and atom economy.

Applications in Pharmaceutical and Chemical Industries

The demand for enantiopure this compound is driven by its utility as a versatile building block.[1][19][20]

  • Pharmaceutical Synthesis: Its primary role is in the synthesis of active pharmaceutical ingredients (APIs).[5][20][21] As previously mentioned, it is a crucial intermediate for Edoxaban.[8] It is also a reactant for preparing other potent and orally active direct inhibitors of factor Xa, a critical enzyme in the blood coagulation cascade.[7]

  • Agrochemicals: The compound can be incorporated into the synthesis of novel herbicides and pesticides, where specific stereoisomers often show enhanced efficacy and reduced environmental impact.[19][21]

  • Polymer and Materials Science: It serves as a monomer or building block for specialty polymers, where its structure can impart desirable properties like improved flexibility and durability in coatings and adhesives.[5]

  • Fragrance Chemistry: The chiral nature of the molecule makes it a useful intermediate in the synthesis of complex fragrances.[1][5]

Conclusion

The story of this compound is a microcosm of the evolution of modern organic synthesis. From the brute-force, yet effective, methods of classical resolution to the finesse of biocatalysis and the elegance of asymmetric catalysis, the pursuit of this single enantiomer showcases the increasing sophistication of chemical manufacturing. Its continued importance, particularly in the synthesis of life-saving medicines, underscores the non-negotiable role of stereochemistry in the molecular sciences. For the practicing scientist, understanding the history and the diverse synthetic toolbox available for this key intermediate is fundamental to designing the efficient, scalable, and elegant syntheses required for future innovations.

References

Spectroscopic Characterization of (S)-(-)-3-Cyclohexenecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-3-Cyclohexenecarboxylic acid, a valuable chiral building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of this molecule, offering not just data, but a deeper understanding of the underlying principles and experimental considerations.

Introduction

This compound is a chiral molecule of significant interest in the synthesis of complex organic compounds, including pharmaceuticals. Its stereochemistry plays a crucial role in its biological activity, making unambiguous characterization of its structure paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of this compound. This guide will provide a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 3-cyclohexenecarboxylic acid, with a focus on the key spectral features that enable its identification and characterization. While the focus is on the (S)-(-) enantiomer, the presented data is largely representative of the racemic mixture as well, with specific chiral analytical techniques noted where applicable.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR chemical shifts for 3-Cyclohexenecarboxylic acid.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
-COOH~12.0broad singlet1H
H3, H4 (vinylic)5.6 - 5.8multiplet2H
H1 (methine)2.5 - 2.7multiplet1H
H2, H5, H6 (allylic/aliphatic)1.8 - 2.4multiplet6H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration of the sample.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Cyclohexenecarboxylic acid exhibits several key features:

  • Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically around 12.0 ppm. This broadness is due to hydrogen bonding and chemical exchange. This signal is a characteristic feature of carboxylic acids.

  • Vinylic Protons (H3, H4): The two protons on the double bond are in a similar chemical environment and appear as a multiplet in the region of 5.6-5.8 ppm.

  • Methine Proton (H1): The proton on the carbon bearing the carboxylic acid group is a methine proton and is expected to resonate as a multiplet between 2.5 and 2.7 ppm.

  • Allylic and Aliphatic Protons (H2, H5, H6): The remaining six protons on the cyclohexene ring are in more shielded environments and appear as a complex series of overlapping multiplets in the upfield region of 1.8-2.4 ppm.

To definitively distinguish between the (S) and (R) enantiomers, the use of a chiral solvating agent or a chiral shift reagent in the NMR sample preparation is often necessary. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum.[1][2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer, but using a carbon probe or a broadband probe tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C pulse program is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

¹³C NMR Data Summary

The following table summarizes the expected ¹³C NMR chemical shifts for 3-Cyclohexenecarboxylic acid.

Carbon AssignmentChemical Shift (ppm)
C=O (Carboxylic Acid)~180
C3, C4 (Vinylic)~125, ~127
C1 (Methine)~40
C2, C5, C6 (Aliphatic)~25, ~28, ~30

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-Cyclohexenecarboxylic acid is expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with some potential overlap of the aliphatic carbon signals):

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, appearing at a chemical shift of around 180 ppm.

  • Vinylic Carbons (C3, C4): The two carbons of the double bond resonate in the range of 125-127 ppm.

  • Methine Carbon (C1): The carbon atom attached to the carboxylic acid group appears at approximately 40 ppm.

  • Aliphatic Carbons (C2, C5, C6): The remaining three sp³-hybridized carbons of the ring are the most shielded and appear in the upfield region of the spectrum, typically between 25 and 30 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.[4]

  • Sample Preparation: A small drop of the neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

IR Data Summary

The following table summarizes the characteristic IR absorption bands for 3-Cyclohexenecarboxylic acid.

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (sp² and sp³)3100 - 2850Medium
C=O stretch (carboxylic acid)~1710Strong, Sharp
C=C stretch~1650Medium
C-O stretch~1250Medium
O-H bend~930Broad, Medium
Interpretation of the IR Spectrum

The IR spectrum of 3-Cyclohexenecarboxylic acid provides clear evidence for its key functional groups:

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the most characteristic feature of a carboxylic acid.[6] This broadening is a result of extensive intermolecular hydrogen bonding.

  • C-H Stretches: Absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp² (vinylic) and sp³ (aliphatic) carbons, respectively.

  • C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. The position of this band can be influenced by hydrogen bonding.

  • C=C Stretch: A medium intensity peak around 1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration in the cyclohexene ring.

  • C-O Stretch and O-H Bend: The spectrum also shows a C-O stretching vibration around 1250 cm⁻¹ and a broad O-H bending vibration around 930 cm⁻¹.

Visualizing the Molecular Structure and Spectroscopic Correlations

To better understand the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 3-Cyclohexenecarboxylic acid.

G ¹H and ¹³C NMR Correlations cluster_1H ¹H NMR cluster_13C ¹³C NMR H_COOH ~12.0 ppm (-COOH) H_vinylic 5.6-5.8 ppm (H3, H4) H_methine 2.5-2.7 ppm (H1) H_aliphatic 1.8-2.4 ppm (H2, H5, H6) C_carbonyl ~180 ppm (C=O) C_vinylic ~125, ~127 ppm (C3, C4) C_methine ~40 ppm (C1) C_aliphatic ~25-30 ppm (C2, C5, C6) mol This compound mol->H_COOH mol->H_vinylic mol->H_methine mol->H_aliphatic mol->C_carbonyl mol->C_vinylic mol->C_methine mol->C_aliphatic

References

Methodological & Application

Synthesis of (S)-(-)-3-Cyclohexenecarboxylic acid from racemic mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (S)-(-)-3-Cyclohexenecarboxylic Acid from a Racemic Mixture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the resolution of racemic 3-cyclohexenecarboxylic acid to obtain the enantiomerically pure this compound, a valuable chiral building block in asymmetric synthesis. We will explore two robust methods: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. The protocols are designed to be reproducible and scalable, with in-depth explanations of the underlying principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral Purity

In the realm of pharmaceuticals and fine chemicals, chirality plays a pivotal role. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The synthesis of single-enantiomer compounds is therefore of paramount importance. This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). This guide focuses on practical and efficient methods for its preparation from a readily available racemic mixture.

Method 1: Classical Resolution using a Chiral Resolving Agent

Classical resolution is a time-honored technique that relies on the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The acidic nature of 3-cyclohexenecarboxylic acid allows for the formation of salts with a chiral base. When a racemic mixture of the acid (a 1:1 mixture of R and S enantiomers) is treated with a single enantiomer of a chiral amine, two diastereomeric salts are formed: (R)-acid-(S)-base and (S)-acid-(S)-base. These diastereomers are no longer mirror images and thus have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer of the acid can then be recovered from the purified diastereomeric salt by treatment with a strong acid.

Experimental Protocol: Resolution with (S)-(-)-α-Phenylethylamine

This protocol details the resolution of racemic 3-cyclohexenecarboxylic acid using (S)-(-)-α-phenylethylamine as the resolving agent.

Materials:

  • Racemic 3-cyclohexenecarboxylic acid

  • (S)-(-)-α-Phenylethylamine

  • Methanol

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (79.3 mmol) of racemic 3-cyclohexenecarboxylic acid in 100 mL of methanol.

    • In a separate beaker, dissolve 9.6 g (79.3 mmol) of (S)-(-)-α-phenylethylamine in 50 mL of methanol.

    • Slowly add the amine solution to the acid solution with constant stirring. The mixture will warm up slightly.

    • Stir the solution for 30 minutes at room temperature to ensure complete salt formation.

  • Fractional Crystallization:

    • Gently heat the methanolic solution to 50-60 °C to ensure all the salt is dissolved.

    • Slowly add acetone (approximately 50-70 mL) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold acetone.

    • The collected solid is the diastereomeric salt of this compound and (S)-(-)-α-phenylethylamine.

  • Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

    • To improve the enantiomeric purity, the collected salt can be recrystallized from a methanol/acetone solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 1 M HCl dropwise with vigorous stirring until the pH of the aqueous layer is approximately 1-2.

    • The free this compound will precipitate as an oil or solid.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Data Summary:

ParameterExpected Value
Theoretical Yield of Salt~11.8 g
Expected Yield of (S)-acid~4.0 g
Enantiomeric Excess (e.e.)>95%
Specific Rotation-102° (c=1, EtOH)

Workflow Diagram:

G racemic_acid Racemic 3-Cyclohexenecarboxylic Acid salt_formation Diastereomeric Salt Formation (in Methanol) racemic_acid->salt_formation chiral_amine (S)-(-)-α-Phenylethylamine chiral_amine->salt_formation fractional_crystallization Fractional Crystallization (Methanol/Acetone) salt_formation->fractional_crystallization less_soluble_salt Precipitate: (S)-Acid-(S)-Amine Salt fractional_crystallization->less_soluble_salt Solid mother_liquor Mother Liquor: (R)-Acid-(S)-Amine Salt fractional_crystallization->mother_liquor Solution acidification Acidification (HCl) less_soluble_salt->acidification final_product This compound acidification->final_product

Caption: Workflow for Classical Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. It utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer.

Principle of Enzymatic Kinetic Resolution

In this approach, a lipase enzyme is used to catalyze the esterification of the racemic 3-cyclohexenecarboxylic acid with an alcohol in an organic solvent. Lipases are highly enantioselective and will preferentially catalyze the esterification of one enantiomer (typically the R-enantiomer in this case) over the other. This results in a mixture of the ester of one enantiomer and the unreacted acid of the other enantiomer. These two compounds have different chemical properties and can be easily separated by extraction.

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol employs a commercially available lipase for the kinetic resolution of racemic 3-cyclohexenecarboxylic acid.

Materials:

  • Racemic 3-cyclohexenecarboxylic acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • n-Butanol

  • Toluene or Hexane (anhydrous)

  • Molecular sieves (4 Å)

  • 0.5 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Shaking incubator or orbital shaker

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a 250 mL flask, add 5.0 g (39.6 mmol) of racemic 3-cyclohexenecarboxylic acid, 4.4 g (59.4 mmol) of n-butanol, and 100 mL of anhydrous toluene.

    • Add 2.0 g of activated 4 Å molecular sieves to remove water, which can inhibit the enzyme.

    • Add 500 mg of immobilized lipase (Novozym 435).

    • Seal the flask and place it in a shaking incubator at 40 °C and 200 rpm.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by taking small aliquots at regular intervals and analyzing them by chiral HPLC or by titration of the remaining acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate. This usually takes 24-48 hours.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the mixture with 0.5 M NaOH solution (3 x 50 mL) to separate the unreacted this compound (as its sodium salt) into the aqueous layer. The organic layer will contain the butyl ester of the (R)-enantiomer.

    • Combine the aqueous extracts.

  • Isolation of this compound:

    • Cool the combined aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Data Summary:

ParameterExpected Value
Reaction Time24-48 hours
Conversion~50%
Yield of (S)-acid~2.2 g (up to 45%)
Enantiomeric Excess (e.e.)>98%

Workflow Diagram:

G racemic_acid Racemic 3-Cyclohexenecarboxylic Acid + n-Butanol esterification Enzymatic Esterification (Toluene, 40°C) racemic_acid->esterification lipase Immobilized Lipase (e.g., Novozym 435) lipase->esterification mixture Mixture: (S)-Acid + (R)-Ester esterification->mixture extraction Basic Extraction (NaOH) mixture->extraction aqueous_layer Aqueous Layer: Sodium (S)-3-cyclohexenecarboxylate extraction->aqueous_layer organic_layer Organic Layer: Butyl (R)-3-cyclohexenecarboxylate extraction->organic_layer acidification Acidification (HCl) aqueous_layer->acidification final_product This compound acidification->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion and Method Selection

Both classical resolution and enzymatic kinetic resolution are effective methods for obtaining this compound. The choice of method will depend on factors such as the desired scale, cost of reagents, and available equipment.

  • Classical resolution is often preferred for larger scale synthesis due to the lower cost of the resolving agent and simpler setup. However, it may require multiple recrystallization steps to achieve high enantiomeric purity.

  • Enzymatic kinetic resolution typically provides higher enantioselectivity in a single step and operates under milder conditions. The main considerations are the cost and stability of the enzyme, although immobilization allows for its reuse, mitigating this factor.

The Art of Asymmetry: Harnessing (S)-(-)-3-Cyclohexenecarboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Scaffold

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of complex, enantiomerically pure molecules. (S)-(-)-3-Cyclohexenecarboxylic acid, a seemingly simple chiral carboxylic acid, stands out as a powerful and versatile synthon. Its rigid cyclohexene core, adorned with a stereodefined carboxylic acid handle and a reactive alkene, provides a trifecta of functionality that chemists can exploit to forge intricate stereochemical architectures. This guide delves into the practical applications and detailed protocols for leveraging this valuable reagent, with a particular focus on its pivotal role in the synthesis of modern pharmaceuticals. We will explore not just the "how," but the fundamental "why" behind the methodologies, offering insights born from both established literature and practical experience. This document is intended for researchers, medicinal chemists, and process development scientists seeking to integrate this chiral building block into their synthetic strategies.

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, from anticoagulants to antiviral agents.[1][2] Its utility stems from the ability to controllably functionalize the alkene and manipulate the carboxylic acid, all while retaining the crucial stereochemical information at the C1 position.

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
CAS Number 5708-19-0
Appearance Colorless to pale yellow liquid/low melting solid
Melting Point ~19°C
Boiling Point 118°C at 6 mmHg
Density ~1.126 g/cm³

Application I: Cornerstone in the Synthesis of Edoxaban

One of the most prominent applications of this compound is its role as a key starting material in the industrial synthesis of Edoxaban.[2][3][4] Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. The synthesis of its complex cyclohexane diamine core relies on the stereochemistry imparted by our title compound.

The synthetic journey commences with a highly stereoselective iodolactonization reaction. This powerful transformation not only protects the carboxylic acid as a lactone but also simultaneously installs two new stereocenters on the cyclohexene ring in a predictable fashion.

Mechanism Deep Dive: The Iodolactonization

The iodolactonization is a classic example of an electrophilic cyclization.[5] The reaction is initiated by the electrophilic addition of iodine (I₂) to the double bond, forming a transient, three-membered iodonium ion intermediate. The proximate carboxylate, generated in situ by a mild base like sodium bicarbonate, then acts as an intramolecular nucleophile. It attacks the iodonium ion from the face opposite to the iodine bridge, following an S_N2-like pathway. This anti-addition dictates the trans relationship between the newly formed C-O bond and the adjacent C-I bond. The stereocenter at C1 of the starting material directs the facial selectivity of the initial iodonium ion formation, leading to a high degree of diastereoselectivity in the final bicyclic lactone.

Iodolactonization_Mechanism start (S)-3-Cyclohexenecarboxylic acid iodonium Iodonium Ion Intermediate start->iodonium + I₂ carboxylate Carboxylate (in situ) iodolactone Iodo-γ-lactone carboxylate->iodolactone Intramolecular S_N2 Attack

Caption: Iodolactonization of (S)-3-Cyclohexenecarboxylic acid.

Protocol 1: Synthesis of (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

This protocol details the initial iodolactonization step in the synthesis of a key Edoxaban intermediate.[6]

Materials:

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 5:1 v/v).

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir vigorously for 15-20 minutes at room temperature to ensure the formation of the sodium carboxylate salt.

  • Iodine Addition: In a separate flask, prepare a solution of iodine (1.5 eq) in THF. Add this iodine solution dropwise to the reaction mixture at 0-5°C (ice bath). The reaction is typically exothermic and the color will fade from dark brown to light yellow upon completion.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the iodine color is completely discharged.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude iodo-lactone.

  • Purification: The product, (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, can be purified by recrystallization or column chromatography to afford a white to off-white solid.

Expected Outcome: This procedure typically yields the desired iodo-lactone in good to excellent yields (80-95%) and high diastereoselectivity. The product serves as a versatile intermediate for further transformations en route to Edoxaban, such as epoxide formation and subsequent amination.[6]

Application II: A Chiral Synthon for Complex Targets - The Case of Oseltamivir (Tamiflu®)

While the Roche industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) famously starts from (-)-shikimic acid, the intense research into alternative, shikimic acid-independent routes has highlighted the utility of chiral cyclohexene derivatives.[7][8] Although this compound is not the direct precursor for oseltamivir (which requires the opposite enantiomer at the C1 position), its chemistry is highly illustrative of the strategies employed.[2] The fundamental transformations, such as stereocontrolled epoxidation, aziridination, and nucleophilic ring-opening, are central to many of these alternative syntheses.

By studying the transformations of this compound, we can derive protocols that are conceptually applicable to the synthesis of oseltamivir and other complex cyclohexene-based natural products and pharmaceuticals.

Protocol 2: Stereoselective Epoxidation of a (S)-3-Cyclohexenecarboxylic Acid Derivative

The conversion of the alkene in a derivative of (S)-3-cyclohexenecarboxylic acid to an epoxide is a key step to install further functionality. The existing stereocenter can direct the facial selectivity of the epoxidation, especially when the carboxylate is converted to a bulkier ester or amide.

Synthetic_Pathway Start (S)-3-Cyclohexene- carboxylic acid Ester Chiral Ester/ Amide Derivative Start->Ester Amide/Ester Formation Epoxide Diastereomerically Enriched Epoxide Ester->Epoxide Stereoselective Epoxidation (m-CPBA) Diol Chiral Diol Epoxide->Diol Ring Opening (Hydrolysis) AminoAlcohol Chiral Amino Alcohol Epoxide->AminoAlcohol Ring Opening (e.g., with NaN₃ then reduction) EndProduct Complex Target (e.g., Oseltamivir analogue) Diol->EndProduct AminoAlcohol->EndProduct

Caption: General synthetic utility of (S)-3-Cyclohexenecarboxylic acid derivatives.

Materials:

  • Methyl (S)-3-cyclohexenecarboxylate (prepared from the acid, 1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

Procedure:

  • Dissolution: Dissolve methyl (S)-3-cyclohexenecarboxylate (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Epoxidation: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. The solid m-chlorobenzoic acid byproduct will precipitate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0°C and filter to remove the bulk of the m-chlorobenzoic acid.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium sulfite solution (to destroy excess peroxide), saturated aqueous sodium bicarbonate solution (to remove acidic byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude epoxide can be purified by flash column chromatography on silica gel to yield the product as a colorless oil.

Expected Outcome: This reaction provides the corresponding epoxide with good diastereoselectivity, influenced by the directing effect of the ester group. This epoxide is now primed for regioselective ring-opening with various nucleophiles to install amino and hydroxyl groups, mirroring strategies used in oseltamivir synthesis.[8]

Procurement of the Chiral Starting Material: A Note on Optical Resolution

While this compound is commercially available, it can also be obtained from the racemic mixture via classical resolution, a cost-effective method for large-scale production. This is typically achieved by diastereomeric salt formation with a chiral amine.

Protocol 3: Optical Resolution of (±)-3-Cyclohexenecarboxylic Acid

This protocol is based on the well-established method using (R)-α-phenylethylamine as the resolving agent.[9]

Materials:

  • (±)-3-Cyclohexenecarboxylic acid (1.0 eq)

  • (R)-α-phenylethylamine (0.5-0.6 eq)

  • Aqueous acetone or aqueous ethyl acetate

  • Hydrochloric acid (e.g., 1N HCl)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Salt Formation: Dissolve racemic 3-cyclohexenecarboxylic acid in aqueous acetone (e.g., with ~5% water). Heat the solution (e.g., to 50°C) and add a solution of (R)-α-phenylethylamine in the same solvent dropwise.

  • Crystallization: Stir the mixture for several hours, then cool it slowly to allow for the crystallization of the less soluble diastereomeric salt, the (R)-α-phenylethylamine salt of (S)-3-cyclohexenecarboxylic acid.

  • Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization.

  • Liberation of the Free Acid: Suspend the resolved diastereomeric salt in a mixture of MTBE and water. Acidify the mixture to a low pH (e.g., pH 1-2) with hydrochloric acid.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional MTBE. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched this compound.

Trustworthiness and Validation: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., an amide with a chiral amine) and analysis by NMR or standard HPLC.

Conclusion

This compound is a testament to the power of well-defined chiral building blocks in asymmetric synthesis. Its strategic application simplifies the construction of complex stereochemical arrays, as demonstrated in the synthesis of the anticoagulant Edoxaban. While not a direct precursor, its chemistry provides a blueprint for accessing other important pharmaceutical agents like oseltamivir. The protocols outlined herein provide a practical framework for researchers to harness the synthetic potential of this versatile chiral scaffold, enabling the efficient and stereocontrolled synthesis of the next generation of bioactive molecules.

References

Application Note: Synthesis of a Key Chiral Intermediate for Edoxaban Using (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, a potent and selective oral direct factor Xa inhibitor, is a crucial anticoagulant for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of venous thromboembolism.[1][2] The efficacy and safety of Edoxaban are intrinsically linked to its specific stereochemistry, possessing three chiral centers.[3][4] Consequently, the stereocontrolled synthesis of its core cyclohexane diamine scaffold is of paramount importance in pharmaceutical manufacturing.

This application note provides a detailed guide to the synthesis of a key chiral intermediate, (1S,3S,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexanecarboxylic acid, starting from the readily available chiral building block, (S)-(-)-3-Cyclohexenecarboxylic acid. This synthetic route establishes the critical stereochemistry early on and proceeds through a series of stereoselective transformations. We will delve into the detailed experimental protocols, the rationale behind the choice of reagents and conditions, and the mechanistic underpinnings of each key step.

Overall Synthetic Strategy

The synthesis commences with the chiral pool starting material, this compound, and proceeds through a three-step sequence involving iodolactonization, epoxide formation, and regioselective epoxide ring-opening, followed by the protection of the newly introduced amino group. This strategy efficiently installs the desired stereocenters on the cyclohexane ring, paving the way for the subsequent elaboration into the final Edoxaban molecule.

G A This compound B (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (Iodo-lactone Intermediate) A->B Iodolactonization C (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (Epoxide Intermediate) B->C Epoxide Formation D (1S,3S,4R)-3-Amino-4-hydroxycyclohexanecarboxylic acid (Amino-alcohol Intermediate) C->D Epoxide Ring-Opening E (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexyl ethyl formate (Boc-Protected Intermediate) D->E Boc Protection & Esterification

Figure 1: Synthetic workflow from this compound to the key Boc-protected intermediate.

PART 1: Synthesis of (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (Iodo-lactone)

The initial step of the synthesis involves the iodolactonization of this compound. This intramolecular cyclization reaction is a powerful method for the stereoselective formation of lactones.

Protocol 1: Iodolactonization
ParameterValue/DescriptionRationale/Causality
Reactants This compound, Iodine (I₂), Sodium bicarbonate (NaHCO₃)This compound provides the chiral backbone. Iodine is the electrophile that activates the double bond. Sodium bicarbonate acts as a mild base to deprotonate the carboxylic acid, forming the carboxylate nucleophile required for the intramolecular cyclization.
Solvent Dichloromethane (CH₂Cl₂) / WaterA biphasic solvent system is often used. The organic solvent dissolves the starting material and iodine, while the aqueous phase contains the base.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Reaction Time 4-8 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up 1. Separation of layers. 2. Washing the organic layer with aqueous sodium thiosulfate (Na₂S₂O₃) solution. 3. Washing with brine. 4. Drying over anhydrous sodium sulfate (Na₂SO₄). 5. Concentration under reduced pressure.The sodium thiosulfate wash is crucial to quench and remove any unreacted iodine. The subsequent washes and drying ensure the removal of aqueous impurities and residual water before solvent evaporation.
Purification Recrystallization or Column ChromatographyThe crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure iodo-lactone as a crystalline solid.
Mechanism of Iodolactonization

The iodolactonization reaction proceeds via an initial electrophilic addition of iodine to the double bond of the cyclohexene ring, forming a transient iodonium ion intermediate.[5][6] The stereochemistry of the starting material directs the formation of the iodonium ion on one face of the ring. The carboxylate, formed by the deprotonation of the carboxylic acid by sodium bicarbonate, then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-fashion. This SN2-like ring-opening results in the formation of the bicyclic lactone with a defined stereochemistry.[5][7]

G cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization A (S)-(-)-3-Cyclohexenecarboxylate B Iodonium Ion Intermediate A->B + I₂ C Iodonium Ion Intermediate D (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one C->D Intramolecular SN2 attack

Figure 2: Mechanism of Iodolactonization.

PART 2: Synthesis of (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (Epoxide)

The iodo-lactone intermediate is then converted to an epoxide. This transformation is achieved by treating the iodo-lactone with a strong base.

Protocol 2: Epoxide Formation
ParameterValue/DescriptionRationale/Causality
Reactant (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-oneThe iodo-lactone contains the necessary functionality for epoxide formation: a leaving group (iodine) and a trans-oriented oxygen atom (from the lactone).
Base Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)A strong base is required to hydrolyze the lactone and deprotonate the resulting hydroxyl group, which then acts as an intramolecular nucleophile to displace the iodide.
Solvent Absolute Ethanol or MethanolAn alcoholic solvent is suitable for this reaction, as it can dissolve both the substrate and the inorganic base.
Temperature RefluxThe reaction is typically heated to reflux to ensure the hydrolysis of the lactone and to facilitate the intramolecular nucleophilic substitution.
Reaction Time 2-4 hoursMonitor the reaction by TLC for the disappearance of the starting material.
Work-up 1. Cooling the reaction mixture. 2. Neutralization with an acid (e.g., HCl). 3. Extraction with an organic solvent (e.g., ethyl acetate). 4. Washing the organic layer with brine. 5. Drying over anhydrous sodium sulfate. 6. Concentration under reduced pressure.Neutralization is necessary to protonate the carboxylate and allow for extraction into the organic phase. The subsequent washing and drying steps are standard procedures to isolate the product.
Mechanistic Rationale

The reaction with a strong base first leads to the saponification (hydrolysis) of the lactone ring, generating a carboxylate and a hydroxyl group. The alkoxide, formed by the deprotonation of the hydroxyl group, then undergoes an intramolecular SN2 reaction, displacing the iodide from the adjacent carbon. This results in the formation of the epoxide ring with inversion of configuration at the carbon bearing the iodine.

PART 3: Synthesis of (1S,3S,4R)-3-Amino-4-hydroxycyclohexanecarboxylic acid (Amino-alcohol)

The crucial step of introducing the second nitrogen functionality is achieved through the regioselective ring-opening of the epoxide with ammonia.

Protocol 3: Epoxide Ring-Opening
ParameterValue/DescriptionRationale/Causality
Reactant (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acidThe epoxide is the electrophile that will be attacked by the ammonia nucleophile.
Reagent Aqueous Ammonia (NH₄OH) or Ammonia in EthanolAmmonia serves as the nitrogen nucleophile. Using a solution of ammonia in an alcohol can facilitate the reaction.
Solvent Ethanol or WaterThe solvent should be able to dissolve both the epoxide and the ammonia.
Temperature 50-80 °C (in a sealed vessel)Heating is required to promote the nucleophilic attack of ammonia on the epoxide ring. A sealed vessel is necessary to prevent the escape of volatile ammonia.
Reaction Time 12-24 hoursThe reaction is typically slow and requires prolonged heating to go to completion.
Work-up 1. Cooling the reaction mixture. 2. Concentration under reduced pressure to remove excess ammonia and solvent. 3. The crude product is often used directly in the next step without extensive purification.The work-up is straightforward, primarily involving the removal of volatile components.
Stereochemical and Regiochemical Considerations

The ring-opening of the epoxide with ammonia proceeds via an SN2 mechanism. The nucleophilic attack of ammonia occurs at the less sterically hindered carbon of the epoxide, leading to a trans-diaxial opening of the ring. This regioselectivity and stereospecificity are critical for establishing the desired (1S,3S,4R) stereochemistry of the resulting amino alcohol.

PART 4: Synthesis of (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexyl ethyl formate (Boc-Protected Intermediate)

The final step in this sequence is the protection of the newly introduced amino group with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions and can be easily removed later in the synthesis.

Protocol 4: Boc Protection and Esterification
ParameterValue/DescriptionRationale/Causality
Reactant (1S,3S,4R)-3-Amino-4-hydroxycyclohexanecarboxylic acidThe crude amino-alcohol from the previous step.
Reagent Di-tert-butyl dicarbonate (Boc₂O)The standard reagent for the introduction of the Boc protecting group.
Base Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)A base is required to neutralize the acid formed during the reaction and to deprotonate the amino group, increasing its nucleophilicity.
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture with waterThe choice of solvent depends on the solubility of the starting material and reagents.
Temperature 0 °C to Room TemperatureThe reaction is typically carried out at room temperature.
Reaction Time 4-12 hoursMonitor by TLC until the starting material is consumed.
Work-up 1. Quenching the reaction with water. 2. Extraction with an organic solvent. 3. Washing with dilute acid, water, and brine. 4. Drying over anhydrous sodium sulfate. 5. Concentration under reduced pressure.The work-up is designed to remove unreacted Boc₂O, the base, and any aqueous impurities.
Esterification The carboxylic acid is often esterified (e.g., to the ethyl ester) in a subsequent step or concurrently, for example by performing the Boc protection in the presence of ethanol under acidic conditions. A patent describes the generation of the ethyl formate derivative.[8]Esterification improves the handling and solubility of the intermediate and prepares it for subsequent coupling reactions.

Conclusion

This application note has detailed a reliable and stereocontrolled synthetic route to a key chiral intermediate for the synthesis of Edoxaban, starting from this compound. The described protocols and mechanistic insights provide a solid foundation for researchers and drug development professionals working on the synthesis of Edoxaban and related compounds. The careful execution of each step, particularly the stereoselective iodolactonization and epoxide ring-opening, is crucial for obtaining the desired stereoisomer with high purity.

References

Application Note: Enzymatic Resolution of 3-Cyclohexenecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic 3-cyclohexenecarboxylic acid esters. Chiral 3-cyclohexenecarboxylic acid is a valuable building block in pharmaceutical synthesis, notably as a precursor for the anticoagulant Edoxaban.[1][2] This document details the principles of lipase-catalyzed hydrolysis, offers protocols for enzyme screening and preparative-scale resolution, and outlines analytical methods for the precise determination of enantiomeric excess (e.e.). The methodologies are designed for researchers, scientists, and drug development professionals seeking to implement robust and scalable biocatalytic processes for the production of enantiomerically pure compounds.

Introduction: The Imperative for Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is critical. Enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[3] 3-Cyclohexenecarboxylic acid possesses a chiral center, and its (S)-enantiomer is a key intermediate for synthesizing the anticoagulant drug Edoxaban, whereas the (R)-enantiomer is inactive for this purpose.[1] Consequently, methods to obtain the (S)-enantiomer in high optical purity are of significant industrial interest.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Enzymatic kinetic resolution, which employs stereoselective enzymes like lipases, offers numerous advantages over classical chemical resolution, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.[4][5] This note focuses on the lipase-catalyzed hydrolysis of a racemic ester of 3-cyclohexenecarboxylic acid (e.g., the methyl or ethyl ester), where the enzyme preferentially hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.

Principle and Mechanism of Enzymatic Resolution

Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are serine hydrolases that catalyze the hydrolysis of ester bonds.[6] Their catalytic activity stems from a highly conserved catalytic triad (typically Ser-His-Asp/Glu) within a three-dimensional active site.[7] It is the intricate stereochemical structure of this active site that confers the enzyme's ability to discriminate between enantiomers.[8][9]

In the resolution of (±)-methyl 3-cyclohexenecarboxylate, the enzyme's active site preferentially binds one enantiomer (e.g., the R-ester). This binding orients the ester carbonyl group for nucleophilic attack by the active site serine, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by water releases the (R)-carboxylic acid and regenerates the free enzyme. The other enantiomer (the S-ester) fits poorly into the active site, and its hydrolysis rate is significantly slower, allowing for its separation from the product acid.

View DOT script for mechanism diagram

G cluster_0 Enzyme Active Site ActiveSite Ser-His-Asp Catalytic Triad AcylEnzyme Acyl-Enzyme Intermediate + Methanol ActiveSite->AcylEnzyme Nucleophilic Attack RacemicEster Racemic Ester (R)-Ester + (S)-Ester Binding Preferential Binding of (R)-Ester RacemicEster->Binding Binding->ActiveSite Good Fit UnreactedEster (S)-Ester (Unreacted) Binding->UnreactedEster Poor Fit Hydrolysis Hydrolysis (H₂O) AcylEnzyme->Hydrolysis ProductAcid (R)-Carboxylic Acid (Product) Hydrolysis->ProductAcid RegenEnzyme Regenerated Enzyme Hydrolysis->RegenEnzyme RegenEnzyme->Binding Recycle G cluster_0 Enzyme Active Site ActiveSite Ser-His-Asp Catalytic Triad AcylEnzyme Acyl-Enzyme Intermediate + Methanol ActiveSite->AcylEnzyme Nucleophilic Attack RacemicEster Racemic Ester (R)-Ester + (S)-Ester Binding Preferential Binding of (R)-Ester RacemicEster->Binding Binding->ActiveSite Good Fit UnreactedEster (S)-Ester (Unreacted) Binding->UnreactedEster Poor Fit Hydrolysis Hydrolysis (H₂O) AcylEnzyme->Hydrolysis ProductAcid (R)-Carboxylic Acid (Product) Hydrolysis->ProductAcid RegenEnzyme Regenerated Enzyme Hydrolysis->RegenEnzyme RegenEnzyme->Binding Recycle G start Start: Racemic Ester Substrate screen Protocol 1: Enzyme Screening start->screen select Select Optimal Enzyme (High E-value) screen->select scaleup Protocol 2: Preparative Scale Reaction select->scaleup workup Reaction Work-up & Product Isolation scaleup->workup analysis Section 4: Chiral HPLC Analysis workup->analysis products Enantiopure Products: (S)-Acid & (R)-Ester analysis->products G start Start: Racemic Ester Substrate screen Protocol 1: Enzyme Screening start->screen select Select Optimal Enzyme (High E-value) screen->select scaleup Protocol 2: Preparative Scale Reaction select->scaleup workup Reaction Work-up & Product Isolation scaleup->workup analysis Section 4: Chiral HPLC Analysis workup->analysis products Enantiopure Products: (S)-Acid & (R)-Ester analysis->products

References

Application Notes & Protocols: (S)-(-)-3-Cyclohexenecarboxylic Acid in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Chirality in Cycloaddition Chemistry

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to form six-membered rings with a high degree of stereocontrol.[1] In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the use of chiral reactants is paramount. (S)-(-)-3-Cyclohexenecarboxylic acid is a versatile chiral building block, serving as an excellent dienophile in asymmetric Diels-Alder reactions.[2] Its inherent chirality directs the stereochemical outcome of the cycloaddition, enabling the synthesis of complex, optically active molecules.[3]

This guide provides an in-depth exploration of the application of this compound in Diels-Alder reactions, complete with a detailed experimental protocol and a discussion of the underlying mechanistic principles. The carboxylic acid functionality not only activates the dienophile but also provides a handle for further synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the reactant's properties is crucial for successful and safe experimentation.

PropertyValueReference
CAS Number 5708-19-0[4]
Molecular Formula C₇H₁₀O₂[5]
Molecular Weight 126.15 g/mol [5]
Appearance Colorless to pale yellow liquid or low-melting solid[4]
Melting Point 19°C (lit.)[2][5]
Boiling Point 118°C/6 mmHg (lit.)[2][5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Reaction Mechanism and Stereochemical Control

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning all bond-forming and bond-breaking occurs in a single transition state.[6] The stereochemistry of both the diene and the dienophile is retained in the product.[7] When a chiral dienophile such as this compound is used, the approach of the diene is sterically biased, leading to the preferential formation of one diastereomer.

The endo rule further dictates the stereochemical outcome. In most Diels-Alder reactions, the dienophile's activating group (in this case, the carboxylic acid) orients itself under the forming cyclohexene ring in the transition state. This "endo" approach is favored due to secondary orbital interactions, although the "exo" product can sometimes be favored under thermodynamic control or with bulky reactants.[6]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Cycloaddition (Endo approach favored) Diene->TS [4π] Dienophile This compound Dienophile->TS [2π] Product Chiral Bicyclic Adduct TS->Product Formation of new σ-bonds

Caption: Generalized workflow of the Diels-Alder reaction.

The Role of Lewis Acids in Enhancing Reactivity and Selectivity

While thermal Diels-Alder reactions are effective, the use of a Lewis acid catalyst can significantly enhance both the reaction rate and stereoselectivity.[8] Lewis acids coordinate to the carbonyl oxygen of the carboxylic acid on the dienophile. This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[9]

Furthermore, the bulky Lewis acid-dienophile complex can amplify the steric hindrance on one face of the dienophile, leading to higher diastereoselectivity.[10] Common Lewis acids for this purpose include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃).[11][12]

Experimental Protocol: Asymmetric Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol details a representative Lewis acid-catalyzed Diels-Alder reaction.

Safety Precautions:

  • This compound is corrosive and can cause severe skin burns and eye damage.

  • Cyclopentadiene is flammable and should be handled with care. Dicyclopentadiene, its precursor, should be cracked (heated to dissociate) just before use.

  • Lewis acids like titanium tetrachloride are highly reactive with moisture and should be handled under an inert atmosphere.

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound126.151.26 g10.0
Dicyclopentadiene132.211.32 g10.0
Titanium tetrachloride (TiCl₄)189.681.1 mL (1.9 g)10.0
Dichloromethane (DCM), anhydrous84.9350 mL-
Saturated sodium bicarbonate solution-20 mL-
1 M Hydrochloric acid-As needed-
Anhydrous magnesium sulfate-As needed-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental_Workflow A 1. Setup & Inert Atmosphere (Three-neck flask, condenser, N₂ balloon) B 2. Reagent Addition (Dissolve dienophile in DCM, cool to 0°C) A->B C 3. Lewis Acid Addition (Slowly add TiCl₄ via syringe) B->C D 4. Diene Addition (Add freshly cracked cyclopentadiene dropwise) C->D E 5. Reaction (Stir at 0°C to room temperature for 4-6 hours) D->E F 6. Quenching (Slowly add saturated NaHCO₃ solution) E->F G 7. Workup (Separate layers, extract aqueous phase with DCM) F->G H 8. Purification (Dry organic layer, evaporate solvent, purify by column chromatography) G->H

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon balloon, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere.

  • Dienophile and Lewis Acid: To the flask, add this compound (1.26 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Cool the resulting solution to 0°C in an ice bath. Slowly add titanium tetrachloride (1.1 mL, 10.0 mmol) via syringe. A colored complex should form.

  • Diene Preparation: In a separate apparatus, gently heat dicyclopentadiene to "crack" it into cyclopentadiene monomer. The freshly distilled, volatile cyclopentadiene should be collected in a cooled receiver.

  • Reaction: Dissolve the freshly prepared cyclopentadiene (approx. 0.66 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the cyclopentadiene solution dropwise to the stirred dienophile-Lewis acid complex at 0°C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the chiral bicyclic carboxylic acid adduct.

Expected Outcome and Characterization

The reaction is expected to produce the endo diastereomer as the major product with high enantiomeric excess. The exact yield and stereoselectivity will depend on the precise reaction conditions. The product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by converting the carboxylic acid to a chiral ester and analyzing by NMR in the presence of a chiral shift reagent.

Conclusion

This compound is a powerful and versatile reactant for asymmetric Diels-Alder reactions. The use of Lewis acid catalysis provides a robust method for achieving high yields and excellent stereocontrol, making this a valuable strategy for the synthesis of complex chiral molecules in research and development. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to successfully employ this chiral building block in their synthetic endeavors.

References

Application Note: (S)-(-)-3-Cyclohexenecarboxylic Acid as a Premier Chiral Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid [CAS: 5708-19-0] is a versatile and highly valuable chiral synthon in modern pharmaceutical development.[1] Its unique structure, featuring a stereodefined carbon center, a reactive carboxylic acid, and an alkene functionality, makes it an ideal starting material for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This document provides a detailed overview of its applications, explains the rationale behind its use in key drug classes, and offers detailed protocols for its purification and derivatization.

Introduction: The Strategic Importance of Chiral Synthons

In pharmaceutical chemistry, the three-dimensional arrangement of atoms in a drug molecule is critical to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can have vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.

This compound serves as a quintessential example of a "chiral pool" starting material.[3][4][5] This strategy involves using a readily available, inexpensive, and enantiomerically pure natural or synthetic compound to introduce a desired stereocenter into a target molecule. This approach is often more efficient and cost-effective than asymmetric synthesis or late-stage chiral separations. The dual functionality of this molecule—the carboxylic acid for amide or ester formation and the double bond for a wide array of addition reactions—provides a robust platform for building molecular complexity with precise stereochemical control.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental for successful process development and scale-up.

PropertyValueReference
CAS Number 5708-19-0[6][7]
Molecular Formula C₇H₁₀O₂[7][8]
Molecular Weight 126.15 g/mol [8]
Appearance Colorless to almost colorless clear liquid[7]
Melting Point 19 °C (lit.)[6]
Boiling Point 118 °C / 6 mmHg (lit.)[6]
pKa 4.67 ± 0.20 (Predicted)[7]
Storage Keep in a dark place, inert atmosphere, room temp.[7]

Core Application: Synthesis of Factor Xa Inhibitors

A primary application of this compound is in the synthesis of modern anticoagulants, specifically direct inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[2][6]

Case Study: Edoxaban

(S)-3-Cyclohexenecarboxylic acid is a key raw material for the synthesis of the anticoagulant Edoxaban.[9] The specific (S)-configuration of the starting material is essential for the final biological activity of the drug; the corresponding (R)-enantiomer cannot be used to synthesize the active molecule.[9] This underscores the importance of sourcing or preparing this intermediate with high enantiomeric purity. The synthesis leverages the carboxylic acid moiety for amide bond formation with a complex diamine fragment, while the cyclohexene ring constitutes a core structural scaffold of the final API.

The logical flow from a chiral pool synthon to a final API is a foundational concept in pharmaceutical manufacturing.

ChiralPoolSynthesis cluster_0 Starting Materials cluster_1 Chiral Purification cluster_2 API Synthesis Cascade Racemic Acid Racemic 3-Cyclohexenecarboxylic Acid Resolution Optical Resolution (Diastereomeric Salt Crystallization) Racemic Acid->Resolution Introduce Chiral Amine S_Acid This compound (>99% ee) Resolution->S_Acid Desired Diastereomer R_Acid (R)-(+)-3-Cyclohexenecarboxylic Acid (Byproduct) Resolution->R_Acid Undesired Diastereomer Intermediate Multi-step Synthesis (e.g., Amide Coupling, etc.) S_Acid->Intermediate Key Chiral Building Block API Enantiomerically Pure API (e.g., Edoxaban Precursor) Intermediate->API

Caption: Chiral Pool Synthesis Workflow.

Protocol 1: Optical Resolution of Racemic 3-Cyclohexenecarboxylic Acid

Objective: To isolate this compound from a racemic mixture via diastereomeric salt crystallization using (R)-α-phenylethylamine as a resolving agent. This protocol is adapted from established industrial methods.[9][10]

Rationale: This method relies on the principle that diastereomers (salts formed between a racemic acid and a single enantiomer of a chiral base) have different physical properties, such as solubility. By carefully selecting a solvent system, the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation. The desired enantiomer of the acid can then be liberated from the purified salt.

ResolutionWorkflow start Start: Racemic Acid + (R)-PEA in Ethyl Acetate/Water mix 1. Heat & Stir (e.g., 55 °C, 6h) To form diastereomeric salts start->mix cool 2. Cool & Age (e.g., 25 °C -> -10 °C) To induce crystallization mix->cool filter 3. Filter Suspension Collect solid precipitate cool->filter solid Solid: (S)-Acid • (R)-PEA Salt (Less Soluble) filter->solid precipitate liquid Filtrate: (R)-Acid • (R)-PEA Salt (More Soluble) filter->liquid mother liquor dissociate 4. Dissociate Salt (DCM/Water + HCl) Adjust pH to ~2-3 solid->dissociate separate 5. Separate Layers dissociate->separate organic Organic Layer: Contains (S)-Acid separate->organic aqueous Aqueous Layer: Contains (R)-PEA•HCl separate->aqueous end End Product: This compound organic->end Evaporate Solvent

Caption: Experimental Workflow for Optical Resolution.

Materials & Equipment
  • Racemic 3-Cyclohexene-1-carboxylic acid

  • (R)-α-phenylethylamine ((R)-PEA)

  • Ethyl acetate

  • Deionized water

  • Dichloromethane (DCM)

  • 6M Hydrochloric Acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Salt Formation:

    • In a suitable reaction vessel, dissolve 30 g of racemic 3-cyclohexene-1-carboxylic acid in 150 mL of 3% aqueous ethyl acetate.[10]

    • Heat the solution to 55 °C with stirring.

    • In a separate flask, prepare a solution of 23.0 g of (R)-α-phenylethylamine in 30 mL of 3% aqueous ethyl acetate.[10]

    • Slowly add the (R)-PEA solution to the acid solution at 55 °C.

    • Stir the resulting mixture at 55 °C for 6 hours. A precipitate should form.[10]

  • Crystallization and Isolation:

    • Cool the suspension to 25 °C and continue stirring for 5 hours.[10]

    • Further cool the suspension to -10 °C and stir for an additional 2.5 hours to maximize precipitation.[10]

    • Isolate the white crystals by filtration under reduced pressure.

    • Wash the filter cake with a small amount of cold ethyl acetate. The collected solid is the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid. A typical yield might be around 24 g with an optical purity of >97% diastereomeric excess (de).[10]

  • Liberation of the Free Acid:

    • Suspend the isolated diastereomeric salt in 10 volumes of methyl tert-butyl ether (MTBE) or DCM.[6]

    • Add 2.5 equivalents of 6M HCl slowly while stirring vigorously in a separatory funnel.[6]

    • Continue stirring until all solids have dissolved and two clear layers are formed.

    • Separate the layers. Extract the aqueous layer again with MTBE or DCM.

    • Combine the organic layers and wash with a saturated NaCl solution (brine).[6]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo using a rotary evaporator.[6]

    • The resulting product is this compound as a clear oil. A typical yield for this step is >93%.[6]

Quality Control

The enantiomeric excess (ee) of the final product should be determined by chiral HPLC. A patent describes a method using a chiral column (e.g., AY-H) with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid (98:2:0.1) at a detection wavelength of 210 nm, which can achieve ee values >99%.[9]

Protocol 2: General Procedure for Amide Coupling

Objective: To demonstrate the utility of the carboxylic acid functionality by coupling this compound with a representative primary or secondary amine to form a chiral amide, a key step in the synthesis of many APIs.

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol uses a standard coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.

Materials & Equipment
  • This compound

  • A representative amine (e.g., Benzylamine)

  • HATU or similar coupling agent (HBTU, EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the amine (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) to the mixture. This base is crucial to neutralize the generated acid and maintain an optimal pH for the reaction.

  • Coupling:

    • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Conclusion

This compound is a powerful and versatile intermediate for the pharmaceutical industry.[1][2][6] Its value lies in its identity as a chiral pool synthon, enabling the direct and efficient introduction of a key stereocenter into complex drug molecules like the anticoagulant Edoxaban.[9] The protocols provided herein for its optical purification and subsequent chemical modification demonstrate its practical utility for researchers and process chemists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral building blocks will remain paramount to the successful and efficient development of new medicines.

References

Synthesis of Novel Derivatives from (S)-(-)-3-Cyclohexenecarboxylic Acid: A Chiral Building Block for Advanced Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid is a valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring both a reactive carboxylic acid moiety and a functionalizable olefin, makes it an ideal starting material for a diverse array of complex molecules. This application note provides detailed protocols and expert insights into the synthesis of key derivatives, including esters, amides, and bicyclic lactones. The methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations. We will explore both classical and contemporary synthetic strategies, offering a robust guide for leveraging this versatile synthon in drug discovery and natural product synthesis. A notable application of this chiral molecule is as a key raw material in the synthesis of the anticoagulant drug Edoxaban[1].

Introduction: The Synthetic Utility of this compound

The strategic value of this compound lies in its dual functionality. The carboxylic acid group serves as a handle for forming esters and amides, enabling the introduction of a wide range of substituents and pharmacophores. Concurrently, the cyclohexene ring's double bond is amenable to a variety of addition and cyclization reactions, allowing for the construction of intricate polycyclic systems. This guide is structured to address these two primary reaction sites independently and in combination, providing a clear roadmap for synthetic planning.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is often the initial site of modification. Standard transformations include esterification and amidation, which are fundamental steps in peptide synthesis, prodrug development, and materials science.

Esterification: Synthesis of Cyclohexene Carboxylate Esters

Esterification is a cornerstone of organic synthesis. The choice of method depends largely on the steric hindrance of the alcohol and the acid sensitivity of the substrate.

2.1.1 Scientific Rationale: Fischer-Tropsch vs. Coupling Agent-Mediated Esterification

The classical Fischer-Tropsch esterification involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. The mechanism relies on the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol[2][3]. While effective for simple, unhindered alcohols, this method's reliance on strong acids and high temperatures can be detrimental to sensitive substrates.

For more delicate or sterically demanding alcohols (e.g., tertiary alcohols), coupling agent-mediated methods are superior. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), proceeds under mild, neutral conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol[4][5].

2.1.2 Experimental Protocol: General Procedure for Methyl Ester Synthesis (Fischer-Tropsch)

  • To a solution of this compound (1.0 eq) in methanol (serving as both reagent and solvent, ~0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify by column chromatography on silica gel if necessary.

Table 1: Representative Conditions for Esterification

AlcoholMethodCatalyst/ReagentTemperatureTypical Yield
MethanolFischer-TropschH₂SO₄ (cat.)Reflux>90%
EthanolFischer-TropschH₂SO₄ (cat.)Reflux>85%
tert-ButanolSteglichDCC, DMAPRoom Temp~80%
Benzyl AlcoholSteglichEDC, DMAPRoom Temp~85%

Diagram 1: General Workflow for Ester Synthesis

G cluster_0 Fischer Esterification cluster_1 Steglich Esterification Start_F This compound + R'-OH Step1_F Add H₂SO₄ (cat.) Reflux Start_F->Step1_F Product_F Ester Derivative Step1_F->Product_F Start_S This compound + R'-OH Step1_S Add DCC + DMAP (cat.) CH₂Cl₂ Start_S->Step1_S Product_S Ester Derivative Step1_S->Product_S G Start This compound Reagents Amine (R₂NH) Coupling Agent (e.g., EDC) Solvent (e.g., DCM) Start->Reagents 1. Combine Reaction Stir at Room Temperature Reagents->Reaction 2. React Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup 3. Quench & Extract Purification Column Chromatography or Recrystallization Workup->Purification 4. Isolate Product Amide Derivative Purification->Product 5. Final Product G Start (S)-3-Cyclohexene- carboxylate Anion Step1 Electrophilic attack by Iodine (I₂) Start->Step1 Intermediate Cyclic Iodonium Ion Intermediate Step1->Intermediate Step2 Intramolecular Nucleophilic Attack Intermediate->Step2 Product Bicyclic Iodo-lactone Step2->Product G Start Linear Carboxylic Acid (Derived from starting material) Catalysis Pd(II) Catalyst Ligand Oxidant Start->Catalysis Tandem Tandem Reaction: 1. β-C(sp³)–H Olefination 2. Intramolecular Lactonization Catalysis->Tandem Product Bicyclo[3.2.1] Lactone Tandem->Product

References

Application Notes and Protocols: (S)-(-)-3-Cyclohexenecarboxylic Acid in Fragrance and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Building Block

(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral molecule with the chemical formula C₇H₁₀O₂, is a versatile intermediate in various fields of chemical synthesis.[1] Its unique structure, featuring a cyclohexene ring, a carboxylic acid functional group, and a defined stereocenter, makes it a valuable precursor for the synthesis of complex molecules with specific biological and material properties. This guide provides detailed application notes and protocols for the use of this compound in fragrance and polymer chemistry, intended for researchers, scientists, and professionals in drug development and material science. Beyond these fields, it is a crucial starting material for the synthesis of pharmaceuticals, such as the anticoagulant edoxaban, and various agrochemicals.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 130-133 °C / 4 mmHg
Melting Point 17 °C
Density 1.081 g/mL at 25 °C
Refractive Index n20/D 1.48

Application in Fragrance Chemistry: Crafting Novel Scents

The pleasant and often fruity scents of many fragrances are attributed to ester compounds.[3][4][5][6] this compound serves as a valuable chiral building block for the synthesis of novel esters with unique olfactory profiles. The chirality of the molecule can impart specific notes and complexities to the final fragrance, which are often described as fruity and sweet.[3][7] The esterification of this carboxylic acid with various alcohols can produce a library of fragrant compounds for use in perfumery and other consumer products.

Protocol: Synthesis of Ethyl (S)-(-)-3-Cyclohexenecarboxylate

This protocol describes a general method for the synthesis of a fragrant ester, ethyl (S)-(-)-3-cyclohexenecarboxylate, via Fischer esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[8]

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1 equivalent) and a molar excess of anhydrous ethanol (e.g., 3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by vacuum distillation to yield pure ethyl (S)-(-)-3-cyclohexenecarboxylate.

Expected Odor Profile: Based on structurally similar compounds, the resulting ester is expected to possess a fruity and sweet aroma, potentially with pineapple and other fruity notes.[3][7]

Application in Polymer Chemistry: Designing Chiral Polyesters

This compound is a valuable monomer for the synthesis of chiral polyesters. The incorporation of this chiral unit into the polymer backbone can influence the material's properties, such as its thermal behavior, mechanical strength, and biodegradability.[4] These specialty polymers have potential applications in areas such as chiral chromatography, as biodegradable materials, and in the development of advanced functional materials.

Protocol: Synthesis of a Chiral Polyester via Polycondensation

This protocol outlines the synthesis of a chiral polyester by polycondensation of this compound with an aliphatic diol, such as 1,4-butanediol. The reaction is typically catalyzed by a tin-based compound.

Materials:

  • This compound

  • 1,4-Butanediol

  • Tin(II) 2-ethylhexanoate (or other suitable catalyst)

  • Toluene (for azeotropic removal of water)

  • Methanol (for polymer precipitation)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Nitrogen inlet

  • Heating mantle with temperature control

Procedure:

  • Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add a catalytic amount of tin(II) 2-ethylhexanoate (e.g., 0.1-0.5 mol% relative to the carboxylic acid).

  • Polycondensation - Step 1 (Esterification): Heat the mixture to approximately 150-160°C under a slow stream of nitrogen. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this step until no more water is collected.

  • Polycondensation - Step 2 (High Vacuum): Increase the temperature to 180-200°C and gradually apply a high vacuum (e.g., <1 mmHg). This step is crucial for increasing the molecular weight of the polyester by removing any remaining water and excess diol. Continue the reaction under vacuum for several hours until the desired viscosity is reached.

  • Isolation: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated by pouring the solution into a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: The synthesized polyester can be characterized by various techniques to determine its properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

Visualization of Key Processes

Esterification for Fragrance Synthesis

Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid This compound Ester Fragrant Ester (e.g., Ethyl (S)-3-cyclohexenecarboxylate) Carboxylic_Acid->Ester Reacts with Alcohol Alcohol (e.g., Ethanol) Alcohol->Ester Reacts with Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Catalyzes Heat Heat (Reflux) Heat->Ester Drives reaction Water Water

Caption: Fischer esterification workflow for fragrance synthesis.

Polycondensation for Chiral Polyester Synthesis

Polycondensation cluster_monomers Monomers cluster_process Polymerization Process Diacid This compound Step1 Step 1: Esterification (N₂ atmosphere, ~160°C) Water removal via azeotropic distillation Diacid->Step1 Diol Diol (e.g., 1,4-Butanediol) Diol->Step1 Step2 Step 2: Polycondensation (High Vacuum, ~200°C) Removal of excess diol and water Step1->Step2 Formation of Oligomers Polyester Chiral Polyester Step2->Polyester High Molecular Weight Polymer Catalyst Catalyst (e.g., Tin(II) 2-ethylhexanoate) Catalyst->Step1

Caption: Two-step polycondensation for chiral polyester synthesis.

Conclusion and Future Outlook

This compound is a chiral building block with significant potential in both fragrance and polymer chemistry. The protocols provided herein offer a foundation for the synthesis of novel fragrant esters and chiral polyesters. Further research into the relationship between the chiral structure of this molecule and the resulting properties of its derivatives will undoubtedly lead to the development of new and innovative products in these and other fields. The exploration of enzymatic catalysis for both esterification and polymerization could also offer greener and more selective synthetic routes.[5][8][9][10][11]

References

Biocatalytic methods for producing (S)-(-)-3-Cyclohexenecarboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biocatalytic Production of (S)-(-)-3-Cyclohexenecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

This compound is a high-value chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key precursor for the synthesis of Edoxaban, a potent oral anticoagulant.[1][2] The precise stereochemistry of this intermediate is critical; the corresponding (R)-enantiomer is not suitable for the synthesis of the active pharmaceutical ingredient.[2] Traditional chemical methods for obtaining single enantiomers, such as synthesis from a limited chiral pool, challenging asymmetric synthesis, or classical resolution via diastereomeric salts, often suffer from drawbacks including harsh reaction conditions, the use of expensive and toxic catalysts, and the generation of significant waste.[2]

Biocatalysis presents a compelling green and efficient alternative. Enzymes, operating under mild, aqueous conditions, offer exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for producing enantiomerically pure compounds.[3][4] This guide provides an in-depth overview and detailed protocols for the biocatalytic production of this compound, focusing on the robust and widely adopted strategy of enzymatic kinetic resolution.

Core Biocatalytic Strategy: Enantioselective Kinetic Resolution

The most effective biocatalytic route to this compound is the kinetic resolution of a racemic mixture of its corresponding ester, typically methyl or ethyl 3-cyclohexene-1-carboxylate.[1][5]

Principle of Kinetic Resolution: In a kinetic resolution, an enzyme selectively recognizes and catalyzes the transformation of one enantiomer from a racemic pair at a much higher rate than the other.[3][6] For the synthesis of this compound, the process involves the enantioselective hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM). A hydrolase, such as a lipase or carboxylesterase, preferentially hydrolyzes the (S)-ester to the desired (S)-carboxylic acid, leaving the (R)-ester largely unreacted.[1][7] The reaction is stopped at or near 50% conversion to achieve a high enantiomeric excess (ee) for both the product acid and the remaining ester.

The general workflow for this biocatalytic approach is illustrated below.

G cluster_start Starting Material cluster_reaction Biocatalytic Reaction cluster_workup Separation & Purification rac_ester Racemic Methyl 3-Cyclohexene-1-carboxylate ((R/S)-Ester) reaction Enzymatic Hydrolysis (pH 7-8, 30-40°C) rac_ester->reaction Substrate mixture Reaction Mixture at ~50% Conversion (S)-Acid + (R)-Ester reaction->mixture enzyme Hydrolase Enzyme (e.g., Carboxylesterase, Lipase) + Water enzyme->reaction Catalyst separation Biphasic Extraction & pH Adjustment mixture->separation s_acid Purified Product This compound separation->s_acid Aqueous Phase Acidification & Extraction r_ester Recovered Substrate (R)-Methyl-3-cyclohexene-1-carboxylate separation->r_ester Organic Phase

Caption: Workflow for Kinetic Resolution of a Racemic Ester.

Enzyme Selection: The Key to High Selectivity

The choice of enzyme is paramount for achieving high enantioselectivity. Hydrolases, particularly carboxylesterases and lipases, have proven to be highly effective for this transformation.[1][5][8]

  • Carboxylesterases (EC 3.1.1.1): These enzymes are often the top choice due to their high specificity and efficiency. Recent research has identified several powerful candidates:

    • CarEst3: A bacterial carboxylesterase identified through genome mining, CarEst3 demonstrates exceptional performance, achieving >99% ee for (S)-CHCM from a highly concentrated substrate solution (4.0 M).[1]

    • AcEst1: Isolated from Acinetobacter sp., this novel carboxylesterase also shows high efficiency in the kinetic resolution of methyl 3-cyclohexene-1-carboxylate.[1]

    • Engineered BioH: The esterase BioH from E. coli has been rationally engineered to significantly improve its S-selectivity for this specific substrate.[1][9]

  • Lipases (EC 3.1.1.3): Commercially available lipases are widely used and offer a practical starting point for screening. Different lipases can exhibit varying, and sometimes opposite, enantioselectivities.

    • Pig Liver Esterase (PLE) and Horse Liver Esterase (HLE): Both have been shown to produce the (S)-acid.[5]

    • Candida sp. Lipases (e.g., CAL-B): Lipases from Candida are workhorses in biocatalysis and are effective in many resolutions.[10][11]

    • Pseudomonas sp. Lipases (e.g., PFL): These lipases are also commonly screened for hydrolytic resolutions.[10]

Comparative Performance of Biocatalysts

The following table summarizes the performance of various enzymes in the kinetic resolution of methyl 3-cyclohexene-1-carboxylate (CHCM).

BiocatalystSubstrate ConcentrationKey ConditionsProduct eeSpace-Time YieldReference
CarEst3 4.0 M (560 g/L)Aqueous system>99%538 g·L⁻¹·d⁻¹[1]
AcEst1 (from Acinetobacter sp. JNU9335) 1.0 MIsooctane/aqueous biphasic system99.6%Not Reported[1]
Engineered E. coli BioH (Mutant Mu3) Not SpecifiedAqueous system70.9%Not Reported[1]
Pig Liver Esterase (PLE) Not SpecifiedAqueous systemNot Specified (S-config.)Not Reported[5]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for researchers to perform the enzymatic kinetic resolution.

Protocol 1: Enzymatic Kinetic Resolution via Hydrolysis

Objective: To produce this compound with high enantiomeric excess through the kinetic resolution of rac-methyl-3-cyclohexene-1-carboxylate.

Materials:

  • Racemic methyl 3-cyclohexene-1-carboxylate (Substrate)

  • Recombinant Carboxylesterase (e.g., CarEst3) or a suitable Lipase (e.g., Novozym 435, CALB)

  • Sodium Phosphate Buffer (50-100 mM, pH 7.0-8.0)

  • Sodium Hydroxide (NaOH) solution (e.g., 1-4 M) for pH control

  • Hydrochloric Acid (HCl) solution (e.g., 2-6 M) for acidification

  • Organic Solvents: Ethyl acetate or Diethyl ether for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate for drying

  • Deionized Water

Equipment:

  • Temperature-controlled reaction vessel with overhead stirrer or magnetic stirrer

  • pH meter and probe, or a pH-stat autotitrator

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for monitoring ee and conversion.

Step-by-Step Methodology:

1. Reaction Setup: a. To a temperature-controlled jacketed reactor, add the sodium phosphate buffer (e.g., 100 mL). Begin stirring and bring the temperature to the enzyme's optimum (typically 30-40°C). b. Add the racemic methyl 3-cyclohexene-1-carboxylate substrate. The concentration can range from 100 mM to over 1 M, depending on the enzyme's tolerance.[1] c. Calibrate and insert the pH probe. Ensure the system is well-mixed.

2. Enzyme Addition and Reaction: a. Dissolve the lyophilized enzyme powder in a small amount of buffer or add the immobilized enzyme directly to the reactor. For whole-cell biocatalysts, add the cell suspension. b. The reaction begins immediately upon enzyme addition. The hydrolysis of the ester to the carboxylic acid will cause the pH to drop. c. Immediately begin the controlled addition of NaOH solution to maintain the pH at the desired setpoint (e.g., pH 8.0).[1] The rate of base consumption is a direct measure of the reaction rate.

3. Reaction Monitoring: a. The goal is to stop the reaction at approximately 50% conversion. b. Periodically (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 400 µL) from the reaction mixture.[12] c. Quench the enzymatic activity in the aliquot immediately by acidifying with 1 N HCl and extracting with an equal volume of diethyl ether or ethyl acetate.[12] d. Analyze the organic extract using a pre-calibrated chiral HPLC or GC method to determine the enantiomeric excess of the produced acid and the remaining ester, as well as the overall conversion.

4. Reaction Work-up and Product Isolation (at ~50% Conversion): a. Once the target conversion is reached, terminate the reaction by acidifying the entire batch to pH < 2 with concentrated HCl. This protonates the (S)-carboxylate salt to the free (S)-carboxylic acid. b. Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent (e.g., 3 x 100 mL of ethyl acetate) to recover both the desired (S)-acid and the unreacted (R)-ester. c. Combine the organic layers. Wash with brine, then dry over anhydrous sodium sulfate. d. Filter to remove the drying agent and concentrate the solution using a rotary evaporator. This will yield a crude mixture of the (S)-acid and (R)-ester.

5. Purification: a. The (S)-acid can be separated from the neutral (R)-ester via a subsequent acid-base extraction. b. Dissolve the crude mixture in an organic solvent like diethyl ether. Extract this solution with a mild base (e.g., saturated sodium bicarbonate solution). The (S)-acid will move into the aqueous phase as its sodium salt, while the (R)-ester remains in the organic phase. c. Separate the layers. The organic layer can be concentrated to recover the (R)-ester for racemization and recycling. d. Carefully acidify the aqueous layer to pH < 2 with cold HCl. The this compound product will often precipitate or can be extracted with fresh organic solvent. e. Dry and evaporate the solvent to yield the final, enantiomerically pure product.

6. Characterization: a. Confirm the chemical identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. b. Verify the high enantiomeric purity (>99% ee) using the established chiral HPLC/GC method. c. Measure the optical rotation using a polarimeter to confirm the (-) rotation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(-)-3-Cyclohexenecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this critical chiral intermediate with high purity. As an essential building block in the synthesis of pharmaceuticals like the anticoagulant Edoxaban, achieving high enantiomeric and chemical purity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and repeatable purification.

I. Foundational Principles: The Challenge of Chiral Purification

This compound and its (R)-(+)-enantiomer possess nearly identical physicochemical properties, making their separation from a racemic or enantiomerically-enriched crude mixture a significant challenge.[1] Direct crystallization is ineffective for separating enantiomers. The most reliable and scalable method for purifying the (S)-enantiomer is chiral resolution via diastereomeric salt formation .

This technique relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the "resolving agent"). This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by conventional methods like fractional crystallization.

II. Core Workflow: Chiral Resolution via Fractional Crystallization

This section details the most common and effective workflow for purifying crude this compound, which typically starts with an enantiomeric excess (ee) of less than 97%.[1] The process involves three key stages: Salt Formation, Fractional Crystallization, and Liberation of the free acid.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Free Acid crude Crude (R/S)-3-Cyclohexene- carboxylic Acid (ee < 97%) mix Mix and Reflux crude->mix agent Resolving Agent (e.g., (R)-α-phenylethylamine) agent->mix solvent1 Solvent (e.g., Ethyl Acetate) solvent1->mix salt salt mix->salt Forms Diastereomeric Salts: (S)-acid-(R)-base (R)-acid-(R)-base cool Cool Solution Slowly salt->cool filter1 Filter Crystals cool->filter1 Less soluble (S)-acid-(R)-base salt crystallizes preferentially recrystal Recrystallize in Hot Solvent (e.g., Ethanol) filter1->recrystal mother_liquor Mother Liquor (Enriched in soluble (R)-acid-(R)-base salt) filter1->mother_liquor pure_salt Purified Diastereomeric Salt ((S)-acid-(R)-base) recrystal->pure_salt Repeat as needed for desired purity dissolve Dissolve Salt in Dichloromethane & Water pure_salt->dissolve acidify Acidify with HCl (pH ~2) dissolve->acidify extract Separate Organic Layer acidify->extract distill Distill Solvent extract->distill aqueous_layer Aqueous Layer (Contains resolving agent hydrochloride for recovery) extract->aqueous_layer pure_acid Pure (S)-(-)-3-Cyclohexene- carboxylic Acid (ee > 99%) distill->pure_acid

Figure 1. Workflow for Chiral Resolution.
Experimental Protocol

This protocol is a synthesis of established methods for achieving high enantiomeric purity (>99% ee).[1]

Step 1: Diastereomeric Salt Formation

  • Charge Reactor: In a suitable reaction vessel, combine the crude 3-Cyclohexenecarboxylic acid with a solvent such as ethyl acetate or a mixture of isopropanol and acetone.[1][2]

  • Add Resolving Agent: Add a near-equimolar amount (1.0-1.5 equivalents) of the resolving agent, such as (R)-α-phenylethylamine or (R)-1-naphthylethylamine, typically dissolved in a small amount of the same solvent.[1][2]

  • Heat and Reflux: Heat the mixture to reflux (e.g., 60-75°C) with stirring until all solids dissolve and the solution becomes clear. This ensures complete salt formation.[1][2]

  • Initiate Crystallization: Slowly cool the solution to room temperature (e.g., 20-30°C) without agitation to allow for the formation of large, well-defined crystals. The diastereomeric salt of the desired (S)-acid with the (R)-base is typically less soluble and will crystallize first.

Step 2: Fractional Crystallization (Purification of the Salt)

  • Isolate Crystals: Collect the precipitated crystals by suction filtration.

  • Recrystallize: Transfer the collected crystals to a clean flask and add a new solvent, such as ethanol.[1] Heat the mixture until the salt completely dissolves.

  • Cool and Collect: Allow the solution to cool slowly, promoting the growth of highly pure crystals of the desired diastereomeric salt. The process of recrystallization can be repeated until the desired optical purity is achieved.[2]

  • Analysis (Optional): At this stage, a small sample of the salt can be acidified (as in Step 3) and analyzed by chiral HPLC to determine the enantiomeric excess and decide if further recrystallization is necessary.

Step 3: Liberation of this compound

  • Dissolve the Salt: Suspend the purified diastereomeric salt in a biphasic system, typically dichloromethane (DCM) and water.[1]

  • Acidify: With vigorous stirring, slowly add an acid, such as 6M hydrochloric acid, until the pH of the aqueous layer is approximately 2-3.[1][2] This protonates the carboxylate, liberating the free carboxylic acid into the organic layer, while the resolving agent remains in the aqueous layer as its hydrochloride salt.

  • Separate and Extract: Transfer the mixture to a separatory funnel and collect the organic (DCM) layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Isolate Final Product: Remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the final product, this compound, as a clear oil or low-melting solid.[3]

ParameterRecommended Value/SolventRationale & Source
Resolving Agent (R)-α-phenylethylamine or (R)-1-naphthylethylamineForms diastereomeric salts with differential solubility.[1][2]
Salt Formation Solvent Ethyl Acetate or Isopropyl Acetate/AcetoneGood balance of solubility for salt formation and insolubility for crystallization.[1][2]
Recrystallization Solvent EthanolOften provides better purification by increasing the solubility difference between diastereomers.[1]
Liberation Acid Hydrochloric Acid (HCl)Strong acid that effectively protonates the carboxylic acid and is easily removed.[1][2]
Final Purity Target > 99% enantiomeric excess (ee)Required for pharmaceutical applications.[1]

III. Troubleshooting Guide

This section addresses common issues encountered during the purification process.

G cluster_cryst Crystallization Issues cluster_purity Purity Issues cluster_yield Yield Issues start Problem Occurs During Purification p1 No Crystals Form After Cooling p2 Product 'Oils Out' Instead of Crystallizing p3 Premature Crystallization During Hot Filtration p4 Low Enantiomeric Excess (ee < 99%) After 1st Crop p5 Final Product is Colored or has Chemical Impurities p6 Very Low Yield of Diastereomeric Salt s1a Diagnosis: Too much solvent used. Solution: Remove excess solvent via rotary evaporation and attempt cooling again. p1->s1a s1b Diagnosis: Solution is supersaturated. Solution: Scratch inner wall of the flask with a glass rod or add a seed crystal. p1->s1b s2a Diagnosis: Melting point of product is lower than solvent boiling point. Solution: Re-dissolve oil by heating, add a small amount more solvent, and cool very slowly. p2->s2a s3a Diagnosis: Solution cooling too quickly in the funnel. Solution: Use a stemless funnel. Pre-heat the funnel and receiving flask with hot solvent. p3->s3a s4a Diagnosis: Insufficient purification in one step. Solution: Perform one or more additional recrystallizations of the diastereomeric salt using a different solvent (e.g., ethanol). p4->s4a s5a Diagnosis: Non-chiral impurities present. Solution 1: Add activated carbon to the hot solution before filtration to remove colored impurities. p5->s5a s5b Solution 2: Purify final free acid via column chromatography. Use an eluent with ~1% acetic acid to prevent tailing. p5->s5b s6a Diagnosis: Significant product remains in the mother liquor. Solution: Some loss is unavoidable. However, the undesired (R)-enantiomer can be recovered from the mother liquor and racemized for reuse. p6->s6a

Figure 2. Troubleshooting Decision Diagram.

IV. Frequently Asked Questions (FAQs)

Q1: My crude material has a very low ee (<70%). Can I still use this method? A1: Yes, but you will likely experience a lower initial yield of the diastereomeric salt. The fractional crystallization step is designed to enrich the desired diastereomer, but starting with a lower ee means more of the desired product will remain in the mother liquor during the first crystallization. You may need to perform more recrystallization cycles to achieve >99% ee.

Q2: What is "oiling out" and how can I prevent it? A2: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid (an oil) rather than a solid crystal.[4] This is common when the melting point of the solute is low or when high concentrations of impurities are present. To prevent this, ensure a slow cooling rate. If it occurs, gently reheat the solution to re-dissolve the oil, add a small amount of additional solvent to slightly decrease saturation, and allow it to cool even more slowly, perhaps by leaving the flask in a warm water bath that cools to room temperature over several hours.[4]

Q3: How do I confirm the enantiomeric purity of my final product? A3: The most definitive method is chiral High-Performance Liquid Chromatography (HPLC). A published method for (S)-3-cyclohexenecarboxylic acid uses a chiral column (e.g., AY-H, 4.6 x 250mm, 5 µm) with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid (e.g., 98:2:0.1 v/v/v).[1] The detection wavelength is typically set to 210 nm.[1] This method will separate the (S) and (R) enantiomers, and the relative peak areas can be used to calculate the enantiomeric excess.

Q4: Can I recover and reuse the resolving agent? A4: Absolutely. This is a key principle for making the process cost-effective. After acidifying and extracting the final product, the resolving agent (e.g., (R)-α-phenylethylamine) will be in the aqueous layer as its hydrochloride salt.[1] To recover it, make the aqueous layer basic with a strong base like NaOH, which will deprotonate the amine salt back to the free amine. The free amine can then be extracted with an organic solvent (like dichloromethane), dried, and distilled for reuse.[1]

Q5: Is column chromatography a viable alternative for purification? A5: Column chromatography is generally not effective for separating enantiomers without a specialized chiral stationary phase, which can be very expensive for large-scale purification. However, standard silica gel chromatography can be very effective for removing non-chiral (chemical) impurities from either the crude starting material or the final product. If you are purifying the carboxylic acid on silica, it is advisable to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to prevent peak tailing and improve separation.[5]

Q6: I lost a lot of material during recrystallization. Is this normal? A6: A certain amount of product loss is inherent to recrystallization, as some of your desired compound will always remain dissolved in the mother liquor.[6] A yield of 30-40% for each pure enantiomer from a racemic mixture is common. The goal of purification is to maximize purity, which often comes at the cost of yield. If your yield is extremely low (<25%), you may have used too much solvent during the recrystallization step.[4]

V. References

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. Google Patents. --INVALID-LINK--

  • Recrystallization Procedure Document. --INVALID-LINK--

  • This compound | 5708-19-0. ChemicalBook. --INVALID-LINK--

  • Reddit - r/chemhelp - Recrystallization sources of error. --INVALID-LINK--

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. --INVALID-LINK--

  • How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID?. Guidechem. --INVALID-LINK--

  • Recrystallization and Melting Point Analysis. YouTube. --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • (S)-3-Cyclohexene-1-carboxylic Acid has been used as a reactant... ChemicalBook. --INVALID-LINK--

  • CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid. Google Patents. --INVALID-LINK--

  • How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID?. Guidechem. --INVALID-LINK--

  • Chiral HPLC Separations. Phenomenex. --INVALID-LINK--

  • This compound Synthesis. ChemicalBook. --INVALID-LINK--

  • How to separate ester from carboxylic acid by using chromatography?. ResearchGate. --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

References

Technical Support Center: Resolution of 3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic 3-cyclohexenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the separation of its enantiomers. As a key intermediate in the synthesis of pharmaceuticals like the anticoagulant Edoxaban, achieving high enantiomeric purity is critical.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Diastereomeric Salt Resolution via Fractional Crystallization

This classical method remains one of the most common approaches for large-scale resolution.[2] It leverages the reaction of the racemic acid with a chiral resolving agent (typically a base) to form a pair of diastereomeric salts.[3] Since diastereomers have different physical properties, they can be separated based on solubility differences through fractional crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt is not crystallizing, or the yield is very low. What are the likely causes?

A1: This is a frequent and frustrating problem, often rooted in the choice of solvent and the conditions of crystallization.

  • Causality: Crystallization requires a state of supersaturation. If the diastereomeric salt is too soluble in your chosen solvent, even at low temperatures, it will not precipitate. Conversely, if it's nearly insoluble, it will crash out immediately as an amorphous solid, trapping impurities. The ideal solvent is one in which the salt is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[5][6]

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. If you are using a single solvent system and it's failing, you must screen others. A common and effective strategy is to use a mixed solvent system (a "good" solvent where the salt is soluble, and a "bad" solvent where it is not).[6] For example, a patent for resolving 3-cyclohexenecarboxylic acid with (R)-1-naphthylethylamine uses a mixture of isopropanol and acetone.[7][8]

    • Check Stoichiometry: Ensure you are using the correct molar ratio of racemic acid to resolving agent. While a 1:1 ratio is typical, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can help selectively crystallize the salt of one enantiomer.[9]

    • Concentration is Key: Using too much solvent is a common error that dramatically reduces yield.[5] Always aim to dissolve your salt in the minimum amount of boiling or near-boiling solvent to create a saturated solution.

    • Cooling Protocol: Slow, controlled cooling is crucial for forming well-defined crystals. Crash-cooling by placing a hot flask directly into an ice bath often leads to the formation of fine, impure powders. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation.[9]

    • Induce Crystallization: If crystals are reluctant to form from a supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.

Q2: After multiple recrystallizations, the optical purity of my resolved acid is still low. Why?

A2: Achieving high optical purity (>99% ee) can be challenging. If purity stalls despite repeated recrystallizations, you are likely facing one of two issues: formation of a solid solution or inefficient removal of the undesired diastereomer.

  • Causality - Solid Solution Formation: The most difficult problem is the formation of a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[10][11] In this scenario, the two diastereomeric salts do not form a simple eutectic mixture, and recrystallization alone may not be sufficient to achieve high purity.

  • Causality - Inefficient Separation: More commonly, the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system. During filtration, the mother liquor, which is rich in the more soluble diastereomer, is not completely removed and contaminates the crystalline product.

  • Troubleshooting Steps:

    • Confirm the Issue: Monitor the optical rotation or, more accurately, the diastereomeric excess (d.e.) of the salt at each crystallization step. If the purity plateaus, a solid solution is a strong possibility.[3]

    • Change the Resolving Agent: The formation of a solid solution is specific to the combination of the acid, the resolving agent, and the solvent. The most effective solution is often to switch to a different chiral resolving agent.[2] For 3-cyclohexenecarboxylic acid, common agents include (R)-α-phenylethylamine and (R)-1-naphthylethylamine.[1][7]

    • Systematic Solvent Screening: Re-evaluate your solvent system. A different solvent or solvent mixture can significantly alter the relative solubilities of the diastereomeric salts, potentially breaking the solid solution behavior or increasing the separation efficiency.[12]

    • Optimize Washing: Ensure the washing step is effective but minimal. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.[5][9]

Workflow & Protocol
Diagram: Diastereomeric Salt Resolution Workflow

The following diagram illustrates the logical steps from racemic acid to the purified single enantiomer.

G racemic_acid Racemic (R/S)-Acid salt_formation 1. Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent Chiral (R)-Base resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R) and (S,R) salt_formation->diastereomers crystallization 2. Fractional Crystallization (Cooling) diastereomers->crystallization separation 3. Separation (Filtration) crystallization->separation solid Solid: Enriched in Less-Soluble Salt (e.g., S,R) separation->solid Less Soluble liquid Liquid: Mother Liquor Enriched in More-Soluble Salt (e.g., R,R*) separation->liquid More Soluble recrystallize Recrystallize (Optional) (To improve purity) solid->recrystallize acidification_R 4b. Acidification (HCl) (Optional recovery) liquid->acidification_R acidification_S 4a. Acidification (HCl) (Liberate free acid) recrystallize->acidification_S pure_S Pure (S)-Acid acidification_S->pure_S impure_R Enriched (R)-Acid acidification_R->impure_R

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Resolution of (±)-3-Cyclohexenecarboxylic Acid

This protocol is adapted from a patented method for refining S-3-cyclohexenecarboxylic acid using (R)-α-phenylethylamine.[1]

  • Salt Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine the crude racemic 3-cyclohexenecarboxylic acid (1.0 eq) with (R)-α-phenylethylamine (1.0 - 1.5 eq).

    • Add a suitable solvent, such as ethyl acetate, to the flask. The patent suggests a concentration where the mixture can be stirred and refluxed.[1]

    • Heat the mixture to reflux (e.g., ~70-90°C) and maintain for 1-2 hours with stirring.

  • Crystallization:

    • After the reflux period, slowly cool the reaction mixture to room temperature (e.g., 20-30°C) to allow for the gradual crystallization of the diastereomeric salt.

    • For maximum yield, further cool the mixture in an ice bath (0-5°C) for at least 30 minutes.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold ethyl acetate to remove the mother liquor.

    • Dry the salt. At this point, you have the S-3-cyclohexenecarboxylic acid-(R)-α-phenylethylamine salt, which is less soluble in this system.

    • Optional Recrystallization: To improve purity, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol), and repeat the cooling and filtration process.[1]

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Acidify the aqueous layer by slowly adding a strong acid, such as 2M HCl, until the pH is ~2-3.

    • Stir vigorously until all solids have dissolved. The chiral amine will move into the acidic aqueous layer as its hydrochloride salt, while the desired carboxylic acid will remain in the organic layer.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-cyclohexenecarboxylic acid.

  • Analysis:

    • Determine the enantiomeric excess (ee) using chiral HPLC or by converting a small sample to its methyl ester and analyzing by chiral GC. A patent describes an HPLC method using a chiral AY-H column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid.[1]

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) exploits the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[13] Typically, a racemic ester of 3-cyclohexenecarboxylic acid is subjected to hydrolysis. The enzyme catalyzes the hydrolysis of one enantiomer much faster than the other, resulting in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated.[14][15]

Frequently Asked Questions (FAQs)

Q1: My enzymatic resolution is very slow and/or the enantioselectivity (E-value) is low. How can I improve it?

A1: The performance of an EKR is highly dependent on the specific enzyme, substrate, and reaction conditions. Low activity or selectivity indicates a mismatch in one of these areas.

  • Causality: The "active center" or binding pocket of an enzyme has a specific three-dimensional structure.[14] For a reaction to be fast and selective, the substrate must fit well into this pocket in a specific orientation. Substrates that are "nearly symmetric," like 3-cyclohexenecarboxylic acid derivatives, can be particularly challenging for enzymes to discriminate.[14] Factors like the choice of ester group, solvent, temperature, and pH all influence this interaction.

  • Troubleshooting Steps:

    • Enzyme Screening: This is paramount. Do not rely on a single enzyme. Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B/Novozym 435), Pseudomonas cepacia (PCL), Pseudomonas fluorescens) to find one with optimal selectivity for your substrate.[15][16]

    • Modify the Substrate: The size of the ester's alcohol group can significantly impact selectivity. If the methyl ester isn't working well, try the ethyl, propyl, or vinyl ester. Vinyl esters are often used because the hydrolysis is effectively irreversible.[17]

    • Solvent Optimization: Lipases can function in various organic solvents. The solvent choice affects enzyme conformation and activity. Start with a non-polar solvent like hexane or MTBE. Sometimes, a biphasic system (e.g., isooctane/aqueous buffer) can improve performance and stability.[14]

    • Control pH: For hydrolysis reactions, the production of carboxylic acid will lower the pH, which can inhibit or denature the enzyme. The reaction should be run in a buffered aqueous phase or with the controlled addition of a base (using a pH-stat) to maintain the optimal pH for the enzyme (typically pH 7-8).

    • Temperature Control: While higher temperatures can increase reaction rates, they can also decrease enzyme stability and sometimes selectivity. Run reactions at the enzyme's optimal temperature, which is often between 30-50°C.[14]

Q2: The reaction stops before reaching 50% conversion. What could be the cause?

A2: Premature reaction stoppage is usually due to enzyme inhibition or deactivation.

  • Causality: Both the substrate and the product can inhibit the enzyme. High concentrations of the ester can be inhibitory, and the produced carboxylic acid and alcohol can also act as inhibitors. Additionally, if the pH is not controlled, the drop in pH from acid production will deactivate the lipase.

  • Troubleshooting Steps:

    • Maintain pH: As mentioned above, this is the most common culprit. Use a buffer or a pH-stat.

    • Substrate Feeding: Instead of adding all the substrate at once, use a fed-batch approach where the substrate is added gradually over time to keep its concentration below inhibitory levels.

    • In Situ Product Removal: In some advanced setups, one of the products can be selectively removed from the reaction medium as it is formed to prevent product inhibition.

    • Enzyme Immobilization: Using an immobilized enzyme (like Novozym 435) often increases its stability against changes in pH, temperature, and solvent, leading to a longer active lifetime.[16]

Conceptual Workflow
Diagram: Mechanism of Enzymatic Kinetic Resolution

This diagram shows how an enzyme selectively converts one enantiomer, allowing for separation.

G racemic_ester Racemic Ester (R)-Ester + (S)-Ester reaction Kinetic Resolution racemic_ester->reaction enzyme Enzyme (Lipase) + H₂O enzyme->reaction products Reaction Mixture (at ~50% conversion) reaction->products k_S > k_R separation Separation (e.g., Extraction) products->separation s_acid (S)-Acid (High ee) separation->s_acid Aqueous Phase (after basification/acidification) r_ester Unreacted (R)-Ester (High ee) separation->r_ester Organic Phase hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) r_ester->hydrolysis r_acid (R)-Acid (High ee) hydrolysis->r_acid

Caption: Conceptual workflow of enzymatic kinetic resolution of an ester.

Section 3: Chiral Chromatography

For both analytical determination of enantiomeric excess and preparative-scale separation, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful tool.[18][19] The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[20]

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation (co-elution) of the enantiomers on my chiral column. What should I do first?

A1: Co-elution means the chosen CSP and mobile phase are not creating a sufficient difference in interaction energy between the two enantiomers. A systematic approach to method development is required.

  • Causality: Chiral recognition requires multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance).[19] If the analyte structure and the CSP are not complementary, or if the mobile phase is too strong and disrupts these interactions, no separation will occur.

  • Troubleshooting Steps:

    • Column Selection: This is the most important variable. There is no universal chiral column. For carboxylic acids like 3-cyclohexenecarboxylic acid, Pirkle-type phases (like those with 3,5-dinitrobenzoyl groups) or urea-type phases are often effective.[20] A patent for this specific acid used an AY-H column, which is a polysaccharide-based CSP.[1] If one column type fails, you must try another from a different class.

    • Mobile Phase Mode: Chiral separations are run in normal phase, polar organic, or reverse phase modes. Normal phase (e.g., hexane/isopropanol) is the most common starting point. If that fails, try polar organic (e.g., acetonitrile/methanol) or reverse phase (e.g., water/acetonitrile with buffers).

    • Mobile Phase Additives/Modifiers: For acidic analytes, peak shape and resolution can be dramatically improved by adding a small amount of a competing acid to the mobile phase (e.g., 0.1% trifluoroacetic acid or acetic acid).[1] This suppresses the ionization of the analyte's carboxyl group, leading to more consistent interactions with the CSP.

    • Temperature: Lowering the column temperature increases the stability of the transient diastereomeric complexes, which often enhances resolution. Try running the separation at a lower temperature (e.g., 10-25°C).

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I optimize it?

A2: Poor resolution means the peaks are not baseline-separated. This can be improved by adjusting parameters that affect selectivity (α) and efficiency (N).

  • Causality: Resolution is a function of the column's efficiency (plate count, N), the selectivity factor (α), and the retention factor (k). To improve resolution, you need to increase one or more of these parameters.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: This is the easiest way to improve selectivity. In normal phase, slowly decrease the amount of the polar modifier (e.g., from 10% isopropanol in hexane to 5% or 2%). This will increase retention and often improves selectivity.

    • Lower the Flow Rate: Reducing the flow rate can increase the column's efficiency (N), giving the enantiomers more time to interact with the CSP. This often leads to better resolution at the cost of longer run times.

    • Change the Modifier: Sometimes, switching the polar modifier (e.g., from isopropanol to ethanol) can have a significant effect on selectivity.

    • Check for Overload: On an analytical scale, injecting too much sample can cause peak broadening and loss of resolution. Reduce the injection volume or sample concentration.

Diagram: Chiral HPLC Troubleshooting Flowchart

G start Start: Analyze Racemic 3-Cyclohexenecarboxylic Acid decision1 See Any Separation? start->decision1 no_sep No Separation (Co-elution) decision1->no_sep No yes_sep Partial Separation (Rs < 1.5) decision1->yes_sep Yes good_sep Good Separation (Rs >= 1.5) decision1->good_sep Goal Met action1 1. Add Acidic Modifier (e.g., 0.1% TFA) 2. Change Mobile Phase (e.g., Hex/IPA -> ACN/MeOH) 3. Change Column Type (e.g., Polysaccharide -> Pirkle) no_sep->action1 action2 1. Decrease % Modifier (e.g., 10% IPA -> 5% IPA) 2. Lower Flow Rate (e.g., 1.0 -> 0.5 mL/min) 3. Lower Temperature (e.g., 35°C -> 20°C) yes_sep->action2 action1->decision1 action2->decision1

Caption: Troubleshooting flowchart for chiral HPLC method development.

Summary of Analytical Conditions

The following table summarizes typical starting conditions for the analysis of 3-cyclohexenecarboxylic acid based on literature.

ParameterRecommended SettingRationale & Notes
Chiral Column Polysaccharide-based (e.g., AY-H)Proven effective for this specific analyte.[1] Pirkle or urea-type columns are also good candidates for carboxylic acids.[20]
Mobile Phase n-Hexane / Ethanol / TFA (98:2:0.1)A typical normal-phase system. The low percentage of polar modifier (ethanol) increases retention, while TFA improves peak shape.[1]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column. Can be reduced to improve resolution.
Column Temp. 35°CA slightly elevated temperature can improve efficiency. However, lowering it may improve selectivity.[1]
Detection UV at 210 nmCarboxylic acids have a chromophore that absorbs at low UV wavelengths.[1]

References

Technical Support Center: Purification of (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical step of removing the residual resolving agent from (S)-(-)-3-Cyclohexenecarboxylic acid following chiral resolution. The successful isolation of this versatile intermediate in its enantiomerically pure form is paramount for its use in asymmetric synthesis and pharmaceutical applications.[1][2] This guide is structured to provide in-depth, experience-driven advice in a user-friendly question-and-answer format, focusing on troubleshooting common issues and offering practical, validated solutions.

I. Troubleshooting Guide: Overcoming Common Hurdles in Resolving Agent Removal

This section tackles specific experimental challenges you may encounter. Each issue is analyzed from cause to solution, grounded in established chemical principles.

Q1: "My final product, this compound, shows a lower-than-expected optical rotation and has a basic impurity according to NMR analysis. What is the likely cause and how can I fix this?"

Probable Cause: This is a classic sign of incomplete removal of the chiral resolving agent, which is typically a basic amine (e.g., (R)-1-phenylethylamine, brucine, or cinchonidine).[3][4][] The residual basic amine will neutralize a portion of your acidic product, forming a salt. This contamination suppresses the optical rotation and introduces characteristic signals of the resolving agent in your NMR spectrum.

Step-by-Step Solution: The key is to effectively break the diastereomeric salt and ensure the complete transfer of the resolving agent into the aqueous phase.[6][7]

  • Re-dissolve the Product: Dissolve your impure this compound in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[8]

  • Acid Wash Optimization:

    • Choice of Acid: Use a 1-2 M solution of a strong mineral acid like hydrochloric acid (HCl).[8][9]

    • pH Control: During the wash, it is crucial to ensure the aqueous phase is strongly acidic. A pH of 1-2 is recommended to fully protonate the basic resolving agent, rendering it highly soluble in the aqueous layer.[10][11] Use pH paper or a pH meter to verify.

    • Multiple Extractions: Perform at least two to three consecutive washes with the acidic solution. A single extraction is often insufficient for complete removal.[12][13]

  • Brine Wash: After the acid washes, wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove residual water and some water-soluble impurities from the organic phase.[8]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[8]

Expert Tip: The efficiency of the acid-base extraction is fundamental. The protonated amine hydrochloride salt has a much higher affinity for the aqueous phase than the organic solvent, driving the separation.[12][13]

Q2: "During the acid wash and extraction, I'm getting a persistent emulsion that makes layer separation difficult. How can I resolve this?"

Probable Cause: Emulsion formation is common in acid-base extractions, especially when there are fine particulates or when the mixture is agitated too vigorously. The presence of amphiphilic salt byproducts can also stabilize emulsions.

Step-by-Step Solution:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Addition: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers. This reduces the energy input that can lead to stable emulsions.

  • Filtration: In severe cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to disrupt the emulsion.

Q3: "After acidification, I noticed a precipitate forming at the interface of the organic and aqueous layers. What is this, and what should I do?"

Probable Cause: The precipitate is likely the hydrochloride salt of your resolving agent. While these salts are generally soluble in water, their solubility can be exceeded if the concentration is very high or if the aqueous volume is insufficient.

Step-by-Step Solution:

  • Add More Water: The simplest solution is to add more deionized water to the separatory funnel to dissolve the precipitated salt.

  • Add More Acidic Solution: Alternatively, add more of your 1-2 M HCl solution. This will both increase the volume of the aqueous phase and ensure the pH remains low enough to keep the amine protonated.

  • Warm Gently (with caution): If the salt is particularly stubborn, you can try gently warming the separatory funnel in a warm water bath. Be sure to vent the funnel frequently to release any pressure buildup. This should only be done with low-boiling point organic solvents with extreme care.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind removing a chiral resolving agent?

The process relies on the principles of acid-base chemistry and liquid-liquid extraction.[12][14] Chiral resolving agents for carboxylic acids are typically basic amines.[3][4] The resolving agent and the carboxylic acid form a diastereomeric salt through an acid-base reaction.[15] To remove the resolving agent, a strong acid is added to break this salt. The strong acid protonates the basic resolving agent, forming a water-soluble salt (e.g., an ammonium chloride).[7] The desired carboxylic acid is deprotonated and remains in the organic solvent. The two are then separated based on their differential solubility in immiscible aqueous and organic phases.[11]

Q2: Which resolving agents are commonly used for 3-Cyclohexenecarboxylic acid?

Commonly used resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine and its derivatives.[3][4] For 3-Cyclohexenecarboxylic acid specifically, chiral α-phenylethylamine is a frequently employed resolving agent.[10]

Q3: How can I confirm that all the resolving agent has been removed?

Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): Spot your purified product alongside a sample of the resolving agent. After developing the plate, the spot corresponding to your product should not show a secondary spot at the Rf of the resolving agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The spectrum of your purified this compound should be free of any characteristic peaks from the resolving agent (e.g., aromatic protons for 1-phenylethylamine).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used not only to determine the enantiomeric excess (ee) of your product but also to detect the presence of the resolving agent as an impurity.[16]

Q4: Can I recover the resolving agent after the separation?

Yes, the resolving agent can often be recovered for reuse, which is economically advantageous. After separating the acidic aqueous layer containing the protonated resolving agent, you can add a strong base (e.g., NaOH) to neutralize the acid and deprotonate the amine salt.[10] This will regenerate the free-base form of the resolving agent, which may precipitate or can be extracted into an organic solvent.[10]

Q5: Is recrystallization a necessary step after removing the resolving agent?

While a thorough acid-base extraction should yield a relatively pure product, a final recrystallization is highly recommended to achieve high purity.[17][18] Recrystallization can remove any remaining trace impurities, including any residual resolving agent or other byproducts, leading to a product with higher enantiomeric and chemical purity.[17][19]

III. Data & Protocols

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₀O₂[1][20]
Molecular Weight126.15 g/mol [2][20]
AppearanceColorless to pale yellow liquid or low-melting solid[1]
Melting Point~19 °C[2][8][21]
Boiling Point118 °C at 6 mmHg[2][8][21]
pKa~4.67 (Predicted)[1][2]
Protocol: Standard Resolving Agent Removal

This protocol outlines the standard procedure for liberating this compound from its diastereomeric salt with a chiral amine.

  • Dissolution: The diastereomeric salt is suspended in a mixture of water and an immiscible organic solvent (e.g., MTBE or ethyl acetate).[8]

  • Acidification: Slowly add 2 M HCl with stirring. Monitor the pH of the aqueous layer, ensuring it reaches and is maintained at pH 1-2.[8][10]

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with two additional portions of 1 M HCl, followed by one portion of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude this compound as an oil or low-melting solid.[8]

  • Final Purification: Further purify the product by recrystallization or distillation if necessary.

IV. Visual Workflow

Resolving_Agent_Removal cluster_0 Diastereomeric Salt Decomposition cluster_1 Phase Separation cluster_2 Product Isolation Diastereomeric_Salt Diastereomeric Salt ((S)-Acid • (R)-Base) in Organic Solvent Acid_Addition Add 2M HCl (to pH 1-2) Diastereomeric_Salt->Acid_Addition Separatory_Funnel Liquid-Liquid Extraction Acid_Addition->Separatory_Funnel Organic_Phase Organic Phase: (S)-Acid Separatory_Funnel->Organic_Phase Upper Layer Aqueous_Phase Aqueous Phase: (R)-Base•HCl Salt Separatory_Funnel->Aqueous_Phase Lower Layer Wash_Dry Wash with Brine & Dry (Na₂SO₄) Organic_Phase->Wash_Dry Evaporation Solvent Evaporation Wash_Dry->Evaporation Pure_Product Pure (S)-(-)-3-Cyclohexene- carboxylic Acid Evaporation->Pure_Product

Caption: Workflow for the removal of a basic resolving agent.

V. References

  • This compound 5708-19-0 wiki - Guidechem. Available at: --INVALID-LINK--

  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: --INVALID-LINK--

  • Troubleshooting poor peak resolution in chiral separation of HETE enantiomers - Benchchem. Available at: --INVALID-LINK--

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: --INVALID-LINK--

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Available at: --INVALID-LINK--

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: --INVALID-LINK--

  • Chiral resolution - Wikipedia. Available at: --INVALID-LINK--

  • This compound | 5708-19-0 - ChemicalBook. Available at: --INVALID-LINK--

  • (S)-3-Cyclohexene-1-carboxylic Acid - ChemBK. Available at: --INVALID-LINK--

  • 5708-19-0(this compound) Product Description. Available at: --INVALID-LINK--

  • (S)-(-)-3-Cyclohexene-1-carboxylic Acid - PubChem. Available at: --INVALID-LINK--

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents. Available at: --INVALID-LINK--

  • Recrystallization - Single Solvent. Available at: --INVALID-LINK--

  • Chiral Resolution and Separation Services - BOC Sciences. Available at: --INVALID-LINK--

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - NIH. Available at: --INVALID-LINK--

  • Recrystallization. Available at: --INVALID-LINK--

  • How can I improve my chiral column resolution? - ResearchGate. Available at: --INVALID-LINK--

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: --INVALID-LINK--

  • Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers - ACS Publications. Available at: --INVALID-LINK--

  • (PDF) Recrystallization of Enantiomers from Conglomerates - ResearchGate. Available at: --INVALID-LINK--

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents. Available at: --INVALID-LINK--

  • Recrystallization (chemistry) - Wikipedia. Available at: --INVALID-LINK--

  • Acid-Base Extraction.1. Available at: --INVALID-LINK--

  • Supporting information - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available at: --INVALID-LINK--

  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. Available at: --INVALID-LINK--

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Acid-Base Extraction Tutorial - YouTube. Available at: --INVALID-LINK--

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. Available at: --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: --INVALID-LINK--

  • How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID? - Guidechem. Available at: --INVALID-LINK--

References

Technical Support Center: Enhancing the Enantiopurity of (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and pharmaceutical professionals. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the critical process of improving the enantiomeric excess (ee) of (S)-(-)-3-Cyclohexenecarboxylic acid. This chiral molecule is a vital intermediate in the synthesis of pharmaceuticals, most notably the anticoagulant Edoxaban, where high enantiomeric purity is not just a goal, but a regulatory necessity[1][2].

This guide is structured to address the practical challenges encountered in the laboratory, moving from foundational concepts to specific, actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee), and why is it critical for this compound?

A1: Enantiomeric excess is a measure of the purity of a chiral sample. It quantifies how much of one enantiomer is present compared to the other. It is calculated as:

% ee = ([S] - [R] / [S] + [R]) * 100

For drug development, achieving a high ee (often >99%) is paramount. In the case of this compound, the (S)-enantiomer is the specific precursor required for the synthesis of Edoxaban, while the (R)-enantiomer is an impurity that does not lead to the active drug[1]. Therefore, maximizing the ee is essential for ensuring the final product's potency, safety, and compliance with pharmacopeial standards.

Q2: What are the principal strategies for obtaining enantiomerically pure this compound?

A2: There are three primary methods for isolating a single enantiomer[1]:

  • Chiral Pool Synthesis: Using a naturally occurring chiral molecule as the starting material. This is often limited by the availability of suitable starting materials.

  • Asymmetric Synthesis: Creating the desired enantiomer preferentially through the use of chiral catalysts or enzymes. While powerful, achieving very high ee (>99%) can be challenging and require extensive optimization[1].

  • Racemate Resolution: Starting with a 50:50 mixture (a racemate) of both enantiomers and separating them. This is the most common industrial approach for this specific molecule and typically involves two main techniques:

    • Diastereomeric Salt Crystallization: Reacting the racemic acid with a chiral base to form diastereomeric salts, which have different physical properties and can be separated by crystallization[1].

    • Enzymatic Kinetic Resolution: Using an enzyme to selectively react with one enantiomer, leaving the other unreacted and thus enriched[2][3].

Q3: I have a crude product of this compound with an ee of 95%. Is this sufficient for pharmaceutical applications?

A3: Generally, no. For active pharmaceutical ingredient (API) synthesis, regulatory bodies typically require an enantiomeric excess of >99% or even >99.5%. An ee of 95% means your sample still contains 2.5% of the undesired (R)-enantiomer. The troubleshooting guide below addresses how to upgrade this material to the required purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My initial chiral resolution resulted in low enantiomeric excess (<95%).

Q: I performed a resolution of racemic 3-cyclohexenecarboxylic acid, but my ee is only 85%. How can I improve this?

A: This is a common issue stemming from suboptimal separation of the diastereomers or an incomplete kinetic resolution. The key is to refine your separation technique.

  • Plausible Cause: Inefficient single-step separation of diastereomeric salts. The solubilities of the two diastereomeric salts—(S)-acid·(R)-base and (R)-acid·(R)-base—may be too similar for a single crystallization to be effective.

  • Solution: Iterative Recrystallization. The most reliable method to enhance ee is through fractional recrystallization. By re-dissolving the enriched crystalline salt in a minimal amount of hot solvent and allowing it to cool slowly, the less soluble, desired diastereomer will crystallize out in a purer form, leaving more of the soluble diastereomeric impurity in the mother liquor[1][4]. Often, 2-3 recrystallization cycles are needed to elevate the ee from ~85% to >99%.

    • Underlying Principle: Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. Recrystallization exploits this difference. Each cycle further enriches the solid phase with the less soluble diastereomer, systematically increasing the enantiomeric excess of the target acid after the salt is broken.

  • Plausible Cause (for Enzymatic Resolution): The reaction was stopped too early. In kinetic resolutions, the ee of the unreacted starting material increases with conversion[5].

  • Solution: Optimize Reaction Time. To achieve high ee for the remaining (S)-acid, the enzymatic reaction (which consumes the R-enantiomer) must proceed to a conversion significantly over 50%. You must monitor both conversion and ee over time to find the optimal endpoint that balances yield and purity. Keep in mind that the theoretical maximum yield for the resolved starting material in a standard kinetic resolution is 50%.

Problem 2: The yield of my high-ee product is very low.

Q: I successfully increased my ee to >99%, but my final yield was only 15%. How can I improve recovery?

A: This trade-off between purity and yield is classic in crystallization-based separations. The solution lies in meticulous process optimization.

  • Plausible Cause: Excessive loss of the target diastereomer in the mother liquor during recrystallization.

  • Solution 1: Optimize Solvent and Temperature. Use the minimum amount of hot solvent necessary to fully dissolve the diastereomeric salt. Cooling the solution too quickly or to too low a temperature can cause the undesired diastereomer to co-precipitate, forcing you to use more solvent and thus lose more product. A slow, controlled cooling profile is essential[6].

  • Solution 2: Recover a Second Crop. The mother liquor from your first crystallization is enriched in the desired diastereomer, just not to the same purity. Concentrate the mother liquor and cool it again to obtain a "second crop" of crystals. While this crop will have a lower ee than the first, it can be combined with another low-ee batch for re-purification, improving overall process efficiency[6].

  • Solution 3 (Advanced): Employ seeding. Adding a few crystals of the pure, desired diastereomer to the supersaturated solution can promote controlled crystal growth of only that diastereomer, improving both yield and purity[7].

Problem 3: I am struggling to get consistent results from my chiral HPLC analysis.

Q: My ee values for the same sample vary between injections. How can I ensure my analytical data is reliable?

A: Inconsistent analytical results can invalidate your experimental work. The issue often lies in the method parameters or sample preparation.

  • Plausible Cause: Sub-optimal chromatographic separation. Poorly resolved peaks (Resolution, Rs < 1.5) are difficult to integrate accurately, leading to high variability.

  • Solution: Method Optimization. Your chiral HPLC method must be robust.

    • Column Selection: Use a column known to be effective for this class of compounds. Polysaccharide-based columns like Daicel CHIRALCEL® series or similar are often effective[8]. A patent for refining this acid specifically mentions using a Chiral Column AY-H (4.6 x 250mm, 5 µm)[1].

    • Mobile Phase Tuning: The ratio of polar (e.g., ethanol, isopropanol) to non-polar (e.g., n-hexane) solvent is critical. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) is often necessary to ensure good peak shape for carboxylic acids[1]. Adjust the mobile phase composition to maximize the separation (alpha) and resolution (Rs) between the enantiomer peaks. See the protocol section below for a validated starting method.

  • Plausible Cause: Sample racemization. The chiral center in your molecule could be susceptible to racemization under harsh analytical or workup conditions.

  • Solution: Use Mild Conditions. Ensure that all steps following the resolution—including the liberation of the free acid from its salt and its preparation for HPLC—are performed under mild pH and temperature conditions to prevent any erosion of the enantiomeric excess.

Key Experimental Protocols

Protocol 1: Diastereomeric Salt Recrystallization for ee Enhancement

This protocol describes the purification of this compound with an initial ee of <97% using (R)-(+)-α-phenylethylamine as the resolving agent[1].

Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization (ee Upgrade) cluster_2 Step 3: Liberation of Pure Acid A Dissolve crude (S)-acid (ee < 97%) and (R)-α-phenylethylamine in Ethyl Acetate B Heat to reflux (e.g., 70°C) for 1 hour A->B C Cool to room temp. (e.g., 20°C) to crystallize B->C D Filter and dry to obtain diastereomeric salt C->D E Dissolve salt in minimum hot Ethanol (e.g., 80°C) D->E F Cool slowly (e.g., to 40°C) and hold for 0.5-1h E->F G Filter crystals F->G H Repeat E-G (2-3 cycles) G->H M Analyze ee via Chiral HPLC G->M I Suspend purified salt in Water/DCM H->I J Acidify with HCl (aq) to pH ~1 I->J K Separate organic layer, dry, and evaporate J->K L Obtain pure (S)-acid (ee > 99%) K->L L->M

Caption: Workflow for enhancing ee via diastereomeric recrystallization.

Methodology:

  • Salt Formation:

    • In a flask, dissolve the crude (S)-3-Cyclohexenecarboxylic acid (1.0 eq) and (R)-α-phenylethylamine (~1.0 eq) in ethyl acetate[1].

    • Heat the mixture to reflux (~70 °C) with stirring for 1 hour.

    • Slowly cool the solution to room temperature (~20 °C) to allow the diastereomeric salt to crystallize.

    • Filter the resulting solid and dry it. This is your first crop of enriched salt.

  • Recrystallization for ee Enhancement:

    • Transfer the salt to a clean flask and add a minimal volume of ethanol. Heat to 80 °C until all the salt dissolves[1].

    • Reduce the temperature to 40 °C and hold for 30-60 minutes to induce crystallization. Slow cooling is critical here.

    • Filter the purified crystals and wash sparingly with a small amount of ice-cold ethanol.

    • Analyze the ee of the acid liberated from a small sample of these crystals (see Protocol 2).

    • Repeat the recrystallization process until the desired ee (>99%) is achieved. Typically, 2-3 cycles are sufficient[1].

  • Liberation of the Free Acid:

    • Suspend the final, highly-enriched diastereomeric salt in a mixture of water and a suitable organic solvent like MTBE or dichloromethane[1][9].

    • Slowly add a strong acid (e.g., 1M HCl) with stirring until the aqueous layer reaches pH 1-2[9].

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield this compound as a pure oil with ee > 99%[1][9].

Protocol 2: Chiral HPLC Analysis for ee Determination

This protocol provides a validated starting point for the analysis of 3-Cyclohexenecarboxylic acid enantiomers.

Troubleshooting Logic Diagram

G Start Start: Low ee (<99%) Detected CheckResolution Is chiral HPLC resolution (Rs) between peaks > 1.5? Start->CheckResolution OptimizeHPLC Action: Optimize HPLC Method - Adjust mobile phase ratio - Screen different chiral columns - Modify flow rate/temp CheckResolution->OptimizeHPLC No CheckPurity Is starting material chemically pure? CheckResolution->CheckPurity Yes OptimizeHPLC->Start Re-analyze PurifyMaterial Action: Purify crude acid/salt (e.g., flash chromatography, achiral recrystallization) to remove impurities CheckPurity->PurifyMaterial No CheckCrystallization Was cooling during crystallization slow and controlled? CheckPurity->CheckCrystallization Yes PurifyMaterial->Start Re-resolve Recrystallize Action: Perform additional recrystallization cycles with slow, controlled cooling CheckCrystallization->Recrystallize No End End: Achieved ee > 99% CheckCrystallization->End Yes Recrystallize->Start Re-analyze

Caption: Troubleshooting logic for resolving low enantiomeric excess.

Recommended HPLC Conditions

ParameterConditionRationale & Comments
Column Chiral AY-H (4.6 x 250mm, 5 µm)This column has been explicitly cited for achieving successful separation of the target enantiomers[1].
Mobile Phase n-Hexane / Ethanol / TFA (98 : 2 : 0.1 v/v/v)The low polarity mobile phase provides good interaction with the stationary phase. TFA is crucial for protonating the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks[1].
Flow Rate 1.0 mL/minA standard flow rate for analytical separation on a 4.6 mm ID column[1].
Column Temp. 35 °CTemperature can affect retention times and resolution. Maintaining a constant, slightly elevated temperature ensures run-to-run reproducibility[1].
Detection UV at 210 nmThe carboxylic acid chromophore absorbs at low UV wavelengths[1].

Methodology:

  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample onto the HPLC system.

  • Analysis: Run the chromatogram and identify the two peaks corresponding to the (S) and (R) enantiomers.

  • Calculation: Integrate the area of each peak. Calculate the enantiomeric excess using the formula: % ee = (|Area_S - Area_R| / (Area_S + Area_R)) * 100.

References

Technical Support Center: Recrystallization of (S)-(-)-3-Cyclohexenecarboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of (S)-(-)-3-Cyclohexenecarboxylic acid salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this critical chiral intermediate.

This compound is a key building block in the synthesis of various pharmaceuticals, most notably the anticoagulant Edoxaban.[1] Achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The most common method for obtaining the desired (S)-enantiomer is through diastereomeric salt resolution, a process that relies heavily on precise recrystallization techniques.[2]

This document provides practical, field-proven insights to help you overcome common challenges encountered during the recrystallization of this compound salts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solvent Selection

Question: I am unsure which solvent to use for the recrystallization of the diastereomeric salt of this compound. What are the key considerations?

Answer:

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit high solubility for the diastereomeric salt at elevated temperatures and low solubility at room temperature or below.[3] This differential solubility is the driving force for crystallization upon cooling.

Key Considerations for Solvent Selection:

  • Polarity: The polarity of the solvent should be matched to the polarity of the diastereomeric salt. Since we are dealing with a salt, polar solvents are generally a good starting point.[4][5]

  • Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal.[5] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while those with very high boiling points can be difficult to remove from the final product.[5]

  • Reactivity: The solvent must be inert and not react with the diastereomeric salt.[3]

  • Commonly Used Solvents: For the resolution of 3-cyclohexenecarboxylic acid, literature suggests the use of solvents such as ethanol, acetone, and mixtures like isopropanol/acetone.[1][6]

Troubleshooting Solvent Selection:

Issue Potential Cause Recommended Action
Salt is insoluble even in hot solvent. The solvent is too non-polar.Increase the polarity of the solvent system. Consider using alcohols like ethanol or methanol.[4]
Salt is too soluble in cold solvent. The solvent is too polar.Decrease the polarity. A solvent mixture (e.g., ethanol/water or acetone/hexane) can be employed to fine-tune the solubility.[4]
Oiling out occurs. The boiling point of the solvent is higher than the melting point of the salt, or the cooling is too rapid.Select a lower boiling point solvent. Ensure a slow, controlled cooling rate.[5]
Poor Enantiomeric Excess (e.e.)

Question: After recrystallization, the enantiomeric excess (e.e.) of my this compound is still low. How can I improve it?

Answer:

Low e.e. is a common issue and can stem from several factors. The fundamental principle of diastereomeric resolution is the differential solubility of the two diastereomeric salts.[2][7] Maximizing this difference is key.

Workflow for Improving Enantiomeric Excess:

Caption: Decision workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Purity of Resolving Agent: Ensure the chiral resolving agent (e.g., (R)-α-phenylethylamine) is of high enantiomeric purity.[1] Any impurity will directly impact the maximum achievable e.e. of your product.

  • Solvent Optimization: The choice of solvent can dramatically affect the separation efficiency.[8] Sometimes a mixture of solvents provides better selectivity than a single solvent.[6] Experiment with different solvent systems and ratios.

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the e.e.[3] Employ a slow, controlled cooling profile. An initial period of slow cooling to room temperature, followed by further cooling in an ice bath, is often effective.

  • Seeding: Introducing a small amount of pure crystals of the desired diastereomeric salt (seeding) when the solution is supersaturated can promote the crystallization of the desired form and improve the e.e.

  • Number of Recrystallizations: A single recrystallization may not be sufficient to achieve high e.e. It is common to perform two or three recrystallizations to reach the desired purity (>99% e.e.).[6]

Low Yield

Question: My recrystallization is yielding a product with high purity, but the overall yield is very low. What are the likely causes and solutions?

Answer:

Low yield is a trade-off that sometimes occurs when optimizing for high purity. However, significant losses can often be mitigated.

Potential Causes and Solutions for Low Yield:

Potential Cause Explanation Recommended Action
Excessive Solvent Volume Using too much solvent will keep more of the desired salt dissolved in the mother liquor, even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the crude salt.
Premature Crystallization If the solution cools too quickly during hot filtration (if performed), product can be lost on the filter paper.Pre-heat the filtration apparatus (funnel and receiving flask) and keep the solution hot during filtration.
Incomplete Crystallization The solution may not have been cooled sufficiently or for a long enough duration.Ensure the solution is cooled to the lowest practical temperature (e.g., 0-5 °C) and allow sufficient time for crystallization to complete.
Losses During Washing Washing the filtered crystals with a solvent in which they have some solubility will lead to product loss.Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the product is known to be insoluble.
"Oiling Out"

Question: Instead of forming crystals, my product is separating as an oil. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation.

Workflow for Addressing "Oiling Out":

Caption: Troubleshooting flowchart for when a product "oils out".

Corrective Actions:

  • Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves, then add more of the hot solvent to decrease the saturation concentration.

  • Lower the Saturation Temperature: Add a co-solvent (an "anti-solvent") in which the salt is less soluble. This will lower the temperature at which the solution becomes saturated, hopefully to below the melting point of the salt.

  • Slow Cooling and Agitation: Cool the solution very slowly while stirring vigorously. This can sometimes encourage nucleation and crystal growth over oil formation.

  • Change Solvents: If the problem persists, the solvent system may be inappropriate. Choose a solvent with a lower boiling point or one in which the salt is less soluble at higher temperatures.

Experimental Protocol: Diastereomeric Recrystallization

The following is a generalized protocol based on literature procedures for the resolution of racemic 3-cyclohexenecarboxylic acid.[1][6]

1. Salt Formation:

  • Dissolve racemic 3-cyclohexenecarboxylic acid in a suitable solvent (e.g., ethyl acetate).
  • Slowly add a solution of an equimolar amount of the chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent.
  • Stir the mixture. The diastereomeric salt of (S)-3-cyclohexenecarboxylic acid with (R)-α-phenylethylamine should preferentially precipitate.
  • Filter the resulting solid and wash with a small amount of cold solvent.

2. Recrystallization:

  • Transfer the crude diastereomeric salt to a clean flask.
  • Add the chosen recrystallization solvent (e.g., ethanol) in small portions while heating the mixture to the solvent's boiling point. Continue adding solvent until the salt just dissolves.[1]
  • Allow the solution to cool slowly and undisturbed to room temperature.
  • Further cool the flask in an ice-water bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a minimal amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

3. Liberation of the Free Acid:

  • Dissolve the purified diastereomeric salt in water.
  • Acidify the solution with an acid like HCl to a pH of approximately 2.[1]
  • Extract the this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Enzymatic Resolution of Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of cyclohexenecarboxylic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your chiral separations. As Senior Application Scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the underlying scientific principles governing your experimental outcomes.

Principle of the Method: Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the stereoselectivity of an enzyme, which catalyzes the transformation of one enantiomer at a significantly higher rate than the other.[1] In the context of racemic (±)-cyclohexenecarboxylic acid, a lipase can selectively esterify one enantiomer (e.g., the R-acid) in the presence of an alcohol, leaving the other enantiomer (e.g., the S-acid) largely unreacted.

The ideal kinetic resolution is stopped at approximately 50% conversion. At this point, you can theoretically obtain the product ester and the unreacted starting material, each with high enantiomeric excess (e.e.).[2] The efficiency of this process is quantified by the enantiomeric ratio (E), which compares the reaction rates of the two enantiomers.[3]

Core Experimental Workflow

The diagram below illustrates the typical workflow for a lipase-catalyzed kinetic resolution of a racemic carboxylic acid via esterification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation cluster_analysis Analysis Racemic_Acid Racemic (±)-Acid + Alcohol Reaction_Vessel Reaction at Controlled Temp & pH Racemic_Acid->Reaction_Vessel Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Filter Filter to Remove Enzyme Reaction_Vessel->Filter After ~50% conversion Extract Liquid-Liquid Extraction Filter->Extract HPLC Chiral HPLC/GC Analysis Extract->HPLC Separated Acid & Ester Fractions Results Determine %ee and % Conversion HPLC->Results G Start Experiment Start Check_Conversion Check Conversion after 24h Start->Check_Conversion Low_Conversion <10% Conversion Check_Conversion->Low_Conversion No Good_Conversion >10% Conversion Check_Conversion->Good_Conversion Yes Cause_Enzyme Cause: Inactive Enzyme? Low_Conversion->Cause_Enzyme Cause_Conditions Cause: Sub-optimal Conditions? Low_Conversion->Cause_Conditions Check_EE Check %ee at ~50% Conversion Good_Conversion->Check_EE Low_EE Low %ee (<80%) Check_EE->Low_EE No High_EE High %ee (>80%) Check_EE->High_EE Yes Cause_Temp Cause: Temp too High? Low_EE->Cause_Temp Cause_Solvent Cause: Wrong Solvent? Low_EE->Cause_Solvent Cause_Time Cause: Reaction >50%? Low_EE->Cause_Time Success Successful Resolution High_EE->Success Sol_Enzyme Solution: - Verify enzyme activity - Use fresh batch Cause_Enzyme->Sol_Enzyme Sol_Conditions Solution: - Increase Temperature (40-50°C) - Check water activity Cause_Conditions->Sol_Conditions Sol_Temp Solution: - Lower reaction temp (e.g., RT) Cause_Temp->Sol_Temp Sol_Solvent Solution: - Screen non-polar solvents (Toluene, Hexane) Cause_Solvent->Sol_Solvent Sol_Time Solution: - Monitor reaction closely - Stop at 45-50% conversion Cause_Time->Sol_Time

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmaceutical quality control. (S)-(-)-3-Cyclohexenecarboxylic acid is a key chiral building block, notably serving as a raw material for the anticoagulant edoxaban.[1] The significant differences in pharmacological activity between enantiomers demand robust and reliable analytical methods to quantify their purity.[2][3][4]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of this compound. We will dissect a validated direct chiral HPLC method, explore the alternative of indirect separation via chiral derivatization, and benchmark these against other analytical techniques. The focus is on the causality behind methodological choices to empower you to select and develop the most suitable approach for your application.

The Foundational Principle: Chiral Recognition in Chromatography

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, hinges on creating a chiral environment within the analytical system. In HPLC, this is primarily achieved through a Chiral Stationary Phase (CSP). The underlying mechanism of separation relies on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to differential retention times.[5] The selection of the CSP and the mobile phase is therefore the most critical decision in method development.[6]

Direct Chiral HPLC Separation: A Validated Method

A direct and efficient method for the enantiomeric separation of 3-cyclohexenecarboxylic acid has been established and documented.[1] This method serves as our primary benchmark due to its specificity and proven application.

Experimental Protocol: Direct Enantioseparation

Objective: To resolve and quantify the (S)- and (R)-enantiomers of 3-Cyclohexenecarboxylic acid to determine enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Column: AY-H (4.6 x 250mm, 5 µm) or equivalent polysaccharide-based CSP.[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase n-Hexane (98%) / Ethanol (2%) / Trifluoroacetic Acid (0.1%) Normal phase conditions are typical for polysaccharide CSPs. Ethanol acts as the polar modifier, influencing retention and resolution. TFA is a crucial additive for acidic analytes; it suppresses the ionization of the carboxylic acid, reducing peak tailing and improving peak shape by minimizing strong interactions with the stationary phase.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 35 °C Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and CSP. Maintaining a constant, slightly elevated temperature ensures reproducibility and can improve peak efficiency.
Detection UV at 210 nm The carboxylic acid chromophore provides absorbance at low UV wavelengths. 210 nm offers high sensitivity for this analyte.[1]

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on sample concentration. |

Sample Preparation:

  • Prepare a stock solution of the 3-cyclohexenecarboxylic acid sample (racemic standard or test sample) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

Data Analysis:

  • Inject the racemic standard to confirm the elution order and resolution of the two enantiomer peaks.

  • Inject the test sample.

  • Integrate the peak areas for the (S)-enantiomer (Area S) and the (R)-enantiomer (Area R).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area S - Area R|) / (Area S + Area R) * 100

Comparison of Methodologies: Direct vs. Indirect Approaches

While the direct method is straightforward, an alternative strategy involves derivatization to create diastereomers, which can then be separated on a more common achiral reversed-phase column (e.g., C18).[7][8]

The Indirect Approach: Chiral Derivatization

This technique involves reacting the carboxylic acid enantiomers with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard achiral chromatography.[9]

Workflow for Indirect Analysis via Derivatization

Caption: Workflow for the indirect determination of enantiomeric excess.

Advantages of Derivatization:

  • Versatility: Allows the use of standard, less expensive achiral columns.[7]

  • Sensitivity: Fluorescent CDAs can be used to significantly enhance detection limits for analytes with poor chromophores.[7]

Disadvantages of Derivatization:

  • Complexity: The method requires an additional reaction step, which can be time-consuming and introduce new sources of error.[7]

  • Racemization Risk: The reaction conditions for derivatization must be mild to prevent racemization of the analyte or the reagent, which would lead to inaccurate ee values.[10]

  • Purity of Agent: The chiral derivatizing agent must be of very high enantiomeric purity.

Comparative Analysis: HPLC Approaches
FeatureDirect Chiral HPLCIndirect HPLC (with Derivatization)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Separation of diastereomers (formed by reacting enantiomers with a CDA) on an achiral stationary phase.
Column Specialized, more expensive chiral column (e.g., polysaccharide-based).[5]Standard, less expensive achiral column (e.g., C18, C8).
Workflow Simple "dissolve and inject" protocol.Multi-step: derivatization reaction followed by chromatographic analysis.[7]
Risk of Error Lower risk; primarily dependent on chromatographic conditions.Higher risk; potential for incomplete reaction, side products, and racemization during derivatization.[10]
Method Dev. Focused on screening different CSPs and mobile phases. Can be less predictable.[5]Involves optimizing the derivatization reaction and the subsequent achiral separation.
Best For High-throughput screening, routine QC, when a suitable CSP is available.Analytes with poor detectability (can use fluorescent tags), or when chiral columns are not available/effective.

Broader Context: Alternative Analytical Technologies

While HPLC is the dominant technique, other methods can be employed for ee determination, each with its own set of advantages and limitations.[2][11]

TechniquePrinciple of Chiral DiscriminationAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in the gas phase.High resolution, suitable for volatile compounds.Requires analyte to be volatile or to be derivatized to increase volatility.
Nuclear Magnetic Resonance (NMR) Use of a chiral solvating agent or chiral shift reagent to induce chemical shift differences between enantiomers.[9]Provides structural information, non-destructive, relatively fast.Lower sensitivity and accuracy compared to chromatography, requires higher sample concentration.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field, usually with a chiral selector added to the buffer.Extremely high efficiency, very low sample and solvent consumption.Lower concentration sensitivity, can have reproducibility challenges.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[12][13]Very fast, can be used for high-throughput screening.Requires a chromophore near the stereocenter, less accurate for precise ee determination without extensive calibration.

Method Selection Logic

G start Need to Determine % ee of This compound hplc Is HPLC the preferred platform? start->hplc other_methods Consider Alternatives: - Chiral GC (if volatile) - NMR (for rough estimate) - CE (for low volume) hplc->other_methods No direct Is a validated chiral column available? hplc->direct Yes indirect Use Indirect Method: Chiral Derivatization + Achiral HPLC direct->indirect No use_direct Use Direct Method: Chiral HPLC with Polysaccharide CSP direct->use_direct Yes

Caption: Decision tree for selecting an enantiomeric excess determination method.

Conclusion and Recommendations

For the specific task of determining the enantiomeric excess of this compound, the direct chiral HPLC method is superior for routine analysis in a research or quality control setting. Its simplicity, robustness, and the existence of a validated protocol make it the most reliable and efficient choice.[1] The use of a polysaccharide-based column like the AY-H with a normal-phase eluent containing an acidic modifier is a well-established strategy for this class of compounds.

The indirect method involving chiral derivatization serves as a valuable alternative, particularly if a suitable chiral column is not available or if significantly enhanced sensitivity is required. However, the additional complexity and potential for error mean it should be implemented with careful validation.

Ultimately, the choice of method is a balance between available instrumentation, sample throughput requirements, and the specific analytical challenge at hand. By understanding the principles and comparative performance of these techniques, researchers can confidently select and implement a method that ensures the scientific integrity of their results.

References

Comparison of chiral resolving agents for 3-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Resolution of 3-Cyclohexenecarboxylic Acid: A Comparative Analysis of Resolving Agents

For researchers and professionals in pharmaceutical development and fine chemical synthesis, the isolation of pure enantiomers is a critical, often challenging, step. Racemic 3-cyclohexenecarboxylic acid is a pivotal chiral building block, with its (S)-enantiomer serving as a key precursor for the synthesis of the anticoagulant drug Edoxaban.[1] Achieving high enantiomeric purity is therefore not merely an academic exercise but a prerequisite for therapeutic efficacy and safety.

This guide provides an in-depth comparison of common chiral resolving agents for 3-cyclohexenecarboxylic acid. Moving beyond a simple listing of options, we will delve into the mechanistic principles, present comparative experimental data, and offer detailed, field-proven protocols. Our objective is to equip you with the necessary expertise to select and implement the optimal resolution strategy for your specific application.

The Foundational Principle: Diastereomeric Salt Resolution

The classical method for separating enantiomers of a carboxylic acid relies on a foundational principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[2] The strategy involves reacting the racemic acid with an enantiomerically pure chiral base. This acid-base reaction forms a mixture of two diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different physical properties, most notably solubility, which can be exploited for separation via fractional crystallization.[3]

The less-soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its isolation by filtration. The more-soluble salt remains in the mother liquor. After separation, a simple acidification step is used to break the salt, regenerating the enantiomerically enriched carboxylic acid and the chiral resolving agent, which can often be recovered and recycled.[4]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Acid (R)-Acid + (S)-Acid mixture Mixture of Diastereomeric Salts (R-R') + (S-R') racemate->mixture Reaction in Solvent agent Chiral Resolving Agent (e.g., R'-Base) agent->mixture mixture_sep Mixture of Diastereomeric Salts crystal Isolated Crystals (Less-Soluble Diastereomer, e.g., S-R') mixture_sep->crystal Fractional Crystallization mother_liquor Mother Liquor (More-Soluble Diastereomer, e.g., R-R') mixture_sep->mother_liquor crystal_lib Isolated Salt (S-R') acid_lib Acidification (e.g., HCl) crystal_lib->acid_lib enantiomer Pure Enantiomer (S)-Acid acid_lib->enantiomer recovered_agent Recovered Agent (R'-Base) acid_lib->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Physicochemical Profile: 3-Cyclohexenecarboxylic Acid

Understanding the properties of the target molecule is crucial for designing a successful resolution protocol. The choice of solvent, temperature, and stoichiometry are all influenced by these characteristics.

PropertyValueSource(s)
Molecular FormulaC₇H₁₀O₂[5]
Molar Mass126.15 g/mol
AppearanceColorless to light yellow liquid[6]
Density~1.081 g/mL at 25 °C
Melting Point17 °C
Boiling Point130-133 °C at 4 mmHg
pKa~4.67 (Predicted)[7]
SolubilityInsoluble in water; soluble in many organic solvents[7]

Comparative Analysis of Chiral Resolving Agents

The success of a classical resolution hinges on the choice of the resolving agent. The ideal agent forms diastereomeric salts with a significant difference in solubility, leading to efficient separation. Below, we compare several agents that have been successfully applied to the resolution of 3-cyclohexenecarboxylic acid.

(R)-(+)-α-Phenylethylamine

A widely used and commercially available resolving agent, (R)-α-phenylethylamine is a cost-effective choice for resolving a variety of chiral acids. Its application to 3-cyclohexenecarboxylic acid is well-documented, particularly for isolating the desired (S)-enantiomer.

Performance Data:

  • Reported Optical Purity (ee): >99% for (S)-3-cyclohexenecarboxylic acid.[1]

  • Yield: A study reported a yield of 33.5% for the (S)-enantiomer.[8]

  • Key Advantage: High efficiency in achieving excellent enantiomeric excess and recyclability of the resolving agent.[1]

Experimental Protocol: This protocol is adapted from methodologies described in the patent literature.[1]

  • Salt Formation:

    • In a suitable reactor, dissolve the crude (S)-3-cyclohexenecarboxylic acid (with an initial ee value, e.g., <97%) in ethyl acetate.

    • Add (R)-α-phenylethylamine to the solution. The stoichiometry is a critical parameter to optimize but is typically near equimolar.

    • Heat the mixture and stir under reflux to ensure complete salt formation.

  • Crystallization & Isolation:

    • Cool the solution to allow the (S)-3-cyclohexenecarboxylic acid-(R)-α-phenylethylamine salt to crystallize. The less-soluble diastereomer will precipitate out.

    • Isolate the precipitated salt by filtration.

  • Recrystallization (Purity Enhancement):

    • To further enhance the diastereomeric purity, dissolve the isolated salt in a minimal amount of a suitable solvent (e.g., ethanol) with heating.

    • Allow the solution to cool slowly, promoting the formation of high-purity crystals.

    • Filter the recrystallized material.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate, breaking the salt.

    • Separate the organic layer, which now contains the enantiomerically pure free acid.

    • The aqueous layer contains the protonated resolving agent, which can be recovered by basification and extraction.

    • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified (S)-3-cyclohexenecarboxylic acid.

(R)-(+)-1-Naphthylethylamine

As a bulkier amine, 1-naphthylethylamine can sometimes offer better discrimination between the enantiomers of the acid, leading to diastereomeric salts with more distinct crystal packing and, consequently, a larger solubility differential. This can result in a more efficient separation.

Performance Data:

  • Salt Formation Yield: 87.3% (for the mixture of diastereomeric salts).[9]

  • Final Product Yield: 98% (from the purified salt).[9]

  • Optical Purity: High optical purity is achieved, indicated by specific rotation values provided in the literature.[9][10]

Experimental Protocol: This protocol is based on a detailed patent example.[9][10]

  • Salt Formation:

    • Dissolve 100g of racemic 3-cyclohexenecarboxylic acid in 800ml of isopropyl acetate in a reaction flask.

    • Prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate. Add this solution dropwise to the acid solution.

    • Heat the mixture to 60-70 °C until the solution becomes clear, indicating complete salt formation.

    • Cool the solution to 20-30 °C to precipitate the solid diastereomeric salts.

    • Collect the salt mixture via suction filtration. The reported yield for this step is approximately 205.8g (87.3%).[9]

  • Fractional Recrystallization:

    • Causality: The key to separation is a solvent system where the solubility difference between the two diastereomeric salts is maximized. Here, a mixture of isopropanol and acetone is used.

    • Take 100g of the salt mixture and add 85ml of isopropanol and 415ml of acetone.

    • Heat the mixture to 65-75 °C and reflux for 1 hour.

    • Stir and cool the mixture slowly. The less soluble salt, (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylate, will crystallize.

    • Filter the solid when the temperature reaches 50 °C. Repeating this crystallization process is often necessary to achieve high diastereomeric purity.

  • Liberation of the Free Acid:

    • Dissolve 50g of the purified salt in 150ml of ethyl acetate.

    • Add 10% hydrochloric acid to adjust the pH to 2-3, breaking the salt.

    • Separate the organic layer, wash with water, dry, and concentrate under reduced pressure to obtain the enantiomerically pure (R)-(+)-3-cyclohexenecarboxylic acid.[9] The other enantiomer can be recovered from the mother liquor.

Data Summary: Head-to-Head Comparison

Chiral Resolving AgentTarget EnantiomerSolvent SystemReported YieldReported Optical Purity (ee%)Key Considerations
(R)-α-Phenylethylamine (S)-acidEthyl Acetate, Ethanol~33.5%[8]>99%[1][8]Cost-effective, widely available, proven high enantioselectivity.
(R)-1-Naphthylethylamine (R)-acidIsopropyl Acetate, Isopropanol/AcetoneHigh (87.3% salt, 98% from salt)[9]High (Specific Rotation Reported)[9]Bulky structure may improve separation; requires specific solvent mixtures.

An Important Alternative: Enzymatic Kinetic Resolution

For context, it is valuable to consider enzymatic methods, which represent a powerful alternative to classical resolution. In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-cyclohexenecarboxylic acid, this is typically performed on its methyl ester derivative.

A hydrolase-producing strain, Acinetobacter sp. JNU9335, has been shown to be highly effective at the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate (CHCM).[11] The enzyme selectively hydrolyzes the (R)-ester to the (R)-acid, leaving the desired (S)-ester untouched and therefore enantiomerically enriched.

Performance Data:

  • Substrate: Methyl 3-cyclohexene-1-carboxylate

  • Product: (S)-methyl 3-cyclohexene-1-carboxylate

  • Enantiomeric Excess (ee): 99.6%[11]

  • Isolation Yield: 34.7%[11]

G cluster_out Reaction Products rac_ester Racemic Ester (R)-Ester + (S)-Ester enzyme Hydrolase Enzyme (e.g., from Acinetobacter sp.) rac_ester->enzyme Selective Hydrolysis s_ester Enriched (S)-Ester (Unhydrolyzed) enzyme->s_ester r_acid (R)-Acid (Hydrolyzed Product) enzyme->r_acid final_acid Desired (S)-Acid s_ester->final_acid Hydrolysis

Caption: Workflow for enzymatic kinetic resolution of the methyl ester.

Conclusion and Expert Recommendations

Both classical and enzymatic methods offer viable pathways to enantiomerically pure 3-cyclohexenecarboxylic acid. The optimal choice depends on the specific project requirements, including scale, available equipment, and cost considerations.

  • For High Purity and Scalability: Classical resolution with (R)-α-phenylethylamine or (R)-1-naphthylethylamine is a robust and well-documented strategy. These methods can achieve exceptionally high enantiomeric excess (>99%) and are amenable to industrial scale-up. The ability to recycle the resolving agent is a significant economic advantage.[1] Between the two, α-phenylethylamine is generally more common and less expensive, making it an excellent starting point for optimization.

  • For "Green" Chemistry and Mild Conditions: Enzymatic resolution is an attractive alternative. It operates under mild aqueous conditions, avoiding harsh reagents and solvents. While it requires an initial esterification step and a final hydrolysis, the extremely high selectivity of the enzyme can lead to outstanding optical purity.[11][12]

Ultimately, the selection of a resolving agent requires empirical validation. The protocols provided herein serve as excellent starting points, but optimization of solvent ratios, crystallization temperatures, and cooling rates will always be necessary to maximize both yield and enantiomeric purity for your specific process.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Diels-Alder Reactions: A Focus on (S)-(-)-3-Cyclohexenecarboxylic Acid Scaffolds and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the Diels-Alder reaction stands as a powerful and elegant tool for the stereocontrolled construction of six-membered rings, a structural motif prevalent in a myriad of natural products and pharmaceutical agents. The quest for high enantioselectivity in this cycloaddition has led to the development of a diverse arsenal of chiral auxiliaries. These molecular scaffolds temporarily attach to a reactant, guiding the approach of the reaction partner to favor the formation of one diastereomer over the other, which can then be cleaved to yield the desired enantiomerically enriched product.

This guide provides an in-depth comparison of chiral auxiliaries employed in asymmetric Diels-Alder reactions, with a special focus on the potential of derivatives of (S)-(-)-3-Cyclohexenecarboxylic acid. While this chiral building block is a valuable starting material, its direct application as a chiral auxiliary in Diels-Alder reactions is less documented compared to well-established systems. Herein, we will benchmark the performance of auxiliaries derived from this compound against the industry standards: Oppolzer's camphorsultams and Evans' oxazolidinones. This analysis is supported by experimental data from the literature, detailed protocols, and mechanistic insights to aid researchers in the judicious selection of a chiral auxiliary for their synthetic endeavors.

The Role of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral, non-racemic auxiliary to the dienophile, two diastereomeric transition states are possible upon the approach of the diene. The steric and electronic properties of the auxiliary create a significant energy difference between these transition states, leading to the preferential formation of one diastereomeric product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched cycloadduct.

cluster_0 Asymmetric Diels-Alder Workflow Prochiral Prochiral Dienophile Chiral_Dienophile Chiral Dienophile Prochiral->Chiral_Dienophile Attachment Auxiliary Chiral Auxiliary ((S)-3-Cyclohexenecarboxylic Acid Derivative, etc.) Auxiliary->Chiral_Dienophile Diastereomeric_Adducts Diastereomeric Adducts (Major and Minor) Chiral_Dienophile->Diastereomeric_Adducts [4+2] Cycloaddition Diene Diene Diene->Diastereomeric_Adducts Lewis_Acid Lewis Acid (e.g., TiCl4, Et2AlCl) Lewis_Acid->Chiral_Dienophile Activation & Chelation Cleavage Auxiliary Cleavage Diastereomeric_Adducts->Cleavage Separation/Purification Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity it imparts on the cycloaddition reaction, which is quantified as the diastereomeric excess (de%). High chemical yield and the ease of auxiliary removal and recovery are also critical factors for practical applications.

Chiral AuxiliaryDieneDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (de%)Reference
(S)-3-Cyclohexenecarboxylic acid-derived Lactate Ester 1,3-ButadieneAcrylate of Ethyl (L)-lactateTiCl₄---[1]
Oppolzer's Camphorsultam CyclopentadieneN-AcryloylsultamEt₂AlCl-7883>98%[2]
Evans' Oxazolidinone CyclopentadieneN-AcryloyloxazolidinoneEt₂AlCl-10081>99% (endo)[2]
(1R,2R)-1-Aminoindan-2-ol Derivative CyclopentadieneAcrylate EsterTiCl₄-7092% (endo)[3][4]

Note: The data for the (S)-3-Cyclohexenecarboxylic acid-derived auxiliary is based on a synthesis utilizing a lactic acid ester as the chiral auxiliary to produce the target acid, indicating its utility as a chiral building block rather than a direct comparison as a detachable auxiliary in this specific context. The other entries represent the performance of established chiral auxiliaries in a typical Diels-Alder reaction.

In-Depth Analysis of Chiral Auxiliaries

This compound Derivatives: An Emerging Alternative

This compound offers a rigid, chiral scaffold that can be elaborated into various derivatives to function as chiral auxiliaries. A notable example from the literature demonstrates the synthesis of optically active 3-cyclohexene-1-carboxylic acid through a diastereoselective Diels-Alder reaction where a lactic acid ester serves as a chiral auxiliary[1]. This highlights the value of the cyclohexene carboxylic acid core as a target for asymmetric synthesis.

For its use as a detachable auxiliary, one could envision the formation of amides or esters with the prochiral dienophile. The cyclohexene ring's conformation and the stereochemistry at the carboxyl-bearing carbon would then dictate the facial selectivity of the diene's approach.

Plausible Mechanism of Stereochemical Control:

cluster_0 Proposed Stereocontrol with a (S)-3-Cyclohexenecarboxylic Acid-Derived Amide TS_favored Favorable Transition State (Less Steric Hindrance) TS_disfavored Disfavored Transition State (Steric Clash) Diene_approach_favored Diene Approach Diene_approach_favored->TS_favored Diene_approach_disfavored Diene Approach Diene_approach_disfavored->TS_disfavored Chiral_Dienophile Chelated Chiral Dienophile (Cyclohexene ring blocks top face) Chiral_Dienophile->TS_favored Bottom face attack Chiral_Dienophile->TS_disfavored Top face attack

Caption: A conceptual model for diastereoselection using a chiral auxiliary derived from (S)-3-cyclohexenecarboxylic acid.

While direct comparative data is scarce, the inherent chirality and conformational rigidity of the cyclohexene scaffold make it a promising candidate for the development of novel and effective chiral auxiliaries.

Oppolzer's Camphorsultam: The Gold Standard

Derived from naturally occurring camphor, Oppolzer's camphorsultam is one of the most reliable and widely used chiral auxiliaries in asymmetric synthesis[2]. Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including the Diels-Alder cycloaddition.

Key Advantages:

  • High Diastereoselectivity: Consistently provides de values often exceeding 98%.

  • Crystallinity: The resulting diastereomeric products are often crystalline, facilitating purification by recrystallization.

  • Predictable Stereochemistry: The stereochemical outcome is well-understood and predictable.

  • Robustness: Stable to a wide range of reaction conditions.

Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam

  • Preparation of the N-Acryloylsultam: To a solution of the Oppolzer's camphorsultam (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, acryloyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature until completion.

  • Diels-Alder Cycloaddition: The N-acryloylsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C. The Lewis acid (e.g., Et₂AlCl, 1.5 eq.) is added, followed by the diene (e.g., cyclopentadiene, 3.0 eq.). The reaction is stirred at -78 °C until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The diastereomeric excess of the crude product is determined by ¹H NMR or HPLC analysis. The product can be purified by column chromatography or recrystallization.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions, such as hydrolysis with LiOH/H₂O₂ or reduction with LiAlH₄, to afford the corresponding carboxylic acid or alcohol, respectively.

Evans' Oxazolidinones: Versatility and High Stereocontrol

Developed by David A. Evans, chiral oxazolidinones are another class of highly effective auxiliaries derived from amino acids[2]. They are particularly renowned for their performance in asymmetric aldol reactions but also exhibit excellent stereocontrol in Diels-Alder cycloadditions.

Key Advantages:

  • Exceptional Diastereoselectivity: Often achieves de values greater than 99%.

  • Versatility: Effective in a wide range of asymmetric transformations.

  • Well-Defined Conformations: The chelated transition states are well-understood, allowing for reliable prediction of the stereochemical outcome.

Experimental Protocol: Asymmetric Diels-Alder Reaction with an Evans' Oxazolidinone

  • Preparation of the N-Acryloyloxazolidinone: Similar to the Oppolzer's sultam, the Evans' oxazolidinone (1.0 eq.) is acylated with acryloyl chloride (1.1 eq.) in the presence of a base like triethylamine (1.2 eq.) in an anhydrous solvent.

  • Diels-Alder Cycloaddition: The N-acryloyloxazolidinone is dissolved in anhydrous dichloromethane and cooled to -100 °C. A solution of the Lewis acid (e.g., Et₂AlCl, 1.4 eq.) in the same solvent is added dropwise. After stirring for a short period, the diene (e.g., cyclopentadiene, 3-5 eq.) is added. The reaction is maintained at low temperature until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. After warming to room temperature, the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereoselectivity is determined on the crude product, which can be further purified by chromatography.

  • Auxiliary Cleavage: The auxiliary is typically removed by hydrolysis (e.g., LiOH/H₂O₂) or transesterification to yield the desired carboxylic acid or ester.

Conclusion and Future Perspectives

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Oppolzer's camphorsultams and Evans' oxazolidinones remain the benchmarks for high diastereoselectivity in Diels-Alder reactions, the exploration of novel chiral scaffolds is essential for expanding the toolkit of synthetic chemists.

This compound presents a readily available and conformationally constrained chiral building block with significant potential for the development of new chiral auxiliaries. Although direct comparative studies are currently lacking in the literature, the principles of stereocontrol demonstrated by established auxiliaries provide a clear roadmap for the design and evaluation of cyclohexene-based systems. Future research in this area should focus on the synthesis of amide and ester derivatives of this compound and their systematic evaluation in key asymmetric transformations, including a direct performance comparison with the current gold standards. Such studies will undoubtedly uncover new and powerful tools for the advancement of asymmetric synthesis.

References

Validation of (S)-(-)-3-Cyclohexenecarboxylic acid purity by titration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of (S)-(-)-3-Cyclohexenecarboxylic Acid Purity by Titration

Introduction: The Imperative of Purity in Chiral Intermediates

This compound is a valuable chiral building block in the synthesis of complex molecules, most notably in the pharmaceutical industry. Its specific stereochemistry is often crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, ensuring the chemical purity of this intermediate is not merely a quality control checkpoint but a foundational requirement for successful drug development and manufacturing. While modern chromatographic and spectroscopic techniques offer high-resolution analysis, classical acid-base titration remains a robust, reliable, and cost-effective method for determining the absolute acidic content, providing a direct measure of the compound's purity.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth exploration of purity validation for this compound using titration. It details the underlying chemical principles, presents a self-validating experimental protocol, and objectively compares this classical method with modern alternatives, offering a comprehensive framework for selecting the most appropriate analytical strategy.

Pillar 1: The Titrimetric Method—A Gold Standard in Purity Assessment

Acid-base titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For a carboxylic acid like this compound, the principle is a direct neutralization reaction with a strong base of a precisely known concentration.

The Underlying Chemistry: The reaction between the monoprotic this compound (a weak acid) and sodium hydroxide (a strong base) proceeds in a 1:1 stoichiometric ratio:

C₆H₉COOH + NaOH → C₆H₉COONa + H₂O

The titration's endpoint—the point at which the reaction is complete—is visually detected by a pH indicator. The purity of the acid sample is then calculated from its mass and the amount of base required to neutralize it.

Causality Behind Experimental Choices

1. Titrant Selection: Standardized Sodium Hydroxide (NaOH) A solution of sodium hydroxide is the titrant of choice due to its nature as a strong base, which ensures a sharp and easily detectable pH change at the equivalence point when titrating a weak acid. However, solid NaOH is hygroscopic (absorbs water from the air) and its solutions readily absorb atmospheric carbon dioxide, which reacts with NaOH and reduces its effective concentration.[1] Therefore, it is impossible to prepare a standard solution of NaOH with an accurately known concentration by simply weighing the solid.[2]

To ensure trustworthiness, the NaOH solution must be standardized against a primary standard—a stable, non-hygroscopic compound of high purity.[2] Potassium hydrogen phthalate (KHP) is an excellent primary standard for this purpose.[1][2]

2. Indicator Selection: Phenolphthalein The choice of indicator is critical for accuracy. For a weak acid-strong base titration, the pH at the equivalence point is slightly alkaline due to the hydrolysis of the resulting conjugate base (sodium cyclohexenecarboxylate). Phenolphthalein is the ideal indicator for this scenario.[3][4] It undergoes a sharp, distinct color change from colorless to pink in the pH range of 8.2 to 10.0, which effectively brackets the equivalence point of this titration.[5][6] The mechanism involves the pH-dependent structural transformation of the phenolphthalein molecule from its colorless lactone form in acidic solutions to a pink quinoid form with an extended conjugated system in basic conditions.[4][6]

Pillar 2: A Self-Validating Titration Protocol

This protocol is designed as a self-validating system. The initial standardization of the titrant ensures the accuracy of all subsequent measurements, building a foundation of trust in the final purity calculation.

Experimental Workflow Diagram

Titration_Workflow cluster_0 Part 1: Standardization of NaOH Titrant cluster_1 Part 2: Purity Assay of this compound cluster_2 Part 3: Calculation A Accurately weigh primary standard (KHP) B Dissolve KHP in deionized water A->B C Add Phenolphthalein indicator B->C D Titrate with ~0.1 M NaOH to faint pink endpoint C->D E Calculate exact molarity of NaOH D->E I Titrate with standardized NaOH to faint pink endpoint E->I Standardized Molarity F Accurately weigh acid sample G Dissolve acid in appropriate solvent F->G M Calculate theoretical mass of pure acid F->M H Add Phenolphthalein indicator G->H H->I J Record volume of NaOH used I->J K Calculate moles of NaOH (Molarity x Volume) J->K L Determine moles of acid (1:1 Stoichiometry) K->L L->M N Calculate % Purity: (Theoretical Mass / Actual Mass) x 100 M->N

Caption: Workflow for purity validation by titration.

Step-by-Step Methodology

1. Preparation and Standardization of ~0.1 M NaOH Solution a. Preparation: Dissolve approximately 4.2 g of NaOH pellets in 100 mL of distilled water in a 1000 mL volumetric flask.[7] Allow it to cool to room temperature, then dilute to the mark with distilled water and mix thoroughly.[7] b. Standardization: i. Accurately weigh about 0.5 g of potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours, into a 250 mL Erlenmeyer flask.[2][7] Record the mass to four decimal places. ii. Dissolve the KHP in approximately 75 mL of carbon dioxide-free distilled water.[7] iii. Add 2-3 drops of phenolphthalein indicator solution.[7] iv. Fill a 50 mL burette with the prepared NaOH solution and record the initial volume. v. Titrate the KHP solution with the NaOH solution until a permanent, faint pink color is produced.[7] The endpoint is reached when the faint pink color persists for about 30 seconds.[5][8] vi. Record the final volume of NaOH. vii. Repeat the titration at least two more times for a total of three concordant results. c. Calculation of NaOH Molarity: Molarity of NaOH = (Mass of KHP (g)) / (Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L))

2. Titration of this compound a. Accurately weigh approximately 0.200 g (200 mg) of the this compound sample into a 125 mL Erlenmeyer flask.[9] Record the mass precisely. b. Dissolve the sample in about 25 mL of ethanol or a 50:50 ethanol/water mixture to ensure complete dissolution. c. Add 2-3 drops of phenolphthalein indicator.[10] d. Titrate with the standardized NaOH solution from the burette until the faint pink endpoint is reached.[11] e. Record the volume of standardized NaOH solution used. f. Repeat the titration for a total of three consistent measurements.

3. Calculation of Purity a. Moles of NaOH used: Moles NaOH = Molarity of standardized NaOH (mol/L) × Volume of NaOH used (L) b. Moles of Acid: Based on the 1:1 stoichiometry, Moles of Acid = Moles of NaOH c. Mass of Pure Acid: Mass of Acid (g) = Moles of Acid × Molar Mass of C₇H₁₀O₂ (126.15 g/mol ) d. Percent Purity: % Purity = (Calculated Mass of Pure Acid (g) / Weighed Mass of Sample (g)) × 100

Pillar 3: Comparative Analysis with Alternative Methodologies

While titration provides an accurate measure of total acidic content, it cannot distinguish between enantiomers or identify non-acidic impurities. For comprehensive quality control, especially in pharmaceutical applications, a multi-faceted approach is often required.[12][13]

FeatureAcid-Base Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Neutralization of acid with a standardized base.[14]Differential partitioning of analytes between a stationary and mobile phase.[15]Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[16]Signal intensity is directly proportional to the number of nuclei, measured against an internal standard.[17]
Purity Measured Total acidic content (assay).Chemical purity, impurity profile, and enantiomeric purity (with a chiral column).[18][19]Purity of volatile components; can detect residual solvents.[20]Absolute purity and structure confirmation against a certified reference standard.[17][21]
Accuracy High (typically >99.5%) when performed correctly.High, dependent on method validation and reference standards.High, dependent on column and detector choice.Very high, considered a primary ratio method by metrology institutes.
Precision High (RSD <1%).Very high (RSD <1% is common).[22]Very high (RSD <2%).High (RSD <1%).
Sensitivity Milligram (mg) level.Microgram (µg) to nanogram (ng) level.Microgram (µg) to picogram (pg) level.Milligram (mg) level.
Cost Low (basic glassware and reagents).High (expensive instrumentation and columns).Moderate to High.Very High (expensive spectrometer and cryogens).
Throughput Low to moderate.High (with autosampler).High (with autosampler).Moderate.
Strengths - Absolute method - Low cost - Robust and reliable for assay.- High sensitivity and specificity - Can separate enantiomers[23] - Quantifies individual impurities.- Excellent for volatile impurities (e.g., residual solvents)[24] - High resolution.- Provides structural information - Non-destructive - Universal detection for proton-bearing molecules.[17]
Limitations - Not specific (titrates any acid present) - Cannot determine enantiomeric purity - Lower sensitivity.- Requires reference standards for impurities - Method development can be complex.[15]- Sample must be volatile or derivatized[24] - Potential for thermal degradation.- Lower sensitivity than chromatography - Requires expensive instrumentation and expertise.

Conclusion

The validation of this compound purity via acid-base titration is a powerful, accurate, and accessible technique for determining the total acidic content. Its foundation in stoichiometric principles, coupled with a self-validating protocol through titrant standardization, ensures a high degree of trustworthiness. While it cannot provide information on enantiomeric excess or non-acidic impurities, it serves as an indispensable tool for routine quality control and assay determination.

For comprehensive characterization, particularly within the stringent framework of pharmaceutical development, titration should be complemented by orthogonal methods like chiral HPLC to confirm enantiomeric purity and GC or HPLC to profile other potential impurities. By understanding the strengths and limitations of each technique, scientists can build a robust analytical strategy that guarantees the quality, safety, and efficacy of the final product.

References

A Comparative Guide to the Resolution of 3-Cyclohexenecarboxylic Acid: Chemical vs. Enzymatic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of enantiomerically pure compounds is a critical endeavor. Optically active 3-cyclohexenecarboxylic acid is a valuable chiral building block, notably as a precursor for the anticoagulant Edoxaban.[1] This guide provides an in-depth, objective comparison of the two primary methods for its resolution: classical chemical resolution via diastereomeric salt formation and modern enzymatic kinetic resolution. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower you in selecting the optimal strategy for your specific needs.

At a Glance: Performance Comparison

The choice between chemical and enzymatic resolution is often a balance of factors including yield, enantioselectivity, operational complexity, and alignment with green chemistry principles. The following table summarizes key performance indicators for both methods.

ParameterChemical Resolution (Diastereomeric Salt Formation)Enzymatic Resolution (Kinetic Resolution of Ester)
Resolving Agent/Catalyst Chiral Amine (e.g., (R)-1-naphthylethylamine)Hydrolase Enzyme (e.g., Lipase from Acinetobacter sp.)
Substrate Racemic 3-cyclohexenecarboxylic acidRacemic methyl 3-cyclohexene-1-carboxylate
Theoretical Max. Yield 50% per enantiomer (can be >50% with racemization)50% per enantiomer (can be >50% with racemization)
Reported Yield ~33-34% for each enantiomer[2]34.7% for (S)-methyl ester[1]
Enantiomeric Excess (e.e.) >99%[2]>99%[1]
Reaction Conditions Heating and cooling cycles (e.g., 65-75°C to 50°C)[3]Mild temperatures (e.g., 30°C)[1]
Solvents Organic solvents (e.g., acetone, isopropanol)[3]Aqueous/organic biphasic systems (e.g., isooctane/water)[1]
Key Advantages Well-established, robust, high enantiopurityHigh selectivity, mild conditions, environmentally benign
Key Disadvantages Use of stoichiometric resolving agents, solvent-intensiveRequires substrate modification (esterification), enzyme cost

The Chemical Approach: Diastereomeric Salt Formation

Classical chemical resolution hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4]

The "Why": Mechanistic Insight

The resolving agent, typically a chiral amine for an acidic substrate like 3-cyclohexenecarboxylic acid, forms diastereomeric ammonium carboxylate salts. The different three-dimensional arrangements of these salts lead to variations in their crystal lattice energies, and consequently, their solubilities in a given solvent system.[5] The choice of solvent is critical, as it can influence the solubility difference between the diastereomeric salts and even, in some cases, invert which diastereomer crystallizes.[6] This selective crystallization is the cornerstone of the separation. Following separation, the desired enantiomer is recovered by acidifying the diastereomeric salt.

Experimental Protocol: Resolution with (R)-1-Naphthylethylamine

This protocol is adapted from established procedures for the resolution of 3-cyclohexenecarboxylic acid.[3][7]

Step 1: Diastereomeric Salt Formation

  • In a reaction flask, dissolve 100g of racemic 3-cyclohexenecarboxylic acid in 800ml of isopropyl acetate.

  • Prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.

  • Slowly add the (R)-1-naphthylethylamine solution to the acid solution.

  • Heat the mixture to 60-70°C until a clear solution is obtained.

  • Cool the solution to 20-30°C to induce precipitation of the diastereomeric salts.

  • Collect the solid mixture of salts by filtration.

Step 2: Fractional Crystallization

  • Transfer the collected salts to a flask with 85ml of isopropanol and 415ml of acetone.

  • Heat the mixture to 65-75°C and reflux for 1 hour.

  • Gradually cool the mixture with stirring to allow for selective crystallization.

  • Filter the mixture at approximately 50°C to collect the crystals of the less soluble diastereomeric salt.

  • Repeat the recrystallization process to enhance the diastereomeric purity.

Step 3: Liberation of the Enantiomerically Pure Acid

  • Dissolve the purified diastereomeric salt in ethyl acetate.

  • Acidify the solution to a pH of 2-3 with 10% hydrochloric acid.

  • Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically pure 3-cyclohexenecarboxylic acid.

Diagram of the Chemical Resolution Workflow

cluster_0 Chemical Resolution Process Racemic Acid Racemic Acid Salt Formation Salt Formation Racemic Acid->Salt Formation Chiral Amine Chiral Amine Chiral Amine->Salt Formation Diastereomeric Salts Diastereomeric Salts Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Separated Salts Separated Salts Fractional Crystallization->Separated Salts Acidification Acidification Separated Salts->Acidification Pure Enantiomers Pure Enantiomers Acidification->Pure Enantiomers Recycled Amine Recycled Amine Acidification->Recycled Amine

Caption: Workflow for chemical resolution of 3-cyclohexenecarboxylic acid.

The Enzymatic Approach: Kinetic Resolution

Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In the case of 3-cyclohexenecarboxylic acid, this typically involves the hydrolysis of a corresponding racemic ester.

The "Why": Mechanistic Insight

Lipases and esterases are serine hydrolases that catalyze the hydrolysis of esters. Their active sites are chiral and create a three-dimensional environment that preferentially binds one enantiomer of the substrate over the other.[8] This difference in binding affinity and the subsequent stabilization of the transition state for the reaction leads to a significant difference in the reaction rates for the two enantiomers.[9] One enantiomer is rapidly hydrolyzed to the carboxylic acid, while the other remains largely as the unreacted ester. This allows for the separation of the product (the acid) from the unreacted substrate (the ester) at approximately 50% conversion, yielding both enantiomers in high optical purity.

Experimental Protocol: Lipase-Catalyzed Resolution of Methyl 3-cyclohexene-1-carboxylate

This protocol is based on the findings of a study on the microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate.[1]

Step 1: Substrate Preparation

  • Prepare racemic methyl 3-cyclohexene-1-carboxylate by standard esterification of racemic 3-cyclohexenecarboxylic acid (e.g., using methanol and a catalytic amount of sulfuric acid).

Step 2: Enzymatic Hydrolysis

  • Prepare a biphasic system consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) and an organic solvent such as isooctane.

  • Disperse the lipase (e.g., from Acinetobacter sp. or a commercially available lipase like Candida antarctica lipase B) in the aqueous phase.

  • Add the racemic methyl 3-cyclohexene-1-carboxylate to the organic phase.

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40°C) to facilitate the reaction at the interface of the two phases.

  • Monitor the reaction progress by techniques such as chiral HPLC or GC to determine the enantiomeric excess of the substrate and product, and stop the reaction at approximately 50% conversion.

Step 3: Product and Unreacted Substrate Separation

  • Separate the aqueous and organic layers.

  • From the aqueous layer, acidify to a pH of 2-3 and extract the enantiomerically enriched 3-cyclohexenecarboxylic acid with a suitable organic solvent.

  • From the organic layer, isolate the unreacted, enantiomerically enriched methyl 3-cyclohexene-1-carboxylate. This can be hydrolyzed in a separate chemical step to obtain the other enantiomer of the acid.

Diagram of the Enzymatic Resolution Workflow

cluster_1 Enzymatic Resolution Process Racemic Ester Racemic Ester Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic Ester->Enzymatic Hydrolysis Lipase Lipase Lipase->Enzymatic Hydrolysis Mixture Enriched Acid + Unreacted Ester Enzymatic Hydrolysis->Mixture Separation Separation Mixture->Separation Pure Acid Pure Acid Separation->Pure Acid Pure Ester Pure Ester Separation->Pure Ester Chemical Hydrolysis Chemical Hydrolysis Pure Ester->Chemical Hydrolysis Other Enantiomer Other Enantiomer Chemical Hydrolysis->Other Enantiomer

Caption: Workflow for enzymatic resolution of methyl 3-cyclohexene-1-carboxylate.

Head-to-Head: A Deeper Dive into the Comparison

FeatureChemical ResolutionEnzymatic Resolution
Mechanism Formation and separation of diastereomers based on differential solubility.Enzyme-catalyzed selective transformation of one enantiomer.
Selectivity Dependent on the choice of resolving agent and solvent; can be very high.Generally very high enantioselectivity (high E-values).[1]
Substrate Scope Broadly applicable to acidic and basic compounds.More substrate-specific; may require screening for a suitable enzyme.
Operational Complexity Can be labor-intensive, requiring multiple recrystallizations.Simpler setup, but requires enzyme handling and activity assays.
Environmental Impact Often requires large volumes of organic solvents; resolving agents can be toxic.Uses biodegradable catalysts (enzymes) and can often be run in aqueous systems, aligning with green chemistry principles.
Cost & Scalability Chiral resolving agents can be expensive, but the process is generally scalable.Enzyme cost can be a factor, but immobilization allows for recycling. Scalable bioprocesses are well-established.
Racemization of Unwanted Enantiomer Can be achieved chemically, often under harsh conditions.Can be coupled with a racemization catalyst in a dynamic kinetic resolution (DKR) process for theoretical yields up to 100%.

Conclusion: Making an Informed Decision

Both chemical and enzymatic resolution are powerful and viable methods for obtaining enantiomerically pure 3-cyclohexenecarboxylic acid.

Chemical resolution is a robust and well-understood technique that can deliver high enantiopurity. It is particularly advantageous when a suitable and affordable resolving agent is available and when the operational setup for crystallization is already in place. However, its reliance on stoichiometric resolving agents and large volumes of organic solvents may present environmental and cost challenges.

Enzymatic resolution , on the other hand, represents a more modern, "greener" approach. Its high selectivity under mild conditions is a significant advantage, often leading to cleaner reaction profiles. While the initial investment in enzyme screening and process optimization may be higher, the potential for enzyme recycling and the reduced environmental footprint make it an attractive option for sustainable and scalable manufacturing.

Ultimately, the choice between these two methods will depend on a careful evaluation of your specific project goals, available resources, and desired scale of production. For early-stage research where small quantities are needed, the expediency of chemical resolution might be preferred. For larger-scale, industrial applications where sustainability and process efficiency are paramount, enzymatic resolution is an increasingly compelling alternative.

References

A Researcher's Guide to the Characterization of (S)-(-)-3-Cyclohexenecarboxylic Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers is a critical hurdle. (S)-(-)-3-Cyclohexenecarboxylic acid is a valuable chiral building block, notably serving as a key intermediate in the synthesis of the anticoagulant edoxaban. Its purification relies heavily on the classical and industrially scalable method of diastereomeric salt resolution. This guide provides a comprehensive comparison of methodologies for the formation and characterization of diastereomeric salts of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core principle of this resolution technique lies in the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics, allowing for their separation by methods such as fractional crystallization.

The Critical Choice: A Comparative Analysis of Resolving Agents

The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. The ideal agent will form diastereomeric salts with a significant difference in solubility in a given solvent system, facilitating a clean separation. While numerous chiral amines are available, their performance with 3-cyclohexenecarboxylic acid can vary considerably.

Here, we compare some commonly employed and effective resolving agents for carboxylic acids, highlighting their potential application for this compound.

Resolving AgentStructureKey Considerations
(R)-(+)-α-Phenylethylamine A widely used and commercially available resolving agent. Its effectiveness is well-documented for a variety of carboxylic acids. A Chinese patent describes the use of R-α-phenylethylamine for the purification of S-3-cyclohexenecarboxylic acid, achieving an enantiomeric excess (ee) of over 99%.
(R)-1-Naphthylethylamine This resolving agent has been specifically documented for the resolution of racemic 3-cyclohexene-1-carboxylic acid. The process involves salt formation in isopropyl acetate, followed by fractional crystallization from a mixture of isopropanol and acetone to separate the diastereomers.
Cinchona Alkaloids (e.g., Quinine, Cinchonidine) These naturally derived alkaloids are historically significant and effective resolving agents. Quinine and cinchonidine have been used for the resolution of related cyclic carboxylic acids, such as cis-3-hydroxycyclohexanecarboxylic acid. Their complex structures can lead to strong and specific intermolecular interactions, resulting in well-defined crystalline salts.
(1S,2R)-1-Aminoindan-2-ol This resolving agent has shown promise for a range of commercially important chiral acids. Its rigid structure can lead to significant differences in the crystal packing of the resulting diastereomeric salts, enhancing separability.

Expert Insight: The choice of resolving agent is often empirical. Screening several candidates in various solvents is a crucial first step. The goal is to identify a system where one diastereomeric salt is significantly less soluble than the other, allowing for its selective crystallization.

Workflow for Diastereomeric Salt Resolution and Characterization

The following workflow outlines the key stages in the resolution and characterization of this compound diastereomeric salts.

G cluster_0 Resolution Process cluster_1 Characterization & Isolation Racemic_Acid Racemic 3-Cyclohexenecarboxylic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((S,R) and (R,R) salts) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., (R)-α-Phenylethylamine) Chiral_Amine->Diastereomeric_Salts Solvent Solvent System (e.g., Isopropyl Acetate) Solvent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (S,R) salt) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Fractional_Crystallization->More_Soluble_Salt Characterization Characterization of Diastereomeric Salts (MP, Specific Rotation, Spectroscopy) Less_Soluble_Salt->Characterization Acidification Acidification (e.g., HCl) Less_Soluble_Salt->Acidification Pure_Enantiomer Pure this compound Acidification->Pure_Enantiomer Recovered_Amine Recovered Chiral Amine Acidification->Recovered_Amine

Cost-benefit analysis of different synthesis routes for (S)-(-)-3-Cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cost-Benefit Analysis of Synthesis Routes for (S)-(-)-3-Cyclohexenecarboxylic Acid

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. This compound stands out as a valuable synthon, its rigid, conformationally defined structure making it a sought-after component in the design of novel therapeutics. This guide provides a comprehensive cost-benefit analysis of the primary synthesis routes to this important molecule, offering the in-depth, field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound

The cyclohexene scaffold is a privileged motif in medicinal chemistry, and the introduction of a stereocenter, as in the (S)-enantiomer of 3-cyclohexenecarboxylic acid, imparts the three-dimensional architecture crucial for specific molecular recognition at biological targets. Its applications are diverse, ranging from the synthesis of antiviral agents to the development of novel therapies for central nervous system disorders. The challenge, therefore, lies not just in the synthesis of this molecule, but in achieving it with high enantiopurity and cost-effectiveness.

A Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached through three distinct strategies: classical resolution of a racemic mixture, asymmetric synthesis from achiral precursors, and biocatalytic methods. Each of these routes presents a unique set of advantages and disadvantages, which we will explore in detail.

Chiral Resolution via Diastereomeric Salt Formation

This classical approach remains a workhorse in both academic and industrial settings due to its conceptual simplicity and reliability. The underlying principle involves the reaction of the racemic 3-cyclohexenecarboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

  • Salt Formation: A solution of racemic 3-cyclohexenecarboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of (S)-(-)-α-phenylethylamine (0.5 eq) in the same solvent.

  • Fractional Crystallization: The resulting solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt, ((S)-acid)-(S)-amine).

  • Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of the Free Acid: The purified diastereomeric salt is treated with an aqueous acid solution (e.g., 2M HCl) to protonate the carboxylate and liberate the this compound.

  • Extraction: The free acid is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the desired product.

G racemic_acid Racemic (±)-3-Cyclohexenecarboxylic Acid diastereomeric_salts Diastereomeric Salts ((S)-acid)-(S)-amine) + ((R)-acid)-(S)-amine) racemic_acid->diastereomeric_salts chiral_amine (S)-(-)-α-Phenylethylamine chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt ((S)-acid)-(S)-amine) fractional_crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Salt (in filtrate) ((R)-acid)-(S)-amine) fractional_crystallization->more_soluble_salt Solution acidification Acidification (e.g., HCl) less_soluble_salt->acidification r_acid_recovery Recovery of (R)-acid (optional) more_soluble_salt->r_acid_recovery extraction Extraction acidification->extraction s_acid This compound extraction->s_acid

Caption: Workflow for Chiral Resolution.

MetricPerformance
Yield Theoretically limited to 50% (for the desired enantiomer)
Enantiomeric Excess (e.e.) >98% achievable with careful crystallization
Cost of Key Reagents Racemic acid is inexpensive; chiral amines can be moderately expensive but are often recoverable.
Scalability Readily scalable, with established industrial precedent.
Key Advantages Robust, reliable, and technologically mature.
Key Disadvantages Inherent 50% yield loss of the undesired enantiomer unless a racemization and recycling protocol is implemented.

Expert Insight: While the theoretical yield is capped at 50%, the practical yield is often lower due to losses during crystallization and extraction. The economic viability of this route on an industrial scale often hinges on the ability to efficiently recover and racemize the undesired (R)-enantiomer for recycling.

Asymmetric Diels-Alder Reaction

Asymmetric catalysis offers a more elegant and atom-economical approach to chiral molecules. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered enantioselective through the use of chiral catalysts. The reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid or its derivatives) in the presence of a chiral Lewis acid catalyst can directly generate the desired cyclohexene ring with high enantiopurity.

  • Catalyst Preparation: The chiral Lewis acid catalyst is typically prepared in situ by reacting a metal precursor (e.g., a copper(II) or titanium(IV) salt) with a chiral ligand (e.g., a BOX or BINOL derivative).

  • Reaction Setup: The reaction is carried out in a dry, inert atmosphere (e.g., under nitrogen or argon). The dienophile is added to a solution of the catalyst in a suitable solvent (e.g., dichloromethane or toluene).

  • Addition of Diene: The diene is then introduced to the reaction mixture, often at low temperatures to enhance enantioselectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography to remove the catalyst and any byproducts.

  • Hydrolysis (if necessary): If an acrylic acid derivative (e.g., an ester or amide) was used as the dienophile, a final hydrolysis step is required to obtain the carboxylic acid.

G butadiene 1,3-Butadiene diels_alder Asymmetric Diels-Alder Reaction butadiene->diels_alder acrylic_acid_deriv Acrylic Acid Derivative (Dienophile) acrylic_acid_deriv->diels_alder chiral_catalyst Chiral Lewis Acid Catalyst (e.g., Cu(II)-BOX) chiral_catalyst->diels_alder chiral_adduct Chiral Cyclohexene Adduct diels_alder->chiral_adduct hydrolysis Hydrolysis chiral_adduct->hydrolysis s_acid This compound hydrolysis->s_acid

Caption: Asymmetric Diels-Alder Synthesis.

MetricPerformance
Yield Potentially quantitative (>90%)
Enantiomeric Excess (e.e.) Can exceed 99% with optimized catalyst systems.
Cost of Key Reagents Starting materials are inexpensive; chiral ligands and metal catalysts can be very expensive.
Scalability Can be challenging due to the cost and sensitivity of catalysts, and the need for cryogenic temperatures.
Key Advantages High atom economy, high potential for enantioselectivity.
Key Disadvantages High cost of catalysts, sensitivity to air and moisture, and potentially difficult process optimization.

Expert Insight: The success of this route is critically dependent on the choice of the chiral ligand and reaction conditions. While offering the allure of high efficiency, the development costs for identifying and optimizing a suitable catalytic system can be substantial. Catalyst recovery and reuse are often necessary to make this route economically feasible on a larger scale.

Biocatalytic Desymmetrization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. This approach utilizes enzymes to perform highly selective transformations. For the synthesis of this compound, a common strategy is the desymmetrization of a meso-precursor, such as cis-3,5-cyclohexadiene-1,2-diol, using a hydrolase enzyme.

  • Substrate Preparation: The meso-substrate, cis-3,5-cyclohexadiene-1,2-diol, is prepared (often from benzene via microbial oxidation).

  • Enzyme Selection and Preparation: A suitable hydrolase (e.g., a lipase or esterase) is selected. The enzyme may be used in its free form or immobilized on a solid support for easier recovery and reuse.

  • Biphasic Reaction System: The reaction is typically carried out in a biphasic system, consisting of an aqueous buffer solution containing the enzyme and an organic solvent to dissolve the substrate and an acylating agent (e.g., vinyl acetate).

  • Enzymatic Acylation: The enzyme selectively acylates one of the hydroxyl groups of the meso-diol, leading to a chiral monoacetate.

  • Separation and Purification: The chiral monoacetate is separated from the unreacted diol and the enzyme.

  • Conversion to the Target Acid: The monoacetate is then converted to this compound through a series of standard chemical transformations.

G meso_diol cis-3,5-Cyclohexadiene-1,2-diol (meso-Substrate) enzymatic_acylation Enzymatic Desymmetrization meso_diol->enzymatic_acylation hydrolase Hydrolase Enzyme (e.g., Lipase) hydrolase->enzymatic_acylation acylating_agent Acylating Agent (e.g., Vinyl Acetate) acylating_agent->enzymatic_acylation chiral_monoacetate Chiral Monoacetate enzymatic_acylation->chiral_monoacetate chemical_transformations Further Chemical Transformations chiral_monoacetate->chemical_transformations s_acid This compound chemical_transformations->s_acid G cluster_0 Evaluation Criteria cluster_1 Synthesis Routes Yield Yield Enantioselectivity Enantioselectivity Cost Cost Scalability Scalability Greenness Green Chemistry Resolution Chiral Resolution Resolution->Yield Low Resolution->Enantioselectivity High Resolution->Cost Low-Mod Resolution->Scalability Excellent Resolution->Greenness Poor DielsAlder Asymmetric Diels-Alder DielsAlder->Yield High DielsAlder->Enantioselectivity Very High DielsAlder->Cost High DielsAlder->Scalability Challenging DielsAlder->Greenness Moderate Biocatalysis Biocatalytic Desymmetrization Biocatalysis->Yield Mod-High Biocatalysis->Enantioselectivity Excellent Biocatalysis->Cost Moderate Biocatalysis->Scalability Excellent Biocatalysis->Greenness Excellent

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-(-)-3-Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (S)-(-)-3-Cyclohexenecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a framework of deep operational knowledge, ensuring both personal safety and experimental integrity.

Understanding the Hazard: A Prerequisite for Safety

This compound (CAS No. 5708-19-0) is a corrosive compound that presents significant hazards upon contact.[1] A thorough understanding of its properties is the foundation of any effective safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the risks involved.

This compound is classified as:

  • Acute Toxicity, Dermal, Category 4: Harmful in contact with skin.[1][2]

  • Skin Corrosion/Irritation, Category 1B/1C: Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage, Category 1: Causes serious eye damage.

These classifications underscore the critical need for a meticulous approach to personal protective equipment (PPE). The primary routes of exposure are dermal (skin) and ocular (eye) contact, making the selection of appropriate barriers paramount.

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damage

The Core Principle: A Multi-Layered Defense

Effective protection against this compound is not about a single piece of equipment, but a systematic, multi-layered approach to safety. Each component of your PPE ensemble serves a specific function, and their combined use creates a robust barrier against exposure. The selection of PPE should always be informed by a thorough hazard assessment of the specific tasks to be performed.[3]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Operational Protocol start Identify Task: Handling this compound sds Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Skin Corrosion (Cat 1B/1C) - Eye Damage (Cat 1) - Dermal Toxicity (Cat 4) sds->hazards eye_face Eye and Face Protection: Chemical Splash Goggles AND Face Shield hazards->eye_face hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) hazards->hand body Body Protection: Chemical-Resistant Apron over Lab Coat hazards->body footwear Foot Protection: Closed-toe Shoes hazards->footwear donning Proper Donning Sequence eye_face->donning hand->donning body->donning footwear->donning handling Safe Handling in Ventilated Area donning->handling doffing Proper Doffing Sequence handling->doffing disposal Waste Disposal doffing->disposal

Caption: A workflow diagram illustrating the key steps from hazard assessment to the proper use and disposal of PPE.

Step-by-Step Guide to Personal Protective Equipment

This section provides detailed, procedural guidance on the selection and use of each critical piece of PPE.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage potential of this compound, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles are mandatory.[4] They must form a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient as they do not provide this level of protection.[4]

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[1][5] This provides an additional layer of protection for the entire face from splashes.

Protocol:

  • Select chemical splash goggles that meet ANSI Z87.1 standards or equivalent.

  • Ensure the goggles fit snugly against the face, leaving no gaps.

  • Position the face shield over the goggles. It should extend to below the chin.

Hand Protection: Preventing Dermal Absorption

As the compound is harmful in contact with skin, selecting the correct gloves is crucial.[1][2] No single glove material is impervious to all chemicals, so understanding chemical compatibility is key.[4]

  • Material Selection: Nitrile or neoprene gloves are recommended for handling carboxylic acids.[6][7][8] Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.

  • Double Gloving: For tasks with a higher risk of splashing or for prolonged handling, wearing two pairs of gloves is a prudent practice. This provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

Protocol:

  • Inspect gloves for any signs of damage, such as punctures or tears, before each use.

  • Don the first pair of gloves, ensuring they are pulled up over the cuffs of your lab coat.

  • If double-gloving, don the second pair over the first.

  • Wash hands thoroughly after removing gloves.[1]

Body Protection: Shielding Against Spills and Splashes

Protecting the body from accidental contact is achieved through a combination of a standard lab coat and a chemical-resistant apron.

  • Lab Coat: A standard cotton or cotton/poly blend lab coat should be worn at all times in the laboratory.[4] It should be long-sleeved and fully buttoned.

  • Chemical-Resistant Apron: When handling this compound, a chemical-resistant apron made of a material like rubber or neoprene should be worn over the lab coat.[6][8] This provides a waterproof barrier against spills.

Protocol:

  • Wear a clean, properly fitting lab coat with sleeves that are not rolled up.

  • Secure a chemical-resistant apron over the lab coat, ensuring it provides adequate coverage of the torso.

  • Remove any contaminated clothing immediately and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][9]

Respiratory Protection: When Ventilation is Insufficient

While this compound does not have a high vapor pressure at room temperature, it is still crucial to handle it in a well-ventilated area, such as a chemical fume hood.[10] If engineering controls are not sufficient to prevent the inhalation of mists or aerosols, respiratory protection may be necessary.[5]

  • Respirator Type: In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[11]

  • Fit Testing: The use of a respirator requires a formal respiratory protection program, including medical evaluation and annual fit testing, to ensure a proper seal.[5]

Operational Plans: From Handling to Disposal

Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Safe Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[10]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Use secondary containment to prevent spills from spreading.[12]

Spill Response

In the event of a spill, your immediate actions are critical.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the full PPE ensemble described in this guide.

  • Contain and Absorb: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain and absorb the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (with caution): While some general procedures suggest neutralizing acids, this can generate heat and should only be done by trained personnel with an appropriate neutralizing agent.

  • Collection and Disposal: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.

Waste Disposal

All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1][13] Do not pour this chemical down the drain.[1]

Emergency Procedures: Immediate Actions for Exposure

In the case of accidental exposure, immediate and correct first aid is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency medical personnel.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-Cyclohexenecarboxylic acid
Reactant of Route 2
(S)-(-)-3-Cyclohexenecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.